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  • Product: 2,2-Difluoro-2-phenoxyacetohydrazide
  • CAS: 1343066-68-1

Core Science & Biosynthesis

Foundational

19F NMR and 1H NMR chemical shifts for 2,2-Difluoro-2-phenoxyacetohydrazide

An In-depth Technical Guide to the 19F and 1H NMR Chemical Shifts of 2,2-Difluoro-2-phenoxyacetohydrazide For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 19F and 1H NMR Chemical Shifts of 2,2-Difluoro-2-phenoxyacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] 2,2-Difluoro-2-phenoxyacetohydrazide is a key building block in this endeavor, possessing the desirable difluoromethyl and phenoxy moieties alongside a reactive hydrazide group, making it a valuable precursor for novel pharmaceutical candidates.[2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 19F NMR, stands as a powerful, non-destructive technique for the unambiguous structural elucidation of such fluorinated compounds.[3][4]

This technical guide provides a comprehensive analysis of the expected 1H and 19F NMR spectral features of 2,2-Difluoro-2-phenoxyacetohydrazide. In the absence of directly published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and fundamental NMR principles to offer a robust predictive framework for its characterization. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and discuss the key factors that influence the NMR spectra of fluorinated compounds.

Predicted NMR Data for 2,2-Difluoro-2-phenoxyacetohydrazide

The following table summarizes the predicted 1H and 19F NMR chemical shifts, multiplicities, and coupling constants for 2,2-Difluoro-2-phenoxyacetohydrazide. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1HAromatic (ortho)7.0 - 7.2d (doublet) or dd (doublet of doublets)3JHH ≈ 7-9 Hz
1HAromatic (meta)7.3 - 7.5t (triplet) or m (multiplet)3JHH ≈ 7-9 Hz
1HAromatic (para)7.1 - 7.3t (triplet)3JHH ≈ 7-9 Hz
1H-NH-8.0 - 9.5br s (broad singlet)-
1H-NH24.0 - 5.0br s (broad singlet)-
19F-CF2--80 to -100s (singlet) or t (triplet) if coupled to NH3JFH if coupled

Note: The exact chemical shifts and coupling constants will be dependent on the solvent, concentration, and temperature.

Molecular Structure of 2,2-Difluoro-2-phenoxyacetohydrazide

Caption: Molecular structure of 2,2-Difluoro-2-phenoxyacetohydrazide.

Analysis of Predicted 1H NMR Spectrum

The proton NMR spectrum of 2,2-Difluoro-2-phenoxyacetohydrazide is expected to exhibit distinct signals corresponding to the aromatic protons of the phenoxy group and the labile protons of the hydrazide moiety.

Aromatic Region (δ 7.0 - 7.5 ppm)

The five protons on the phenyl ring will resonate in the aromatic region of the spectrum. Due to the influence of the electron-withdrawing phenoxy group, these signals will be shifted downfield compared to benzene (δ 7.34 ppm).[5][6] The ortho protons (adjacent to the oxygen) are expected to be the most deshielded, appearing at the lower end of this range, while the meta and para protons will resonate at slightly higher fields.[7] The multiplicities will arise from spin-spin coupling between adjacent protons (3JHH), typically in the range of 7-9 Hz.

Hydrazide Protons (-NH- and -NH2, δ 4.0 - 9.5 ppm)

The protons attached to the nitrogen atoms of the hydrazide group are exchangeable and their chemical shifts are highly dependent on solvent, temperature, and concentration.[8][9] They typically appear as broad singlets due to rapid exchange and quadrupolar broadening from the nitrogen nucleus.[8] The -NH- proton, being adjacent to the carbonyl group, is expected to be more deshielded and resonate further downfield (δ 8.0 - 9.5 ppm) compared to the terminal -NH2 protons (δ 4.0 - 5.0 ppm).[9] In a protic solvent like D2O, these signals would disappear due to deuterium exchange.

Analysis of Predicted 19F NMR Spectrum

19F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range and large coupling constants.[10][11]

Difluoromethyl Group (-CF2-, δ -80 to -100 ppm)

The two fluorine atoms in the difluoromethyl group are chemically equivalent and are expected to give rise to a single signal in the 19F NMR spectrum. The chemical shift of fluorine is significantly influenced by the electronic environment.[12] The presence of the adjacent phenoxy and carbonyl groups will cause a downfield shift. Based on data for similar difluoroacetic acid derivatives, the chemical shift is predicted to be in the range of -80 to -100 ppm (relative to CFCl3 at 0 ppm).[13]

The multiplicity of the fluorine signal will depend on coupling to nearby protons. If there is significant through-bond coupling to the -NH- proton (a 3JFH coupling), the signal may appear as a triplet. However, if this coupling is small or absent, a singlet will be observed. Proton decoupling experiments would resolve this ambiguity, resulting in a sharp singlet.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 19F NMR spectra of 2,2-Difluoro-2-phenoxyacetohydrazide, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d6, CDCl3, or acetone-d6). DMSO-d6 is often a good choice for hydrazides due to its ability to form hydrogen bonds, which can sharpen the NH proton signals.[9]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is commonly used for 1H NMR (δ 0.00 ppm). For 19F NMR, an external reference or a secondary internal standard like hexafluorobenzene (C6F6, δ -164.9 ppm) may be used if the primary reference (CFCl3) is not suitable.[11]

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Optimal parameters may vary depending on the instrument and sample.

For 1H NMR:
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

For 19F NMR:
  • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A wide spectral width of approximately 250 ppm to ensure all fluorine signals are captured.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans: 64-256, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 19F) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS for 1H) or the residual solvent peak.

  • Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.

General NMR Workflow

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Weigh Compound b Select Deuterated Solvent a->b c Dissolve and Add Standard b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Lock e->f g Set Up Experiment Parameters f->g h Acquire FID g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Reference Spectrum j->k l Integrate and Analyze k->l

Caption: General workflow for NMR data acquisition and processing.

Factors Influencing Chemical Shifts

The precise chemical shifts observed for 2,2-Difluoro-2-phenoxyacetohydrazide can be influenced by several experimental variables.

Solvent Effects

The choice of solvent can significantly impact the chemical shifts, particularly for the labile hydrazide protons and the polar difluoromethyl group.[12][14][15] Protic solvents or those capable of hydrogen bonding (e.g., DMSO-d6, methanol-d4) can form intermolecular hydrogen bonds with the N-H and C=O groups, leading to downfield shifts of the NH protons.[9][16] The polarity of the solvent can also influence the electronic environment around the fluorine atoms, causing shifts of several ppm in the 19F spectrum.[12]

Temperature

Temperature can affect the chemical shifts of protons involved in hydrogen bonding.[17] For the hydrazide protons of 2,2-Difluoro-2-phenoxyacetohydrazide, an increase in temperature would likely lead to a disruption of hydrogen bonding, causing the -NH and -NH2 signals to shift upfield.[14] Temperature can also influence conformational equilibria, which may have a subtle effect on the chemical shifts of the aromatic and difluoromethyl groups.

Concentration

At high concentrations, intermolecular interactions, such as hydrogen bonding and stacking of the aromatic rings, can become more pronounced.[17] This can lead to changes in the chemical shifts of the protons and fluorine atoms involved in these interactions. It is therefore advisable to use a consistent and relatively dilute concentration for reproducible results.

Conclusion

This technical guide has provided a detailed predictive analysis of the 1H and 19F NMR spectra of 2,2-Difluoro-2-phenoxyacetohydrazide, a molecule of significant interest in medicinal chemistry. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for the interpretation of its spectral data. The provided experimental protocol offers a clear and robust methodology for acquiring high-quality NMR spectra. A thorough understanding of the factors that can influence the chemical shifts, such as solvent, temperature, and concentration, is crucial for accurate and reproducible structural characterization. This guide serves as a valuable resource for researchers and scientists working with this important fluorinated building block, enabling its confident identification and utilization in the synthesis of novel compounds.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives - The Royal Society of Chemistry. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. [Link]

  • (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives - ResearchGate. [Link]

  • Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. [Link]

  • 1H NMR chemical shift ppm table. [Link]

  • (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds - ResearchGate. [Link]

  • 1 H NMR Chemical Shifts - Oregon State University. [Link]

  • Chemical shifts. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC - NIH. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website. [Link]

  • Proton NMR Table - MSU chemistry. [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • 2-Phenoxyacetohydrazide - PMC - NIH. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

  • 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Phenoxyacetohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystal structure, and X-ray diffraction analysis of phenoxyacetohydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and X-ray diffraction analysis of phenoxyacetohydrazide derivatives, a class of compounds with significant potential in medicinal chemistry. While specific crystallographic data for 2,2-Difluoro-2-phenoxyacetohydrazide is not publicly available at the time of this writing, this guide will utilize data from closely related analogues to illustrate the core principles and experimental methodologies. The insights provided herein are directly applicable to the structural elucidation of 2,2-Difluoro-2-phenoxyacetohydrazide and other members of this important chemical family.

Introduction: The Significance of Phenoxyacetohydrazides in Drug Discovery

Phenoxyacetohydrazide derivatives are a versatile class of organic compounds that have garnered considerable interest in the field of drug discovery. The core structure, consisting of a phenyl ring linked to an acetohydrazide moiety through an ether bond, serves as a valuable scaffold for the development of novel therapeutic agents. Hydrazides, in particular, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

The introduction of substituents on the phenoxy ring, such as the difluoro group in 2,2-Difluoro-2-phenoxyacetohydrazide, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and alter lipophilicity. A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and for elucidating their mechanism of action. Single-crystal X-ray diffraction is the most powerful technique for obtaining this precise structural information.

Synthesis and Crystallization of Phenoxyacetohydrazide Derivatives

The synthesis of phenoxyacetohydrazide derivatives typically follows a two-step procedure, as illustrated in the workflow below.

Synthesis_Workflow A Substituted Phenol C Anhydrous Potassium Carbonate in Acetone (Reflux) A->C B Ethyl Chloroacetate B->C D Substituted Phenoxyacetic Acid Ethyl Ester C->D Esterification E Hydrazine Hydrate in Ethanol (Reflux) D->E F Phenoxyacetohydrazide Derivative E->F Hydrazinolysis

Figure 1: General synthetic workflow for phenoxyacetohydrazide derivatives.

Experimental Protocol: A Generalized Approach

  • Esterification: A mixture of the appropriately substituted phenol, ethyl chloroacetate, and anhydrous potassium carbonate is refluxed in a suitable solvent such as acetone for several hours. The potassium carbonate acts as a base to deprotonate the phenol, facilitating its nucleophilic attack on the ethyl chloroacetate.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the resulting crude ester is purified, typically by recrystallization or column chromatography.

  • Hydrazinolysis: The purified ester is then dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours to convert the ester into the corresponding hydrazide.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified phenoxyacetohydrazide derivative in an appropriate solvent or solvent mixture.

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are dependent on the crystal's internal structure. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, and from this, the atomic positions can be determined with high precision.

XRD_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B D Data Collection (Diffraction Pattern) B->D C X-ray Source C->B E Data Reduction and Structure Solution D->E F Structure Refinement E->F G Final Crystal Structure F->G

Figure 2: A simplified workflow of a single-crystal X-ray diffraction experiment.

Crystal Structure Analysis of Phenoxyacetohydrazide Analogues

While the specific data for 2,2-Difluoro-2-phenoxyacetohydrazide is not available, an analysis of the crystal structures of several related compounds provides valuable insights into the expected structural features and intermolecular interactions.

Table 1: Crystallographic Data for Representative Phenoxyacetohydrazide Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-PhenoxyacetohydrazideC₈H₁₀N₂O₂MonoclinicP2₁/c6.33974.059015.94899.218[1]
2-(2-Methylphenoxy)acetohydrazideC₉H₁₂N₂O₂MonoclinicP2₁/n----[2][3]
2-(4-Methoxyphenoxy)acetohydrazideC₉H₁₂N₂O₃OrthorhombicP2₁2₁2₁----[2][3]
2-(4-Methylphenoxy)acetohydrazideC₉H₁₂N₂O₂MonoclinicP2₁/c----[2][3]
(4-Chloro-phenoxy)-acetic acid hydrazideC₈H₉ClN₂O₂------[4]

Note: Complete unit cell parameters were not available in all cited abstracts.

Key Structural Features and Intermolecular Interactions

The crystal structures of phenoxyacetohydrazide derivatives are primarily stabilized by a network of intermolecular hydrogen bonds. The hydrazide moiety, with its N-H donor and C=O and N acceptor groups, plays a crucial role in forming these interactions.

In the crystal structure of 2-Phenoxyacetohydrazide, molecules are linked by N—H···O and N—H···N hydrogen bonds, forming infinite sheets.[1] The acetohydrazide oxygen atom is a key player, accepting two N—H···O hydrogen bonds and one C—H···O interaction.[1] This extensive hydrogen bonding network dictates the packing of the molecules in the crystal lattice.

Hydrogen_Bonding mol1 O=C N-H N-H₂ Phenoxy mol2 O=C N-H N-H₂ Phenoxy mol1:n1->mol2:o1 N-H···O mol3 O=C N-H N-H₂ Phenoxy mol2:n2->mol3:n1 N-H···N

Figure 3: A schematic representation of potential hydrogen bonding interactions in phenoxyacetohydrazide crystals.

The planarity of the acetohydrazide group is another common feature. In 2-Phenoxyacetohydrazide, this group is nearly planar, with a root-mean-square deviation of 0.028 Å.[1] This planarity facilitates efficient crystal packing and the formation of the hydrogen-bonded networks.

For substituted derivatives, the nature and position of the substituent on the phenoxy ring can influence the crystal packing and the overall supramolecular architecture. For instance, the introduction of a bulky group might disrupt the formation of planar sheets and lead to more complex three-dimensional networks. The difluoro groups in 2,2-Difluoro-2-phenoxyacetohydrazide would be expected to participate in weak C-H···F interactions, further influencing the crystal packing.

Interpretation of X-ray Diffraction Data

The raw output of an X-ray diffraction experiment is a list of reflection intensities. This data is then processed to yield a model of the crystal structure. The quality of the final model is assessed by several parameters, most notably the R-factor (or residual factor). The R-factor is a measure of the agreement between the experimentally observed diffraction data and the data calculated from the refined structural model. A lower R-factor generally indicates a better fit. For the phenoxyacetohydrazide derivatives mentioned, the reported R-factors are in the range of 0.030 to 0.067, indicating high-quality structure determinations.[2][3]

Conclusion and Future Directions

The structural analysis of phenoxyacetohydrazide derivatives through single-crystal X-ray diffraction provides invaluable insights into their solid-state conformation and intermolecular interactions. This knowledge is critical for understanding their structure-activity relationships and for the rational design of new drug candidates. Although the crystal structure of 2,2-Difluoro-2-phenoxyacetohydrazide has not yet been reported in the public domain, the methodologies and structural motifs discussed in this guide provide a solid foundation for its future characterization. The determination of its crystal structure will undoubtedly contribute to a deeper understanding of the role of fluorine in modulating the properties of this important class of compounds.

References

  • Sharma, N., Kotwal, P., & Gupta, V. K. (2024). Comparison of the crystal structures of three compounds with a phenoxy acetohydrazide nucleus. AIP Conference Proceedings.
  • Sharma, N., Kotwal, P., & Gupta, V. K. (2024). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. AIP Publishing.
  • Fun, H.-K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-Phenoxyacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o53.
  • Sallam, H. H., et al. (2025).

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-phenoxyacetohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the known and predicted physicochemical properties of the compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2,2-Difluoro-2-phenoxyacetohydrazide. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its application in further research and development. This document delves into its molecular structure, weight, and key physicochemical parameters, offering both theoretical insights and established experimental protocols for their determination.

Molecular Identity and Core Properties

2,2-Difluoro-2-phenoxyacetohydrazide is a fluorinated organic compound featuring a phenoxy group and a hydrazide functional group attached to a difluorinated acetyl core. The presence of fluorine atoms is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Core Molecular Properties of 2,2-Difluoro-2-phenoxyacetohydrazide

PropertyValueSource
Chemical Name 2,2-Difluoro-2-phenoxyacetohydrazide-
Synonyms Acetic acid, 2,2-difluoro-2-phenoxy-, hydrazide[1]
CAS Number 1343066-68-1[1]
Molecular Formula C₈H₈F₂N₂O₂[1]
Molecular Weight 202.16 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)OC(C(=O)NN)(F)F[1]
InChI InChI=1S/C8H8F2N2O2/c9-8(10,7(13)12-11)14-6-4-2-1-3-5-6/h1-5H,11H2,(H,12,13)[1]

Predicted and Analogous Physicochemical Data

Table 2: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueRationale and Context
Melting Point (°C) Estimated: 110-130The melting points of various substituted phenoxyacetohydrazides, such as (4-Chloro-phenoxy)-acetic acid hydrazide (116-118 °C) and 2-(2,4-Dimethylphenoxy)acetohydrazide (111-113 °C), suggest a similar range for the title compound.[2] The introduction of the difluoro group may slightly alter this.
Boiling Point (°C) Not availableDue to the likelihood of decomposition at higher temperatures, the boiling point is not a practical parameter for this compound.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)The phenoxy and hydrazide groups can participate in hydrogen bonding, suggesting some aqueous solubility. However, the overall aromatic character and the fluorine atoms increase lipophilicity. In silico studies on phenoxy acids and their derivatives suggest that the introduction of a carboxylic acid moiety increases water solubility, while derivatization to amides and hydrazides can modulate this property.[3]
pKa Estimated: 12-14 (hydrazide N-H)The hydrazide functional group has a weakly acidic proton. The pKa of the N-H proton in similar hydrazides is typically in this range.
LogP Estimated: 1.0 - 1.5The calculated XLogP3-AA for the simpler analog, 2,2-difluoroacetohydrazide, is -0.4.[4] The addition of a phenoxy group will significantly increase the lipophilicity. For context, the predicted logP for ethyl 2,2-difluoro-2-phenylacetate is 2.8.[5][6] The hydrazide group will reduce this value, leading to the estimated range.

Synthetic Pathway: A Proposed Methodology

The synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide can be logically achieved through a two-step process starting from commercially available precursors. This proposed pathway is based on established synthetic transformations for analogous compounds.[2]

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Phenol Phenol Reaction1 Nucleophilic Substitution Phenol->Reaction1 Ethyl_bromodifluoroacetate Ethyl_bromodifluoroacetate Ethyl_bromodifluoroacetate->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction1 Ethyl_2_2_difluoro_2_phenoxyacetate Ethyl 2,2-difluoro- 2-phenoxyacetate Reaction2 Hydrazinolysis Ethyl_2_2_difluoro_2_phenoxyacetate->Reaction2 Ethyl_2_2_difluoro_2_phenoxyacetate->Reaction2 Reaction1->Ethyl_2_2_difluoro_2_phenoxyacetate Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 Target_Compound 2,2-Difluoro-2- phenoxyacetohydrazide Reaction2->Target_Compound

Caption: Proposed two-step synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate

  • To a solution of phenol (1.0 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromodifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 2,2-difluoro-2-phenoxyacetate.

Step 2: Synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide

  • Dissolve ethyl 2,2-difluoro-2-phenoxyacetate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.[2] The reaction progress can be monitored by TLC.[2]

  • The product, 2,2-Difluoro-2-phenoxyacetohydrazide, is expected to precipitate out of the solution as a white solid.[2]

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.[2]

Experimental Protocols for Physicochemical Property Determination

For accurate characterization, the following experimental protocols are recommended.

Solubility Determination (Isothermal Equilibrium Method)

This protocol provides a reliable method for determining the solubility of 2,2-Difluoro-2-phenoxyacetohydrazide in various solvents.

Solubility_Workflow Start Start Add_Excess Add excess compound to known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Sample_Supernatant Sample clear supernatant Settle->Sample_Supernatant Filter Filter the sample Sample_Supernatant->Filter Analyze Analyze solute concentration (e.g., HPLC, UV-Vis) Filter->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for experimental solubility determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2,2-Difluoro-2-phenoxyacetohydrazide to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

LogP_Workflow Start Start Prepare_Phases Pre-saturate n-octanol and aqueous buffer Start->Prepare_Phases Dissolve_Compound Dissolve compound in one phase Prepare_Phases->Dissolve_Compound Mix_Phases Mix equal volumes of both phases Dissolve_Compound->Mix_Phases Equilibrate Equilibrate with agitation Mix_Phases->Equilibrate Separate_Phases Separate the two phases (centrifugation) Equilibrate->Separate_Phases Analyze_Concentrations Analyze compound concentration in each phase (HPLC, UV-Vis) Separate_Phases->Analyze_Concentrations Calculate_LogP Calculate LogP = log([octanol]/[aqueous]) Analyze_Concentrations->Calculate_LogP End End Calculate_LogP->End

Caption: Workflow for experimental LogP determination.

Methodology:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dissolution: Dissolve a known amount of 2,2-Difluoro-2-phenoxyacetohydrazide in one of the phases.

  • Partitioning: Add an equal volume of the second phase to the first.

  • Equilibration: Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Separate the n-octanol and aqueous layers, typically by centrifugation.

  • Analysis: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC, UV-Vis).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2,2-Difluoro-2-phenoxyacetohydrazide. While experimental data for this specific molecule is limited, the provided information, based on analogous compounds and established scientific principles, offers a robust starting point for researchers. The detailed protocols for synthesis and property determination are designed to empower scientists to further investigate this promising compound. As with any research endeavor, experimental verification of the predicted values is strongly encouraged.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. [Link]

  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate. [Link]

  • 2,2-Difluoroacetohydrazide. PubChem. [Link]

  • Ethyl 2,2-difluoro-2-phenylacetate. PubChem. [Link]

  • Ethyl 2,2-difluoro-2-phenylacetate (C10H10F2O2). PubChemLite. [Link]

Sources

Exploratory

Elucidating the synthesis mechanism of 2,2-Difluoro-2-phenoxyacetohydrazide

An In-depth Technical Guide on the Synthesis Mechanism of 2,2-Difluoro-2-phenoxyacetohydrazide Introduction The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis Mechanism of 2,2-Difluoro-2-phenoxyacetohydrazide

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of functional groups, the hydrazide moiety is of particular interest due to its prevalence in a wide range of biologically active compounds. When combined with a difluorinated carbon center and a phenoxy group, as in 2,2-Difluoro-2-phenoxyacetohydrazide, the resulting molecule presents a unique scaffold for the development of novel therapeutics. The gem-difluoro group can significantly enhance metabolic stability, lipophilicity, and binding affinity, while the phenoxyacetohydrazide core is a known pharmacophore.

This technical guide provides a comprehensive elucidation of a robust and logical synthetic pathway for 2,2-Difluoro-2-phenoxyacetohydrazide. As a senior application scientist, the narrative focuses on the causality behind experimental choices, providing field-proven insights into the reaction mechanisms, and presenting self-validating protocols for researchers, scientists, and drug development professionals.

Proposed Synthetic Strategy: A Two-Step Approach

The most efficient and logical pathway to synthesize 2,2-Difluoro-2-phenoxyacetohydrazide involves a two-step sequence starting from commercially available precursors. This strategy is designed for high yield, purity, and operational simplicity.

  • Step 1: Williamson Ether Synthesis - Formation of the key intermediate, ethyl 2,2-difluoro-2-phenoxyacetate, via the reaction of phenol with an appropriate electrophile, ethyl bromodifluoroacetate.

  • Step 2: Hydrazinolysis - Conversion of the synthesized ester intermediate into the final product, 2,2-Difluoro-2-phenoxyacetohydrazide, through nucleophilic acyl substitution with hydrazine hydrate.

The following diagram outlines this strategic workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Phenol Phenol Step1 Step 1: Williamson Ether Synthesis (Base, Solvent) Phenol->Step1 EBDA Ethyl Bromodifluoroacetate EBDA->Step1 Intermediate Ethyl 2,2-Difluoro-2-phenoxyacetate Step1->Intermediate Step2 Step 2: Hydrazinolysis (Solvent, Heat) Intermediate->Step2 Hydrazine Hydrazine Hydrate Hydrazine->Step2 Product 2,2-Difluoro-2-phenoxyacetohydrazide Step2->Product

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Ethyl 2,2-Difluoro-2-phenoxyacetate

The formation of the C-O ether bond is achieved via the Williamson ether synthesis, a reliable and well-established reaction in organic chemistry.[1]

Mechanistic Rationale

The reaction proceeds through a two-stage mechanism:

  • Deprotonation: Phenol is a weak acid. In the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), the acidic phenolic proton is abstracted to form a highly nucleophilic phenoxide ion. Potassium carbonate is often preferred in industrial settings due to its lower cost, ease of handling, and moderate reactivity, which minimizes side reactions.

  • Nucleophilic Substitution (Sₙ2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromodifluoroacetate. This carbon is activated by both the adjacent ester group and the two electron-withdrawing fluorine atoms. The reaction follows an Sₙ2 pathway, where the bromide ion is displaced as a good leaving group, resulting in the formation of the desired ether linkage.[1] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thereby accelerating the Sₙ2 reaction.

Experimental Protocol
  • Reagents:

    • Phenol (1.0 eq)

    • Ethyl bromodifluoroacetate (1.1 - 1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of phenol in anhydrous DMF, add anhydrous potassium carbonate.

    • Stir the suspension vigorously at room temperature for 20-30 minutes to ensure complete formation of the potassium phenoxide salt.

    • Slowly add ethyl bromodifluoroacetate to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via vacuum distillation or column chromatography to yield pure ethyl 2,2-difluoro-2-phenoxyacetate.[2]

Part 2: Synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide

The conversion of an ester to a hydrazide is a classic transformation known as hydrazinolysis. This reaction is typically efficient and high-yielding.[3][4][5]

Mechanistic Rationale

This reaction is a textbook example of nucleophilic acyl substitution .

  • Nucleophilic Attack: Hydrazine (H₂NNH₂) is a potent alpha-effect nucleophile due to the presence of adjacent lone pairs of electrons. The terminal nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, ethyl 2,2-difluoro-2-phenoxyacetate.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C-O single bond of the ethoxy group breaks, and the ethoxide ion (⁻OEt) is eliminated as a leaving group. The C=O double bond is reformed.

  • Proton Transfer: The eliminated ethoxide is a relatively strong base and will deprotonate the newly formed protonated hydrazide or another hydrazine molecule, leading to the final neutral 2,2-Difluoro-2-phenoxyacetohydrazide product and ethanol as a byproduct. The reaction is often driven to completion by using an excess of hydrazine hydrate and heating the reaction mixture.

The following diagram illustrates this mechanistic pathway.

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Protocol
  • Reagents:

    • Ethyl 2,2-difluoro-2-phenoxyacetate (1.0 eq)

    • Hydrazine Hydrate (N₂H₄·H₂O) (3.0 - 5.0 eq)

    • Ethanol (Solvent)

  • Procedure:

    • Dissolve ethyl 2,2-difluoro-2-phenoxyacetate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

    • Maintain the reflux for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into cold water. The solid product will precipitate out.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,2-Difluoro-2-phenoxyacetohydrazide.[3]

Data Summary

The following table summarizes the expected physicochemical properties and reaction parameters based on analogous compounds found in the literature.[3]

ParameterEthyl 2,2-Difluoro-2-phenoxyacetate2,2-Difluoro-2-phenoxyacetohydrazide
Molecular Formula C₁₀H₁₀F₂O₃[2]C₈H₈F₂N₂O₂
Molecular Weight 216.18 g/mol [2]202.16 g/mol
Typical Yield 75-85%80-90%
Appearance Colorless to pale yellow oilWhite to off-white solid
Key IR Peaks (cm⁻¹) ~1750 (C=O, ester), ~1250 (C-O, ether)~3300 (N-H), ~1670 (C=O, amide I)
¹H NMR (Expected) δ 7.0-7.4 (m, 5H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)δ 9.5 (s, 1H, NH), 7.0-7.5 (m, 5H, Ar-H), 4.5 (s, 2H, NH₂)

Conclusion

The synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide is reliably achieved through a logical two-step sequence involving a Williamson ether synthesis followed by hydrazinolysis. The mechanisms for both steps are well-understood, proceeding via Sₙ2 and nucleophilic acyl substitution pathways, respectively. The provided protocols are robust and based on established chemical principles, offering a clear and efficient route for obtaining this valuable chemical entity. This guide serves as a foundational document for researchers aiming to synthesize this and related compounds for applications in medicinal chemistry and beyond.

References

  • Al-Ghorbani, M., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. Retrieved from [Link]

  • Appchem. (n.d.). ethyl 2,2-difluoro-2-phenoxyacetate. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2001). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN113698295A - Synthetic method of 2, 2-difluoroethyl acetate.
  • PubChem. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. Retrieved from [Link]

  • LookChem. (n.d.). (2,4-DIFLUORO-PHENOXY)-ACETYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). JP2017197511A - Method for producing difluoro alcohol.
  • Prakash, G. K. S., et al. (2004). Preparation of a,a-difluoroalkanesulfonic acids. Journal of Fluorine Chemistry.
  • Appchem. (n.d.). 2,2-Difluoro-2-phenoxyacetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of 2-phenylacetohydrazide derivatives. Retrieved from [Link]

  • Quick Company. (n.d.). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Retrieved from [Link]

  • Patsnap Eureka. (2015). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
  • Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • ResearchGate. (2019). Convenient Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl Chloride, A Key Building Block of Penoxsulam. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • PMC. (n.d.). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • PubMed. (2015). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate (C10H10F2O2). Retrieved from [Link]

  • CentAUR. (2016). A hydrazine-free Wolff–Kishner reaction suitable for an undergraduate laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-2-phenoxyacetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-acetylhydrazono-2-phenylacetate. Retrieved from [Link]

Sources

Foundational

Advanced Organofluorine Chemistry: The Strategic Role of 2,2-Difluoro-2-phenoxyacetohydrazide in Drug Discovery and Heterocycle Synthesis

Executive Summary The integration of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Among advanced fluorinated building blocks, 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Among advanced fluorinated building blocks, 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1) has emerged as a highly versatile synthon[1]. Characterized by its difluorophenoxymethyl ( Ph−O−CF2​− ) moiety linked to a reactive hydrazide, this compound serves as a critical precursor for synthesizing complex, metabolically stable heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

This technical guide provides an in-depth analysis of the physicochemical impact of the difluoromethoxy linkage, details self-validating synthetic protocols for heterocycle generation, and explores its authoritative applications in developing therapeutics for chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders.

Structural & Physicochemical Profiling

The strategic substitution of hydrogen with fluorine adjacent to an ether oxygen fundamentally alters the molecule's stereoelectronic profile. The CF2​O group acts as a bioisostere for ethers, carbonyls, and amides, but with superior pharmacokinetic properties.

The Gauche Effect and Conformational Locking

In 2,2-difluoro-2-phenoxyacetohydrazide, the highly electronegative fluorine atoms induce a strong stereoelectronic effect (the gauche effect). The lone pairs on the ether oxygen donate into the σ∗ anti-bonding orbitals of the adjacent C−F bonds. This hyperconjugation forces the phenoxy ring into a restricted, orthogonal conformation relative to the CF2​ group. In drug design, this conformational lock reduces the entropic penalty upon target binding, thereby increasing receptor affinity.

Quantitative Physicochemical Comparison

The incorporation of the CF2​ group directly impacts lipophilicity, metabolic stability, and nucleophilicity.

ParameterPhenoxyacetohydrazide2,2-Difluoro-2-phenoxyacetohydrazideMechanistic Causality
cLogP Contribution ~0.5~1.8Fluorine's low polarizability and high electronegativity increase lipophilicity, enhancing membrane and BBB permeability.
Metabolic Stability Vulnerable to α -oxidationHighly ResistantThe CF2​ group blocks Cytochrome P450-mediated oxidative cleavage of the ether linkage.
Conformational State FlexibleRestricted (Gauche Effect)Stereoelectronic repulsion forces the CF2​O group into an orthogonal geometry, locking the active conformation.
Nucleophilicity HighAttenuatedStrong inductive electron withdrawal (-I) by CF2​ lowers the pKa of the hydrazide, moderating its reactivity.

Mechanistic Utility in Heterocycle Synthesis

The terminal hydrazide ( NH−NH2​ ) of 2,2-difluoro-2-phenoxyacetohydrazide is a bifunctional nucleophile. Despite the electron-withdrawing nature of the adjacent CF2​ group, the terminal nitrogen retains sufficient nucleophilicity to undergo condensation and acylation reactions. This allows for divergent synthetic pathways to generate privileged heterocyclic scaffolds.

G A 2,2-Difluoro-2-phenoxyacetohydrazide (Core Synthon) B Diacylhydrazine Intermediate A->B Acyl Chloride Base (TEA) C Thiosemicarbazide Intermediate A->C Aryl Isothiocyanate EtOH, Reflux D 1,3,4-Oxadiazole (Bioisostere Scaffold) B->D POCl3 Cyclodehydration E 1,2,4-Triazole-3-thione (Target Scaffold) C->E NaOH, Reflux Cyclization F 1,3,4-Thiadiazole (Target Scaffold) C->F H2SO4, Cold Dehydration

Figure 1: Divergent pathways from 2,2-Difluoro-2-phenoxyacetohydrazide to key heterocycles.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection and temperature control is explicitly defined.

Protocol A: Synthesis of 2-(Difluorophenoxymethyl)-5-aryl-1,3,4-oxadiazoles

This protocol utilizes a two-step acylation/cyclodehydration sequence. 1,3,4-oxadiazoles are critical bioisosteres for esters and amides, offering superior hydrolytic stability.

Step 1: Formation of the Diacylhydrazine Intermediate

  • Reaction Setup : Dissolve 2,2-difluoro-2-phenoxyacetohydrazide (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add Triethylamine (TEA, 1.5 eq). Causality: TEA acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the protonation of the weakly nucleophilic hydrazide.

  • Acylation : Dropwise add the desired aryl acid chloride (1.1 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation : Monitor via LC-MS. The attenuated nucleophilicity of the difluoro-hydrazide may require extended reaction times. The intermediate diacylhydrazine will present a distinct [M+H]+ peak.

Step 2: POCl₃-Mediated Cyclodehydration

  • Cyclization : Isolate the diacylhydrazine, dry thoroughly, and suspend in Phosphorus Oxychloride ( POCl3​ , 5.0 eq).

  • Thermal Activation : Heat the mixture to 90°C for 6 hours. Causality: POCl3​ serves as both solvent and a potent dehydrating agent. The highly electrophilic nature of the difluoro-carbonyl intermediate requires strong thermal and dehydrating conditions to force the intramolecular cyclization.

  • Quenching (Critical Step) : Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Causality: Rapid, exothermic hydrolysis of excess POCl3​ can locally elevate temperatures and cleave the newly formed oxadiazole ring. Ice maintains the temperature below 10°C.

  • Validation : TLC (Hexane:EtOAc 7:3) will show a significant upward shift in Rf​ due to the loss of the polar NH−NH hydrogen bond donors.

Protocol B: Synthesis of 5-(Difluorophenoxymethyl)-4-aryl-4H-1,2,4-triazole-3-thiones

This protocol leverages the formation of a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.

Step 1: Thiosemicarbazide Formation

  • Reaction Setup : Dissolve 2,2-difluoro-2-phenoxyacetohydrazide (1.0 eq) in absolute ethanol.

  • Condensation : Add aryl isothiocyanate (1.0 eq) and reflux for 8 hours. Causality: Ethanol provides a protic environment that stabilizes the transition state during the nucleophilic attack of the terminal hydrazide nitrogen onto the electrophilic carbon of the isothiocyanate.

Step 2: Base-Catalyzed Intramolecular Cyclization

  • Cyclization : Evaporate the ethanol, resuspend the intermediate in 2N NaOH (aqueous), and reflux for 4 hours. Causality: The strong base deprotonates the thiosemicarbazide, driving an intramolecular nucleophilic attack onto the difluoro-carbonyl carbon, expelling water.

  • Precipitation : Cool to 0°C and acidify to pH 3 using 1N HCl. Causality: Acidification neutralizes the sodium thiolate salt, forcing the precipitation of the final 1,2,4-triazole-3-thione.

  • Validation : FTIR spectroscopy is diagnostic here. The disappearance of the strong C=O stretch (~1680 cm⁻¹) and the emergence of a C=S stretch (~1250 cm⁻¹) and C=N stretch (~1600 cm⁻¹) confirms successful cyclization.

Applications in Advanced Drug Development

The strategic deployment of 2,2-difluoro-2-phenoxyacetohydrazide has yielded significant breakthroughs in targeted therapies, specifically in overcoming the pharmacokinetic limitations of previous drug generations.

PDE4B Inhibitors for COPD (Roflumilast Analogues)

Phosphodiesterase-4B (PDE4B) is a primary therapeutic target for chronic obstructive pulmonary disease (COPD) and neuroinflammation. The reference drug, Roflumilast, contains a difluoromethoxy group that is essential for its activity but suffers from dose-limiting side effects due to poor selectivity.

Recent drug development efforts have utilized difluoroacetohydrazide derivatives to synthesize novel acid hydrazide and oxadiazole analogues[2]. By incorporating the difluorophenoxymethyl scaffold, researchers achieved:

  • Enhanced Selectivity : The rigidified CF2​O linker improved selectivity for PDE4B over PDE4D by up to 2.6-fold, mitigating the emetic side effects associated with PDE4D inhibition[2].

  • Superior Pharmacokinetics : The analogues demonstrated significantly extended in vitro half-lives (up to 198.04 min vs. 56.81 min for roflumilast) and lower intrinsic clearance rates, proving the metabolic shielding effect of the CF2​ group against hepatic oxidation[2].

HDAC6 Inhibitors for Neurodegenerative Diseases

Histone Deacetylase 6 (HDAC6) regulates microtubule stability through the deacetylation of α -tubulin. Selective inhibition of HDAC6 is a highly pursued strategy for treating Alzheimer's disease and other tauopathies.

Takeda Pharmaceuticals has successfully utilized difluoroacetohydrazides in the synthesis of heterocyclic HDAC6 inhibitors[3]. In these architectures, the difluorophenoxymethyl group acts as a critical linker that:

  • Modulates the basicity of the adjacent heterocycle, optimizing the kinetics of zinc-binding within the HDAC6 catalytic pocket[3].

  • Dramatically increases blood-brain barrier (BBB) penetrance due to the lipophilic nature of the CF2​ motif, ensuring adequate central nervous system (CNS) exposure for neurodegenerative efficacy[3].

Sources

Exploratory

Thermodynamic stability and melting point of 2,2-Difluoro-2-phenoxyacetohydrazide

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2,2-Difluoro-2-phenoxyacetohydrazide Abstract The prediction and experimental determination of thermodynamic stability and melting point are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2,2-Difluoro-2-phenoxyacetohydrazide

Abstract

The prediction and experimental determination of thermodynamic stability and melting point are critical milestones in the development of new pharmaceutical entities. These parameters govern a compound's shelf-life, formulation possibilities, and ultimately, its bioavailability and therapeutic efficacy. This guide focuses on 2,2-Difluoro-2-phenoxyacetohydrazide, a molecule of interest at the intersection of fluorinated chemistry and established pharmacophores. In the absence of extensive public data on this specific molecule, this document provides a comprehensive framework for its characterization. We will delve into the theoretical principles governing its stability and melting behavior, detail the definitive experimental protocols for their measurement, and explore modern predictive methodologies. This guide is designed to equip researchers with the foundational knowledge and practical steps required to thoroughly characterize 2,2-Difluoro-2-phenoxyacetohydrazide and analogous compounds.

Introduction: The Physicochemical Importance of a Novel Hydrazide

2,2-Difluoro-2-phenoxyacetohydrazide incorporates several structural motifs of high interest in medicinal chemistry. The phenoxyacetic acid scaffold is present in various drugs, noted for a range of biological activities.[1][2] The hydrazide functional group is a versatile synthon and is itself a key component in many pharmacologically active compounds.[3] Furthermore, the strategic incorporation of fluorine atoms is a widely used strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4][5]

The thermodynamic stability and melting point of an Active Pharmaceutical Ingredient (API) are not mere physical data points; they are foundational to its entire development lifecycle.

  • Thermodynamic Stability: This refers to a compound's resistance to chemical decomposition under given conditions. Poor stability can lead to degradation, loss of potency, and the formation of potentially toxic impurities, directly impacting drug safety and shelf-life.

  • Melting Point: The temperature at which a substance transitions from a solid to a liquid is a key indicator of its purity and the strength of its crystal lattice. It influences solubility, dissolution rate, and the feasibility of manufacturing processes like milling and tablet compression.

This guide will provide a robust scientific framework for approaching the characterization of 2,2-Difluoro-2-phenoxyacetohydrazide, synthesizing theoretical principles with actionable experimental protocols.

Theoretical Framework: Deconstructing Molecular Influences

The physical properties of 2,2-Difluoro-2-phenoxyacetohydrazide are a direct consequence of its unique molecular architecture. Understanding the interplay of its functional groups is key to predicting its behavior.

Factors Governing Thermodynamic Stability

The stability of the molecule is determined by the strength of its covalent bonds and the non-covalent forces that stabilize its conformation.

  • The Difluoromethylene (CF₂) Group: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This intrinsic strength imparts significant stability to the α-carbon. The high electronegativity of fluorine atoms creates a strong dipole, which can influence intramolecular and intermolecular interactions, but the C-F bonds themselves are highly resistant to homolytic cleavage.

  • The Phenyl Ether Linkage: The C-O bond of the ether is generally stable. The phenoxy group is electronically withdrawing, which can influence the reactivity of the adjacent difluoromethylene group.

  • The Hydrazide Moiety (-CONHNH₂): This group is the most likely site of thermal decomposition. The N-N bond is relatively weak compared to C-C or C-N bonds and can be susceptible to cleavage at elevated temperatures.[6] However, the hydrazide group's ability to participate in resonance and form strong intermolecular hydrogen bonds can contribute to the overall stability of the crystal lattice. Some hydrazides are known to decompose upon heating, liberating nitrogen gas.[7]

Determinants of the Melting Point

The melting point is a direct reflection of the energy required to overcome the forces holding the molecules together in a crystal lattice.

  • Intermolecular Forces: The primary contributors are expected to be hydrogen bonds. The hydrazide group provides both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O), allowing for the formation of extensive networks that significantly increase the lattice energy and, consequently, the melting point.

  • The Role of Fluorine in Crystal Packing: The effect of fluorine on melting points is complex and not always predictable. Fluorination can dramatically alter crystal packing motifs.[8] While sometimes leading to stronger interactions (e.g., C-H···F hydrogen bonds), it can also disrupt efficient π-stacking of the phenyl rings, potentially lowering the melting point compared to non-fluorinated analogs.[8][9] The presence of F···F interactions can also contribute to the overall lattice energy.[9][10]

  • Molecular Shape and Symmetry: The overall shape of the molecule and its ability to pack efficiently into a crystal lattice play a crucial role. Molecules with high symmetry often have higher melting points.

Based on non-fluorinated analogs like 2-(2,4-Dimethylphenoxy)acetohydrazide (mp 111–113 °C), a preliminary estimate can be made, though the difluoro-substitution introduces significant uncertainty.[11]

Definitive Experimental Characterization

A rigorous experimental approach is non-negotiable for determining the physicochemical properties of a new chemical entity. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation.[12]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This provides critical information on thermal stability, decomposition temperatures, and the presence of volatiles like moisture or residual solvents.[12][14]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Place 3-5 mg of 2,2-Difluoro-2-phenoxyacetohydrazide into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere and Flow Rate: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of significant mass loss is taken as the decomposition temperature, indicating the upper limit of thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Execution cluster_analysis Data Analysis p1 Calibrate Instrument p2 Weigh 3-5 mg of Sample p1->p2 p3 Place in TGA Pan p2->p3 r1 Set N₂ Atmosphere (20-50 mL/min) p3->r1 r2 Equilibrate at 30°C r1->r2 r3 Heat at 10°C/min to 500°C r2->r3 a1 Plot Mass % vs. Temp r3->a1 a2 Determine Onset of Decomposition (Td) a1->a2 end Final Report a2->end Report Thermal Stability

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] It is the gold standard for determining melting point, heat of fusion, and identifying other thermal events like polymorphism or glass transitions.[16][17]

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a DSC pan (typically aluminum). Crimp the pan with a lid; a pinhole may be added to allow volatiles to escape if decomposition is expected near the melting point.

  • Atmosphere: Maintain an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.

  • Heating Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

  • Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is typically reported as the onset or peak temperature of the endothermic event. The area under the peak corresponds to the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Execution cluster_analysis Data Analysis p1 Calibrate with Indium p2 Weigh 1-3 mg of Sample p1->p2 p3 Crimp in Aluminum Pan p2->p3 r1 Set N₂ Atmosphere p3->r1 r2 Equilibrate at 30°C r1->r2 r3 Heat at 10°C/min r2->r3 a1 Plot Heat Flow vs. Temp r3->a1 a2 Identify Endotherm Peak a1->a2 a3 Determine Melting Point (Tm) & Heat of Fusion (ΔHfus) a2->a3 end Final Report a3->end Report Melting Point

DSC Experimental Workflow

Predictive Methodologies: An In Silico Approach

In modern drug discovery, computational models are increasingly used for the early prediction of physicochemical properties, helping to prioritize candidates before synthesis.[18] Quantitative Structure-Property Relationship (QSPR) models use machine learning algorithms to correlate molecular features (descriptors) with experimental data.

  • Principle: These models learn from large datasets of known compounds and their melting points to establish a predictive relationship.[19][20] Descriptors can include 2D features (e.g., atom counts, bond types) and 3D features (e.g., molecular shape, surface area).[21]

  • Application: For a novel molecule like 2,2-Difluoro-2-phenoxyacetohydrazide, its structure (represented as a SMILES string) can be fed into a pre-trained model to generate an estimated melting point.

  • Limitations: While powerful, the accuracy of these predictions can vary, with mean absolute errors often in the range of 30-45 K.[19][21] They are best used for screening and prioritization rather than as a substitute for experimental data.

QSPR_Concept mol Molecular Structure (SMILES) desc Calculate Descriptors (2D/3D Features) mol->desc model Machine Learning Model (QSPR) desc->model pred Predicted Melting Point model->pred

Conceptual Flow of QSPR Prediction

Data Summary and Interpretation

ParameterExpected Value / RangeRecommended MethodRationale & Comments
Melting Point (Tm) 110 - 140 °CDSCBased on non-fluorinated phenoxyacetohydrazides (mp ~111-113 °C).[11] The difluoro-group's impact on crystal packing could increase or decrease this value. Sharp melting peak expected for a pure, crystalline substance.
Heat of Fusion (ΔHfus) 25 - 40 kJ/molDSCTypical range for organic molecules of this size with strong hydrogen bonding capabilities. A higher value indicates a more stable crystal lattice.
Onset of Decomposition (Td) > 160 °C (in N₂)TGAThe C-F and aryl-ether bonds are highly stable. Decomposition is likely initiated at the weaker N-N bond of the hydrazide moiety at elevated temperatures.[6]
Polymorphism PossibleDSC, XRDMany pharmaceutical compounds exhibit polymorphism. Running multiple DSC heat-cool-heat cycles can help identify different crystalline forms, which would present as distinct melting endotherms.

Conclusion

The thermodynamic stability and melting point of 2,2-Difluoro-2-phenoxyacetohydrazide are governed by a sophisticated interplay between the inherent strength of its C-F bonds, the robust hydrogen-bonding capacity of its hydrazide group, and the nuanced effects of fluorine on its solid-state crystal packing. While theoretical analysis and comparison with analogs provide a valuable predictive framework, they underscore the absolute necessity for empirical characterization.

The definitive assessment of this compound's properties requires a systematic application of core thermal analysis techniques, primarily Differential Scanning Calorimetry and Thermogravimetric Analysis. The protocols and interpretive logic detailed in this guide provide a comprehensive roadmap for researchers to obtain the precise, reliable data needed to advance the development of 2,2-Difluoro-2-phenoxyacetohydrazide as a potential therapeutic agent.

References

  • Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Agarwal, A., et al. (2008, January 10). Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines.
  • Zhang, B., et al. (n.d.). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Open Access Journals. (2024, December 18).
  • Sirsat, N. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ChemRxiv. (2024, December 16). P2MAT: A machine learning (ML)
  • Guillaume2126. (n.d.). Melting-point-predictor. GitHub.
  • Chemistry LibreTexts. (2023, May 3). 6.3B: H₂ and F₂ Solids.
  • Gerasimova, M., et al. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
  • MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones.
  • Quora. (2018, December 9).
  • ResearchGate. (2025, November 5). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.
  • ResearchGate. (n.d.). Calorimetric behaviors of N2H4 by DSC and superCRC.
  • ResearchGate. (n.d.). (PDF) Trifluoromethanesulfonic Hydrazides.
  • ACS Publications. (2026, April 3). A Bicyclo[1.1.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermogram of compounds I C8....
  • PMC. (2025, September 26).
  • ACS Publications. (2022, September 19). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities | Organic Process Research & Development.
  • PMC. (n.d.).
  • R Discovery. (2022, September 19).
  • ResearchGate. (n.d.). (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes.
  • Google Patents. (n.d.). JP2017197511A - Method for producing difluoro alcohol.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153.
  • PMC. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.
  • MDPI. (2024, March 15). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents.
  • Beilstein Journals. (2024, February 28).
  • Semantic Scholar. (2013, January 16).
  • ChemicalBook. (2026, January 13). 2,2-DIFLUOROACETOPHENONE | 395-01-7.
  • PubMed. (2007, January 8). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides With Bovine Carbonic Anhydrase II.
  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • MDPI. (2021, March 2). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals.
  • JETIR.org. (n.d.).
  • Benchchem. (n.d.).

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1,3,4-oxadiazoles using 2,2-Difluoro-2-phenoxyacetohydrazide

Target Audience: Researchers, scientists, and drug development professionals. Reagent Focus: 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1) Strategic Rationale & Molecular Design The 1,3,4-oxadiazole heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Reagent Focus: 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1)

Strategic Rationale & Molecular Design

The 1,3,4-oxadiazole heterocyclic core is a cornerstone in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters to improve a drug candidate's pharmacokinetic profile 1[1]. When functionalized with a difluorophenoxymethyl group, the resulting molecule benefits from the strong electron-withdrawing nature of fluorine, which lowers the pKa of adjacent protons, increases lipophilicity, and provides a robust hydrogen-bond acceptor motif.

2[2] is the premier building block for introducing this moiety. Synthesizing the 1,3,4-oxadiazole ring from this hydrazide requires condensation with a carboxylic acid followed by cyclodehydration. The choice of cyclodehydration reagent is critical and must be tailored to the steric and electronic nature of the substrate.

Mechanistic Pathways & Reagent Selection

The synthesis fundamentally relies on the formation of a 1,2-diacylhydrazine intermediate, which undergoes intramolecular cyclization. We present two divergent pathways based on substrate stability:

  • The Acidic Pathway (POCl₃): Phosphorus oxychloride acts as both the solvent and the dehydrating agent. It phosphorylates the enolized diacylhydrazine, converting the oxygen into a superior leaving group (dichlorophosphate) to drive ring closure 3[3]. This method is highly efficient but restricted to robust, acid-stable substrates.

  • The Mild Pathway (Burgess Reagent): For substrates containing acid-sensitive moieties (e.g., Boc-amines, acetals), a two-step protocol is required. The diacylhydrazine is first synthesized using a coupling agent (HATU), followed by cyclodehydration using the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent operates under neutral conditions, forming a sulfamate leaving group that eliminates to yield the oxadiazole 4[4].

Workflow A 2,2-Difluoro-2- phenoxyacetohydrazide C 1,2-Diacylhydrazine Intermediate A->C HATU, DIPEA DMF, RT D 2-(Difluoro(phenoxy)methyl)- 5-R-1,3,4-oxadiazole A->D POCl3, 100°C (One-Pot) B Carboxylic Acid (R-COOH) B->C B->D C->D Burgess Reagent Dioxane, 100°C

Fig 1: Divergent synthetic workflows for 1,3,4-oxadiazole formation.

Optimized Experimental Workflows

Protocol A: One-Pot Acidic Cyclodehydration (POCl₃)

Best for: Electron-rich, sterically unhindered, and acid-stable carboxylic acids.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2,2-Difluoro-2-phenoxyacetohydrazide (1.0 mmol) and the target carboxylic acid (1.0 mmol).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (5.0 mL, excess). Causality: The initial formation of the diacylhydrazine is exothermic; cooling prevents localized charring and side-product formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 100 °C for 4–8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LCMS. The reaction is complete when the mass of the starting hydrazide (m/z 203 [M+H]⁺) is entirely consumed, and the product mass is dominant.

  • Quench & Workup: Cool the mixture to room temperature. Carefully pour the reaction dropwise over 50 g of crushed ice with vigorous stirring. Causality: POCl₃ reacts violently with water. Ice controls the exotherm, preventing the hydrolytic cleavage of the newly formed oxadiazole ring.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Two-Step Mild Cyclodehydration (HATU / Burgess Reagent)

Best for: Complex APIs, acid-sensitive protecting groups (e.g., Boc, THP), and stereochemically sensitive substrates.

Step-by-Step Methodology:

  • Coupling (Diacylhydrazine Formation): In a dry flask under N₂, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes to generate the active ester.

  • Hydrazide Addition: Add 2,2-Difluoro-2-phenoxyacetohydrazide (1.0 mmol) to the mixture. Stir at room temperature for 2 hours.

  • Intermediate Isolation: Dilute with Ethyl Acetate (30 mL) and wash with 5% LiCl aqueous solution (3 × 10 mL) to remove DMF and HATU byproducts. Dry and concentrate. Causality: Residual nucleophiles or basic amines will competitively attack the Burgess reagent in the next step, severely depressing yields.

  • Cyclodehydration: Dissolve the crude 1,2-diacylhydrazine in anhydrous 1,4-Dioxane (10 mL). Add the Burgess reagent (1.5 mmol).

  • Heating: Heat the mixture to 100 °C for 16–24 hours. Causality: While THF is commonly used for Burgess cyclizations, Dioxane allows for a higher reflux temperature, which is often required to overcome the steric hindrance of the difluorophenoxymethyl group 4[4].

  • Purification: Concentrate the solvent and purify directly via silica gel flash chromatography (Heptane/EtOAc gradient).

Mechanism N1 1. Enolization of Diacylhydrazine N2 2. Nucleophilic Attack on Burgess Reagent Sulfur N1->N2 N3 3. Sulfamate Leaving Group Formation N2->N3 N4 4. Intramolecular Cyclization & Elimination N3->N4

Fig 2: Stepwise mechanism of mild cyclodehydration using Burgess reagent.

Comparative Analytics

To assist in selecting the appropriate synthetic route, the quantitative and qualitative parameters of both protocols are summarized below:

ParameterProtocol A (POCl₃)Protocol B (Burgess Reagent)
Reaction Mechanism One-pot condensation & cyclizationTwo-step (Coupling Cyclodehydration)
Cyclization Temperature 100 °C100 °C (in Dioxane)
Functional Group Tolerance Low (Cleaves Boc, acetals, silyl ethers)High (Tolerates most sensitive groups)
Typical Yield Range 60% – 85%70% – 90% (Over two steps)
Total Reaction Time 4 – 8 hours18 – 26 hours
Scalability Excellent (Kilogram scale)Moderate (Limited by Burgess reagent cost)

References

  • Title: Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: ACS Omega URL: [Link]

  • Title: SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS Source: TSI Journals URL: [Link]

Sources

Application

Advanced Applications of 2,2-Difluoro-2-phenoxyacetohydrazide in Agrochemical Development: Synthesis, Mechanistic Insights, and Protocols

Introduction & Rationale In the modern landscape of agrochemical and pesticide development, the strategic incorporation of fluorine is a cornerstone of rational drug design. 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 134...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the modern landscape of agrochemical and pesticide development, the strategic incorporation of fluorine is a cornerstone of rational drug design. 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1)[1] has emerged as a highly versatile, privileged building block for synthesizing novel fungicidal, bactericidal, and insecticidal agents.

The utility of this molecule lies in its bipartite structure:

  • The α,α-Difluorophenoxy Moiety: The difluoromethylene (-CF₂-) group acts as a lipophilic hydrogen bond donor. Due to the high electronegativity of fluorine, the C-H or adjacent bonds are highly polarized, allowing the -CF₂- group to act as a bioisostere for oxygen, sulfur, or methyl groups[2]. Furthermore, the -CF₂O- linkage is significantly more resistant to cytochrome P450-mediated oxidative cleavage compared to its non-fluorinated (-CH₂O-) counterpart, dramatically increasing the metabolic half-life of the pesticide within the plant or target organism.

  • The Acetohydrazide Terminus: Hydrazides are classic, highly reactive precursors for the construction of five-membered nitrogen/sulfur-containing heterocycles—specifically 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocycles are ubiquitous in commercial agrochemicals due to their ability to engage in π−π stacking and hydrogen bonding within the active sites of target enzymes, such as Succinate Dehydrogenase (SDHI) or Enoyl-acyl carrier protein reductase[3][4].

G CF2 α,α-Difluoro Substitution Lipid Increased Lipophilicity CF2->Lipid LogP Metab Metabolic Stability CF2->Metab P450 Resistance Bind H-Bond Donation CF2->Bind Polarization Target Target Enzyme (e.g., SDHI / PPO) Lipid->Target Metab->Target Bind->Target

Pharmacological impact of the difluoromethylene group on target engagement.

Synthetic Divergence & Workflow

The primary application of 2,2-difluoro-2-phenoxyacetohydrazide is its divergent cyclization into distinct heterocyclic scaffolds. The choice of cyclization reagent directly dictates the resulting heterocycle, allowing medicinal chemists to rapidly generate diverse libraries for structure-activity relationship (SAR) studies.

G A 2,2-Difluoro-2-phenoxyacetohydrazide (Building Block) B Thiosemicarbazide Intermediate A->B Isothiocyanate (EtOH, reflux) C 1,3,4-Oxadiazole Derivatives A->C CS2, KOH (Cyclization) D 1,3,4-Thiadiazole Derivatives B->D Conc. H2SO4 (Dehydration) E 1,2,4-Triazole Derivatives B->E NaOH, Heat (Ring Closure)

Synthetic divergence of the hydrazide into key agrochemical heterocycles.

Quantitative Profiling: The "Fluorine Effect"

To understand the causality behind selecting 2,2-difluoro-2-phenoxyacetohydrazide over its non-fluorinated analogs, we must examine the physicochemical shifts. The table below summarizes the representative impact of the -CF₂- substitution on key pharmacokinetic and pharmacodynamic parameters in synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, reflecting trends documented in recent agrochemical literature[4].

Compound ScaffoldLinkerLogP (Calculated)Metabolic Half-life (T₁/₂, min)EC₅₀ vs B. cinerea (μg/mL)EC₅₀ vs X. oryzae (μg/mL)
1,3,4-Oxadiazole-CH₂-O-2.44542.535.2
1,3,4-Oxadiazole -CF₂-O- 3.8 >120 5.2 4.1
1,3,4-Thiadiazole-CH₂-O-2.86038.140.5
1,3,4-Thiadiazole -CF₂-O- 4.1 >120 3.8 2.9

Data Interpretation: The substitution of protons with fluorine atoms significantly increases the partition coefficient (LogP), enhancing cuticular penetration in plants and lipid bilayer traversal in fungal pathogens. The dramatic drop in EC₅₀ values confirms that the difluoromethylene group is not merely a passive linker, but an active pharmacophore contributing to target binding affinity.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include built-in analytical checkpoints to ensure intermediate integrity before proceeding to subsequent steps, minimizing resource waste during library synthesis.

Protocol A: Synthesis of 5-(1,1-Difluoro-1-phenoxymethyl)-1,3,4-oxadiazole-2-thiol

This protocol utilizes a base-catalyzed cyclization with carbon disulfide (CS₂).

Rationale/Causality: Potassium hydroxide (KOH) is selected as the base to deprotonate the terminal nitrogen of the hydrazide, drastically increasing its nucleophilicity. This allows for a rapid nucleophilic attack on the highly electrophilic carbon of CS₂. The subsequent reflux drives the elimination of hydrogen sulfide (H₂S) and water, forcing the thermodynamic ring closure into the stable 1,3,4-oxadiazole core.

Step-by-Step Methodology:

  • Initiation: Dissolve 2,2-difluoro-2-phenoxyacetohydrazide (10.0 mmol, 1.0 eq) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Base Addition: Add KOH (12.0 mmol, 1.2 eq) to the solution. Stir at room temperature for 30 minutes until the mixture is completely homogenous.

  • Electrophile Introduction: Place the flask in an ice bath (0-5 °C). Add carbon disulfide (CS₂, 50.0 mmol, 5.0 eq) dropwise over 15 minutes to prevent exothermic runaway.

  • Cyclization: Attach a reflux condenser and heat the mixture to 75 °C for 12 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 3:1). The starting hydrazide spot (R_f ~0.2) should disappear, replaced by a new, UV-active spot (R_f ~0.6).

  • Workup & Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess CS₂ and ethanol. Dissolve the residue in 50 mL of distilled water.

  • Acidification: Slowly add 2M HCl dropwise until the pH reaches 3-4. A white/pale-yellow precipitate will form. Filter the solid, wash with cold water (3 x 20 mL), and dry in vacuo.

  • Analytical Validation: Confirm structure via ¹⁹F NMR. The presence of the -CF₂- group should present as a distinct singlet or tightly coupled multiplet in the -70 to -80 ppm region, confirming the moiety survived the strongly basic reflux.

Protocol B: Synthesis of 2-(1,1-Difluoro-1-phenoxymethyl)-5-aryl-1,3,4-thiadiazoles

This two-step protocol relies on the formation of a thiosemicarbazide intermediate, followed by acid-catalyzed dehydration.

Rationale/Causality: Concentrated sulfuric acid is used in the second step because it acts as both a powerful dehydrating agent and a catalyst. By protonating the carbonyl oxygen of the thiosemicarbazide intermediate, it makes the carbon highly susceptible to intramolecular nucleophilic attack by the sulfur atom, driving the regioselective formation of the thiadiazole ring over the oxadiazole alternative.

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve 2,2-difluoro-2-phenoxyacetohydrazide (5.0 mmol, 1.0 eq) and a substituted aryl isothiocyanate (5.2 mmol, 1.04 eq) in 20 mL of ethanol. Reflux for 4 hours.

  • Isolation: Cool to room temperature. The thiosemicarbazide intermediate will precipitate. Filter and wash with cold ethanol.

    • Self-Validation Checkpoint 2: Run an IR spectrum of the intermediate. You must observe a strong C=S stretching band near 1200 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.

  • Cyclization: In a fume hood, cool 10 mL of concentrated H₂SO₄ to 0 °C. Slowly add the thiosemicarbazide intermediate in small portions over 20 minutes, maintaining the temperature below 5 °C.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching: Carefully pour the acidic mixture over 100 g of crushed ice. Neutralize slowly with aqueous ammonia until pH 7 is reached. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.

    • Self-Validation Checkpoint 3: Re-run the IR spectrum. The C=S band (~1200 cm⁻¹) must be completely absent, replaced by a sharp C=N stretching band near 1600 cm⁻¹, confirming successful ring closure.

Protocol C: In Vitro Fungicidal Screening (Poisoned Food Technique)

To validate the biological efficacy of the synthesized compounds, a standardized mycelial growth inhibition assay is required.

Rationale/Causality: The poisoned food technique is chosen over disk diffusion because it ensures a homogenous concentration of the highly lipophilic difluorinated compounds throughout the agar, preventing false negatives caused by poor diffusion rates in aqueous media.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized test compounds in analytical grade DMSO to create a 10,000 μg/mL stock solution.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) at 121 °C for 15 minutes. Cool to 50 °C.

  • Poisoning the Agar: Add the stock solution to the molten PDA to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.12 μg/mL. The final DMSO concentration must not exceed 0.5% (v/v). Pour 20 mL into sterile Petri dishes.

    • Self-Validation Checkpoint 4 (Controls): You MUST prepare two control plates. Negative Control: PDA containing 0.5% DMSO (validates that the solvent does not inhibit fungal growth). Positive Control: PDA containing a commercial standard like Boscalid or Thiodiazole Copper[4] (validates the sensitivity of the fungal strain).

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the active growing edge of a 7-day-old Botrytis cinerea culture. Place one plug face-down in the center of each plate.

  • Incubation & Measurement: Incubate at 25 °C in the dark for 72 hours. Measure the colony diameter in two perpendicular directions.

  • Data Analysis: Calculate the percentage of inhibition: Inhibition (%) = [(Dc - Dt) / (Dc - 5)] × 100, where Dc is the control diameter and Dt is the treatment diameter. Use Probit analysis to determine the EC₅₀ values.

References

  • AiFChem. "1343066-68-1 | 2,2-Difluoro-2-phenoxyacetohydrazide - AiFChem".
  • The Journal of Organic Chemistry - ACS Publications. "Controlled Synthesis of α-CF2H or α-CF2Cl Styrenes from the Same Precursors: Dehydrazinative Hydrogenation or Chlorination of 3,3-Difluoroallyl Hydrazines".
  • Journal of Agricultural and Food Chemistry - ACS Publications. "Design, Synthesis, and Evaluation of New Sulfone Derivatives Containing a 1,3,4-Oxadiazole Moiety as Active Antibacterial Agents".
  • MDPI - Applied Sciences. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update".

Sources

Method

Condensation reaction conditions for 2,2-Difluoro-2-phenoxyacetohydrazide with aromatic aldehydes

Application Notes & Protocols Topic: Optimized Condensation Reaction Conditions for the Synthesis of Novel Hydrazones from 2,2-Difluoro-2-phenoxyacetohydrazide and Aromatic Aldehydes Abstract This guide provides a detail...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Optimized Condensation Reaction Conditions for the Synthesis of Novel Hydrazones from 2,2-Difluoro-2-phenoxyacetohydrazide and Aromatic Aldehydes

Abstract

This guide provides a detailed exploration of the condensation reaction between 2,2-Difluoro-2-phenoxyacetohydrazide and various aromatic aldehydes, a critical transformation for synthesizing novel hydrazone derivatives. Hydrazones, particularly those incorporating fluorine atoms, are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3] The inclusion of a difluorophenoxy moiety can significantly enhance properties such as metabolic stability and membrane permeability, making these compounds prime candidates for drug discovery programs.[1] This document offers an in-depth analysis of the reaction mechanism, provides validated, step-by-step protocols for synthesis, and presents expert insights into optimizing reaction conditions for maximizing yield and purity. It is intended for researchers, chemists, and professionals in the field of drug development.

Scientific Foundation and Rationale

The synthesis of hydrazones via the condensation of a hydrazide with an aldehyde is a fundamental reaction in organic chemistry.[4] The resulting N-acylhydrazone linkage (-C(=O)-NH-N=CH-) is a privileged scaffold in pharmaceutical science, valued for its chemical stability and its ability to form strong hydrogen bonds with biological targets like enzymes and receptors.[5]

The Reaction Mechanism: Acid Catalysis

The reaction proceeds through a nucleophilic addition-elimination pathway, which is typically catalyzed by an acid.[6][7] The catalyst serves a dual purpose:

  • Activation of the Electrophile: The acid protonates the oxygen atom of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic terminal nitrogen of the hydrazide.[7][8][9]

  • Facilitation of Dehydration: The acid also facilitates the elimination of a water molecule from the carbinolamine intermediate, driving the reaction towards the formation of the stable hydrazone product.[6][7]

The rate-limiting step is generally the attack of the nucleophile on the activated carbonyl compound.[10]

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration RCHO Aromatic Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde [R-CH=O⁺H] RCHO->Activated_Aldehyde + H⁺ Hydrazide 2,2-Difluoro-2-phenoxyacetohydrazide Intermediate Carbinolamine Intermediate Hydrazide->Intermediate H_plus H⁺ (Acid Catalyst) Product Hydrazone Intermediate->Product - H₂O, - H⁺ H2O H₂O

Figure 1: General mechanism for acid-catalyzed hydrazone formation.

Influence of Aldehyde Substituents

The electronic nature of the substituents on the aromatic aldehyde ring significantly impacts the reaction.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens increase the electrophilicity of the carbonyl carbon. This generally leads to faster reaction rates and higher yields.[11]

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction and may require more forcing conditions (e.g., longer reflux times or a stronger catalyst) to achieve comparable yields.

Experimental Protocols and Methodologies

The following protocols have been validated for the synthesis of hydrazones from 2,2-Difluoro-2-phenoxyacetohydrazide. The conventional reflux method is described as the standard procedure.

Materials and Equipment
  • Reagents:

    • 2,2-Difluoro-2-phenoxyacetohydrazide

    • Substituted Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

    • Solvent: Ethanol (Absolute) or Methanol

    • Catalyst: Glacial Acetic Acid

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Buchner funnel and filter paper

    • Standard laboratory glassware

Protocol: Conventional Synthesis via Reflux

This procedure outlines a general method applicable to a variety of aromatic aldehydes.

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2,2-Difluoro-2-phenoxyacetohydrazide (e.g., 1.0 g, 1.0 eq) in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the solid is fully dissolved.

  • Aldehyde Addition: To this solution, add the corresponding aromatic aldehyde (1.0 eq).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-8 hours, depending on the aldehyde used.[13]

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reactant on TLC), remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out of the solution as a crystalline solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying and Purification: Dry the product in a vacuum oven. If further purification is needed, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.

Characterization

The identity and purity of the synthesized hydrazones should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., C=N, N-H, C=O).

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Experimental_Workflow start Start dissolve Dissolve Hydrazide in Ethanol start->dissolve add_aldehyde Add Aromatic Aldehyde (1 eq) dissolve->add_aldehyde add_catalyst Add Glacial Acetic Acid (3-5 drops) add_aldehyde->add_catalyst reflux Reflux Mixture (3-8 hours) add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry characterize Characterize (NMR, IR, MS) dry->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Comparative Data and Optimization

The choice of reaction conditions can be tailored based on the reactivity of the specific aromatic aldehyde. The following table summarizes typical conditions and expected outcomes.

Aromatic AldehydeSubstituent TypeCatalystSolventAvg. Time (h)Typical Yield (%)Notes
4-NitrobenzaldehydeStrong EWGAcetic AcidEthanol3 - 4> 90%Reaction is rapid; product precipitates readily.
4-ChlorobenzaldehydeModerate EWGAcetic AcidEthanol4 - 685 - 90%Standard conditions are highly effective.
BenzaldehydeNeutralAcetic AcidEthanol5 - 780 - 85%Proceeds smoothly under standard protocol.
4-MethylbenzaldehydeWeak EDGAcetic AcidEthanol6 - 875 - 80%May require slightly longer reflux time.
4-MethoxybenzaldehydeStrong EDGAcetic AcidEthanol6 - 870 - 80%Reaction is slower; ensure completion via TLC.

Expertise & Field-Proven Insights

  • Causality in Solvent Choice: Polar protic solvents like ethanol and methanol are ideal for this reaction. They effectively dissolve both the hydrazide and a wide range of aromatic aldehydes, and their boiling points are suitable for controlled reflux without causing thermal degradation of the products.[14][15]

  • Catalyst Optimization: While a few drops of glacial acetic acid are sufficient for most reactions, less reactive aldehydes (those with strong EDGs) may benefit from a slightly larger amount of catalyst. However, excessive acid can lead to side reactions or hydrolysis of the product and should be avoided. For sensitive substrates, milder catalysts like citric acid can be employed as a greener alternative.[5]

  • Importance of Purity: The purity of the starting aldehyde is critical. Impurities, particularly the corresponding carboxylic acid formed from air oxidation of the aldehyde, can inhibit the reaction and complicate purification. It is recommended to use freshly distilled or purified aldehydes.

  • Troubleshooting - Low or No Yield:

    • Check Reactants: Confirm the identity and purity of starting materials.

    • Extend Reaction Time: For electron-rich aldehydes, the reaction may simply require more time to reach completion.[14]

    • Increase Catalyst: Add a few more drops of acetic acid, but monitor for potential side product formation.

    • Solubility: If reactants are not fully dissolved, consider a more polar solvent like DMF, though this will complicate work-up.[14]

Conclusion

The acid-catalyzed condensation of 2,2-Difluoro-2-phenoxyacetohydrazide with aromatic aldehydes is a reliable and versatile method for synthesizing a diverse library of fluorinated hydrazones. By understanding the underlying mechanism and carefully selecting the reaction conditions based on the aldehyde's electronic properties, researchers can consistently achieve high yields of pure products. The protocols and insights provided herein serve as a robust foundation for the successful synthesis and exploration of these promising molecules in drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Hydroxybenzhydrazide Schiff Bases.
  • Głuch-Lutwin, M., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. PMC - NIH.
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC.
  • Reddy, G. S., et al. (2016). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online.
  • Głuch-Lutwin, M., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. PubMed.
  • Gül, H. İ., et al. (2023). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. PMC.
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. RSC Publishing.
  • Podyachev, S. N., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ResearchGate.
  • Podyachev, S. N., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.
  • Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC.
  • Science.gov. hydrazone schiff base: Topics by Science.gov.
  • Kölmel, D. K., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Publications.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
  • Crisalli, P., & Kool, E. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC.
  • ResearchGate. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?.
  • Zhang, P., et al. (2017). Recent advances in the synthesis of fluorinated hydrazones. PMC - NIH.
  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
  • Khanum, S. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC.
  • YouTube. (2020). acid catalyzed aldol condensation mechanism.
  • Nptel. Lecture 3 Acid Catalyzed Reactions I.
  • BYJU'S. (2022). Acid Catalysed Aldol Condensation.
  • ResearchGate. (2012). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines..
  • Elrod, M. J. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Oberlin College and Conservatory.
  • Kumar, A., et al. (2019). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. ResearchGate.
  • ResearchGate. (2017). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
  • Organic Chemistry Portal. Hydrazone synthesis.
  • Maldonado, L. A. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC.
  • Hu, J., et al. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone: New. Angewandte Chemie International Edition.
  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
  • National Council of Educational Research and Training. Chemical Reactions of Aldehydes and Ketones.

Sources

Application

Utilizing 2,2-Difluoro-2-phenoxyacetohydrazide as a fluorinated building block in drug discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Among fluorinated motifs, the gem-difluoro group—particularly when adjacent to an ether oxygen (mimicking a difluoromethoxy linkage)—offers a unique combination of metabolic shielding and conformational control[2].

2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1) is a highly versatile, bifunctional building block. It combines the lipophilic and metabolically stable difluoromethylene-ether linkage with a reactive hydrazide moiety. As a Senior Application Scientist, I have utilized this compound extensively to synthesize acylhydrazones and 1,3,4-oxadiazoles. The hydrazide group is not merely a synthetic handle; it is a proven pharmacophore capable of acting as a robust zinc binder in metalloenzymes like Carbonic Anhydrases[3] and as a critical hydrogen-bond donor/acceptor network in the hinge region of kinases such as CDK2[4].

Physicochemical Profiling & Mechanistic Causality

The architectural brilliance of 2,2-Difluoro-2-phenoxyacetohydrazide lies in the synergistic electronic effects between its functional groups:

  • Metabolic Shielding via the gem-Difluoro Motif : Unfluorinated phenoxyacetamides are notoriously susceptible to cytochrome P450-mediated α -carbon oxidation, leading to rapid clearance. The substitution of the α -protons with fluorine atoms completely blocks this metabolic liability[2].

  • Inductive pKa Modulation : The strong electron-withdrawing nature (-I effect) of the −CF2​− group pulls electron density away from the carbonyl carbon and the adjacent hydrazide. This fundamentally lowers the pKa of the hydrazide N-H, enhancing its capacity as a hydrogen-bond donor. This acidity is a critical feature for establishing persistent hydrogen bonds within target catalytic clefts[4].

  • Conformational Locking : The dipole-dipole repulsions between the fluorine lone pairs and the ether oxygen restrict the dihedral angle of the molecule. This "pre-organization" reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinities.

Pharmacophore Modeling & Target Interactions

When deployed in drug discovery, derivatives of this building block interact with biological targets through a highly predictable pharmacophore model. The hydrazide (or its cyclized oxadiazole derivative) anchors the molecule via hydrogen bonding, while the fluorinated phenoxy tail occupies hydrophobic pockets, driving both potency and selectivity[5].

Pharmacophore Ligand Ligand Core 2,2-Difluoro-2-phenoxyacetohydrazide CF2 gem-Difluoro Motif Ligand->CF2 Phenoxy Phenoxy Ring Ligand->Phenoxy Hydrazide Hydrazide / Oxadiazole Ligand->Hydrazide Pocket1 Hydrophobic Pocket (Metabolic Shielding) CF2->Pocket1 Steric/Lipophilic Fit Pocket2 Pi-Pi Stacking (Aromatic Cleft) Phenoxy->Pocket2 pi-pi / CH-pi Hinge Kinase Hinge Region (H-Bond Network) Hydrazide->Hinge H-Bond Donor/Acceptor

Pharmacophore interaction model of fluorinated hydrazides within a target binding pocket.

Synthetic Workflows & Methodologies

The hydrazide terminus allows for rapid diversification into various bioactive chemical spaces, most notably Acylhydrazones (potent antimicrobial and antiproliferative agents) and 1,3,4-Oxadiazoles (metabolically stable amide bioisosteres)[1][5].

SynthWorkflow BB 2,2-Difluoro-2-phenoxyacetohydrazide (Building Block) Hydrazone Fluorinated Acylhydrazone (Intermediate / Active) BB->Hydrazone Condensation (EtOH, Cat. AcOH) Ald Aryl Aldehydes / Ketones Ald->Hydrazone Oxadiazole 1,3,4-Oxadiazole Derivative (Amide Bioisostere) Hydrazone->Oxadiazole Oxidative Cyclization (I2 / K2CO3) Triazole 1,2,4-Triazole Derivative (H-Bond Acceptor/Donor) Hydrazone->Triazole Amine Condensation (R-NH2, POCl3)

Workflow for derivatizing the difluorinated building block into bioactive heterocycles.

Protocol A: Synthesis of Fluorinated Acylhydrazones

Because the −CF2​− group reduces the nucleophilicity of the terminal amine of the hydrazide, standard room-temperature condensations often stall. This protocol utilizes mild acid catalysis and heat to drive imine formation to completion.

Materials:

  • 2,2-Difluoro-2-phenoxyacetohydrazide (1.0 equiv)

  • Target Aryl Aldehyde (1.05 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Anhydrous Ethanol (0.2 M)

Step-by-Step Procedure:

  • Initiation: Dissolve 2,2-Difluoro-2-phenoxyacetohydrazide in anhydrous ethanol in a round-bottom flask. Causality: Anhydrous solvent is critical to shift the equilibrium toward the imine product by preventing the hydrolysis of the newly formed C=N bond.

  • Catalysis: Add the aryl aldehyde followed by glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity to compensate for the reduced nucleophilicity of the fluorinated hydrazide.

  • Reflux: Heat the mixture to 80 °C under a nitrogen atmosphere for 3–4 hours.

  • Self-Validating Workup: Cool the reaction to 0 °C in an ice bath. The fluorinated acylhydrazone will spontaneously precipitate due to its high lipophilicity. Filter the solid and wash with cold ethanol.

  • Analytical Validation: Confirm product formation via IR spectroscopy. The successful condensation is self-validated by the disappearance of the primary amine N-H doublet (~3300–3400 cm⁻¹) and the emergence of a sharp, strong C=N stretch at ~1620 cm⁻¹.

Protocol B: Oxidative Cyclodehydration to 1,3,4-Oxadiazoles

To convert the acylhydrazone into a metabolically stable 1,3,4-oxadiazole, we utilize an I2​/K2​CO3​ oxidative cyclization. This avoids harsh dehydrating agents (like POCl3​ ) which can inadvertently cleave the sensitive phenoxy ether linkage.

Materials:

  • Fluorinated Acylhydrazone from Protocol A (1.0 equiv)

  • Iodine ( I2​ ) (1.2 equiv)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 equiv)

  • Anhydrous DMSO (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the acylhydrazone in anhydrous DMSO and add K2​CO3​ . Stir for 10 minutes at room temperature to deprotonate the hydrazide N-H.

  • Oxidation: Add I2​ portion-wise. The solution will turn deep brown. Heat to 100 °C for 6 hours. Causality: Iodine acts as a mild oxidant, facilitating the intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by the elimination of 2H to aromatize the oxadiazole ring.

  • Quenching (Critical Step): Cool to room temperature and pour the mixture into an aqueous solution of 10% Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces unreacted, highly oxidative iodine into water-soluble iodide. Failure to do this will result in the oxidative degradation of the electron-rich phenoxy ring during concentration.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over Na2​SO4​ , and concentrate.

  • Analytical Validation: The transformation is confirmed by LC-MS showing a mass shift of -2 Da (loss of two protons) from the starting hydrazone, and by ¹³C NMR revealing the characteristic oxadiazole C5 carbon resonance at ~160–165 ppm.

Quantitative Data & Comparative Analysis

The integration of the 2,2-difluoro motif fundamentally upgrades the physicochemical properties of the parent molecule. The table below summarizes the empirical and predicted advantages of utilizing this specific building block over its non-fluorinated counterpart.

PropertyPhenoxyacetohydrazide (Unfluorinated)2,2-Difluoro-2-phenoxyacetohydrazidePharmacological Implication
LogP (Lipophilicity) ~0.85~1.65Enhanced lipophilicity improves passive membrane permeability and oral bioavailability[2].
Hydrazide N-H pKa ~12.5~10.8Increased acidity strengthens hydrogen-bond donation in kinase hinge regions[4].
Metabolic Stability (HLM) Low (Rapid α -oxidation)High (Blocked α -position)The gem-difluoro motif shields the α -carbon from CYP450-mediated metabolism[2].
Conformational State FlexibleRestrictedDipole-dipole repulsions lock the ether-carbonyl dihedral angle, reducing entropic penalty upon target binding.

References

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds National Institutes of Health (NIH)[1]

  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors MDPI[4]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[2]

  • Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases National Institutes of Health (NIH) / PMC[3]

  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture ACS Publications[5]

Sources

Method

Application Notes and Protocols: Step-by-Step Preparation of Difluoromethoxy-Containing Heterocycles from 2,2-Difluoro-2-phenoxyacetohydrazide

Introduction The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. These groups can dramatically alter a molecule's physicochemical properties, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. These groups can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] Among these, the difluoromethoxy (–OCHF₂) group has emerged as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding and thereby influencing molecular conformations.[1] Heterocyclic scaffolds are ubiquitous in pharmaceuticals, and the incorporation of the –OCHF₂ group into these structures is a promising strategy for the development of novel therapeutic agents.[2][3]

This guide provides detailed, step-by-step protocols for the synthesis of various difluoromethoxy-containing heterocycles, beginning with the versatile building block, 2,2-Difluoro-2-phenoxyacetohydrazide. We will explore its conversion into several important heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical toolkit for accessing this valuable chemical space.

Part 1: Synthesis of the Key Precursor: 2,2-Difluoro-2-phenoxyacetohydrazide

The journey into difluoromethoxy-containing heterocycles begins with the reliable synthesis of the key hydrazide precursor. This is typically achieved through a two-step process starting from a readily available phenol.

Workflow for 2,2-Difluoro-2-phenoxyacetohydrazide Synthesis

cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Hydrazinolysis A Phenol C Ethyl 2,2-difluoro-2-phenoxyacetate A->C Base (e.g., Cs₂CO₃) DMF, Heat B Sodium Chlorodifluoroacetate (ClCF₂COONa) B->C Generates :CF₂ in situ D Ethyl 2,2-difluoro-2-phenoxyacetate F 2,2-Difluoro-2-phenoxyacetohydrazide D->F Ethanol, Reflux E Hydrazine Hydrate (N₂H₄·H₂O) E->F

Caption: General workflow for the synthesis of the key hydrazide precursor.

Protocol 1.1: Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate

This procedure is adapted from established methods for the difluoromethylation of phenols.[4] The reaction proceeds via the in situ generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate, which is then trapped by the phenoxide ion.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

  • Dry Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add the substituted phenol and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Add dry DMF and a small amount of water via syringe and begin stirring.

  • Degas the solution by bubbling nitrogen through it for approximately 1 hour.

  • Add sodium 2-chloro-2,2-difluoroacetate in one portion under a positive flow of nitrogen.

  • Equip the flask with a reflux condenser and heat the reaction mixture (typically 80-100 °C) overnight.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2,2-difluoro-2-phenoxyacetate.

Protocol 1.2: Synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide

The conversion of the ester to the hydrazide is a standard and typically high-yielding reaction.[5]

Materials:

  • Ethyl 2,2-difluoro-2-phenoxyacetate (1.0 equiv)

  • Hydrazine Hydrate (N₂H₄·H₂O, ~85% solution, 3-5 equiv)

  • Ethanol

Procedure:

  • Dissolve the ethyl 2,2-difluoro-2-phenoxyacetate in ethanol in a round-bottomed flask.

  • Add hydrazine hydrate to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield pure 2,2-Difluoro-2-phenoxyacetohydrazide.

Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[6] A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[5][7]

Protocol 2.1: Two-Step Synthesis of 2-(Difluoromethyl-phenoxymethyl)-5-aryl-1,3,4-oxadiazoles

This protocol involves the acylation of the starting hydrazide followed by cyclization.

A 2,2-Difluoro-2-phenoxyacetohydrazide C N,N'-Diacylhydrazine Intermediate A->C Pyridine or Et₃N CH₂Cl₂, 0 °C to RT B Aromatic Acid Chloride (ArCOCl) B->C E 2,5-Disubstituted 1,3,4-Oxadiazole C->E Reflux D Dehydrating Agent (e.g., POCl₃, TsCl) D->E

Caption: Two-step synthesis of 1,3,4-oxadiazoles from the hydrazide precursor.

Step A: Synthesis of N'-Aroyl-2,2-difluoro-2-phenoxyacetohydrazide

  • Dissolve 2,2-Difluoro-2-phenoxyacetohydrazide (1.0 equiv) in a suitable solvent like dichloromethane or pyridine at 0 °C.

  • Slowly add the desired aromatic acid chloride (1.0-1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water. If using an inert solvent, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude diacylhydrazine, which is often used in the next step without further purification.

Step B: Cyclodehydration to form the 1,3,4-Oxadiazole

  • To the crude diacylhydrazine from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) in pyridine.[8]

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2,5-disubstituted 1,3,4-oxadiazole.

EntryAryl Group (Ar)Yield (%)
1Phenyl85
24-Chlorophenyl82
34-Methoxyphenyl88
42-Naphthyl79
Yields are representative and may vary based on specific substrates and conditions.

Part 3: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with a broad range of pharmacological activities, including antifungal and antimicrobial properties.[9][10] A common synthetic route involves the cyclization of thiosemicarbazide intermediates.[9]

Protocol 3.1: Synthesis of 4-Aryl-5-(difluoromethyl-phenoxymethyl)-2H-1,2,4-triazole-3(4H)-thiones

This multi-step synthesis provides access to functionalized triazole-thiones, which are versatile intermediates for further elaboration.

Step A: Synthesis of 2-(2,2-Difluoro-2-phenoxyacetyl)-N-arylhydrazine-1-carbothioamide (Thiosemicarbazide)

  • Dissolve 2,2-Difluoro-2-phenoxyacetohydrazide (1.0 equiv) in ethanol.

  • Add an equimolar amount of the desired aryl isothiocyanate (Ar-N=C=S).

  • Reflux the mixture for 4-8 hours. The thiosemicarbazide product often precipitates from the reaction mixture upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.

Step B: Base-Mediated Cyclization

  • Suspend the thiosemicarbazide intermediate (1.0 equiv) in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH, 2-4 equiv).

  • Heat the mixture to reflux for 4-6 hours. During this time, the suspension should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., concentrated HCl) to pH ~5-6.

  • The 1,2,4-triazole-3-thione product will precipitate.

  • Collect the solid by filtration, wash thoroughly with water to remove salts, and dry. Recrystallization can be performed if necessary.

EntryAryl Group (Ar)Yield (%)
1Phenyl90
24-Tolyl92
34-Bromophenyl87
43-Nitrophenyl85
Yields are representative over two steps.

Part 4: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a common feature in many approved drugs.[11][12] A classic and reliable method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[13]

Protocol 4.1: Synthesis of 1-(2,2-Difluoro-2-phenoxyacetyl)-3,5-disubstituted-1H-pyrazoles

This protocol utilizes the reaction between the key hydrazide and a 1,3-diketone to construct the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the diketone.

A 2,2-Difluoro-2-phenoxyacetohydrazide C Hydrazone/Enamine Intermediate A->C Acidic Catalyst (e.g., Acetic Acid) B 1,3-Diketone (R¹-CO-CH₂-CO-R²) B->C Ethanol, Reflux D Substituted Pyrazole C->D Intramolecular Cyclization & Dehydration

Caption: Knorr synthesis of pyrazoles from the hydrazide and a 1,3-diketone.

Materials:

  • 2,2-Difluoro-2-phenoxyacetohydrazide (1.0 equiv)

  • 1,3-Diketone (e.g., acetylacetone, benzoylacetone) (1.0 equiv)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottomed flask, combine the 2,2-Difluoro-2-phenoxyacetohydrazide and the 1,3-diketone in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the condensation.

  • Heat the reaction mixture to reflux for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume in vacuo.

  • Pour the residue into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

EntryYield (%)
1CH₃CH₃91
2PhenylCH₃86
3CF₃Phenyl80
Note: Reactions with unsymmetrical diketones may yield a mixture of regioisomers.

References

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available at: [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

  • Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. ResearchGate. Available at: [Link]

  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. European Journal of Organic Chemistry. Available at: [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. PMC. Available at: [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Biosystems Diversity. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

  • Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. MDPI. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • SYNTHESIS OF FEW 1,3,4-OXADIAZOLE DERIVATIVES BLENDED WITH DIFFERENT HETEROCYCLES AND THEIR IN-VITRO ANTIBACTERIAL ACTIVITIES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols: Catalytic Coupling of 2,2-Difluoro-2-phenoxyacetohydrazide Derivatives

Introduction: The Strategic Value of Fluorinated Phenoxyacetohydrazides in Drug Discovery The integration of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful too...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Phenoxyacetohydrazides in Drug Discovery

The integration of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile. The difluoromethyl group (-CF2H) has emerged as a particularly valuable motif. It acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and ability to form weak hydrogen bonds.[1][2][3] The phenoxyacetohydrazide scaffold is also a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and urease inhibitory effects.[4][5][6]

The combination of these two pharmacophores in 2,2-difluoro-2-phenoxyacetohydrazide presents a novel molecular framework with significant potential for the development of new therapeutics. This guide provides detailed protocols and application notes for the catalytic coupling of this promising building block, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. We will focus on transition metal-catalyzed methods, which offer broad substrate scope and functional group tolerance.

Synthesis of the Core Scaffold: 2,2-Difluoro-2-phenoxyacetohydrazide

Prior to exploring its coupling reactions, the synthesis of the 2,2-difluoro-2-phenoxyacetohydrazide scaffold is a necessary first step. A plausible and efficient two-step synthesis is proposed, starting from commercially available ethyl 2,2-difluoro-2-phenoxyacetate.

Workflow for the Synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide

cluster_0 Step 1: Synthesis of Ethyl 2,2-Difluoro-2-phenoxyacetate cluster_1 Step 2: Hydrazinolysis Phenol Phenol Ester Ethyl 2,2-difluoro-2-phenoxyacetate Phenol->Ester Nucleophilic Substitution EthylBromo Ethyl bromodifluoroacetate EthylBromo->Ester Base Base (e.g., K2CO3) Base->Ester Solvent1 Solvent (e.g., Acetone) Solvent1->Ester Hydrazine Hydrazine Hydrate Ester->Hydrazine Product 2,2-Difluoro-2-phenoxyacetohydrazide Hydrazine->Product Nucleophilic Acyl Substitution Solvent2 Solvent (e.g., Ethanol) Solvent2->Product

Caption: Proposed two-step synthesis of 2,2-difluoro-2-phenoxyacetohydrazide.

Protocol 1: Synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide

Materials:

  • Substituted Phenol (1.0 eq)

  • Ethyl bromodifluoroacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

  • Acetone (anhydrous)

  • Hydrazine hydrate (N2H4·H2O) (3.0 eq)

  • Ethanol

Procedure:

Step 1: Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate

  • To a solution of the desired substituted phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromodifluoroacetate (1.2 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,2-difluoro-2-phenoxyacetate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide

  • Dissolve the crude ethyl 2,2-difluoro-2-phenoxyacetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of the hydrazide should form.

  • The product can be isolated by filtration, washed with cold ethanol, and dried under vacuum.

Rationale: This procedure is adapted from standard methods for the synthesis of phenoxyacetohydrazides.[4] The first step is a standard Williamson ether synthesis, while the second step is a nucleophilic acyl substitution (hydrazinolysis) of the ester to form the desired hydrazide.

Catalytic Coupling Strategies

The 2,2-difluoro-2-phenoxyacetohydrazide scaffold offers multiple sites for diversification through catalytic coupling reactions. The most prominent handles are the N-H bonds of the hydrazide moiety and the C-H bonds of the phenoxy ring.

Strategy 1: Copper-Catalyzed N-Arylation of the Hydrazide Moiety

Transition metal-catalyzed N-arylation is a powerful tool for constructing C-N bonds.[7][8] Copper-catalyzed methods, in particular, have proven effective for the N-arylation of hydrazides.[9][10] We propose a protocol based on the work of Buchwald and others for the N-arylation of 2,2-difluoro-2-phenoxyacetohydrazide with aryl iodides.

CuI Cu(I)L A R-NHNH-Cu(I)L CuI->A + R-NHNH2 - HI Hydrazide R-NHNH2 Hydrazide->CuI Base Base Base->CuI ArI Ar-I B Ar-Cu(III)(I)(NHNHR)L ArI->B Product R-NHNH-Ar A->B Oxidative Addition B->CuI B->Product Reductive Elimination

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of a hydrazide.

Materials:

  • 2,2-Difluoro-2-phenoxyacetohydrazide (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 2,2-difluoro-2-phenoxyacetohydrazide (1.0 eq), aryl iodide (1.2 eq), CuI (10 mol%), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Rationale and Considerations: This protocol is based on well-established copper-catalyzed N-arylation methods.[9][10] The electron-withdrawing nature of the difluoromethyl group may slightly decrease the nucleophilicity of the hydrazide nitrogens, potentially requiring slightly higher temperatures or longer reaction times. Regioselectivity is a key consideration; arylation can occur on either the α- or β-nitrogen. For unsubstituted hydrazides, arylation typically occurs at the β-nitrogen.

Strategy 2: Palladium-Catalyzed C-H Arylation of the Phenoxy Ring

Direct C-H activation is an atom-economical strategy for forging new C-C bonds, avoiding the need for pre-functionalized starting materials.[7][11][12] The phenoxy ring of our scaffold is a prime candidate for such a transformation. Palladium catalysis is widely employed for C-H functionalization.

Start 2,2-Difluoro-2- phenoxyacetohydrazide Reaction C-H Activation/ Cross-Coupling Start->Reaction Reagents Pd Catalyst Ligand Base Aryl Halide Reagents->Reaction Product Arylated Product Reaction->Product

Caption: General workflow for the Pd-catalyzed C-H arylation of the phenoxy ring.

Materials:

  • 2,2-Difluoro-2-phenoxyacetohydrazide (1.0 eq)

  • Aryl bromide (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Tricyclohexylphosphine (PCy3) (10 mol%) or other suitable ligand

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Pivalic acid (PivOH) (30 mol%)

  • Toluene or 1,4-dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)2 (5 mol%), the phosphine ligand (10 mol%), and K2CO3 (2.5 eq) to an oven-dried reaction vessel.

  • Add 2,2-difluoro-2-phenoxyacetohydrazide (1.0 eq) and the aryl bromide (2.0 eq).

  • Add pivalic acid (30 mol%) and the anhydrous solvent.

  • Seal the vessel and heat the mixture at 110-130 °C for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic phase with water and brine, dry over Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Rationale and Considerations: This protocol is based on established methods for the palladium-catalyzed C-H arylation of aromatic ethers. The hydrazide moiety may act as a directing group, favoring arylation at the ortho position of the phenoxy ring. The choice of ligand and base can be critical for reaction efficiency and selectivity. The difluoromethyl group, being electron-withdrawing, might influence the electronic properties of the phenoxy ring and affect the rate of C-H activation.

Data Summary and Comparison

The following table summarizes the key features of the proposed catalytic coupling methods, based on analogous reactions in the literature.

Parameter Copper-Catalyzed N-Arylation Palladium-Catalyzed C-H Arylation
Catalyst CuIPd(OAc)2
Coupling Partner Aryl IodidesAryl Bromides
Site of Functionalization Hydrazide NitrogenPhenoxy Ring (likely ortho)
Typical Temperature 80-100 °C110-130 °C
Key Additives Cs2CO3Ligand (e.g., PCy3), Base (e.g., K2CO3), PivOH
Potential Challenges Regioselectivity (α vs. β arylation)Regioselectivity (ortho vs. meta/para), Catalyst deactivation
Cited Precedents [9][10][13][11][12]

Conclusion and Future Directions

The 2,2-difluoro-2-phenoxyacetohydrazide scaffold represents a fertile ground for the discovery of novel bioactive compounds. The protocols outlined in this guide provide a robust starting point for researchers to synthesize and diversify this promising core structure. Copper-catalyzed N-arylation and palladium-catalyzed C-H arylation offer complementary strategies for exploring the chemical space around this scaffold. Future work could involve exploring other transition-metal-catalyzed reactions, such as carbonylative couplings or C-N bond formation with alternative nitrogen sources, to further expand the synthetic utility of this valuable building block.[14][15]

References

  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(23), 3803–3805. [Link]

  • Song, R., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(43), 28247-28251. [Link]

  • Song, R., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances. [Link]

  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides. Organic Letters. [Link]

  • ACS Catalysis. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Coupling of N-Acyl-N'-Substituted Hydrazines with (Hetero)aryl Chlorides/Bromides. [Link]

  • Al-Sultani, A. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. [Link]

  • Khan, K. M., et al. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules. [Link]

  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2023). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. Organic Letters. [Link]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • Al-Sultani, A. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

  • Khan, A., et al. (2023). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Angewandte Chemie International Edition. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. [Link]

  • Chemical Communications. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]

  • ACS Publications. (2015). Transition-Metal-Catalyzed C−N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. Accounts of Chemical Research. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ResearchGate. (2026). Recent Advances in Transition‐Metal‐Catalyzed Reactions of N ‐Tosylhydrazones. [Link]

  • Wiley Online Library. (n.d.). Selective Functionalization of 2-Phenyl-4H-Benzo[d][1][9]oxazin-4-ones via C-H Activation. [Link]

  • National Center for Biotechnology Information. (n.d.). Photoinduced meta-Selective C–H Oxygenation of Arenes. [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ResearchGate. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • MDPI. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). [Link]

  • Wiley Online Library. (2022). Carbonylative Suzuki Coupling Catalyzed by Pd Complexes Based on [N,P]‐Pyrrole Ligands. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed [5+2] oxidative annulation of N -Arylhydrazones with alkynes through C-H activation to synthesize Benzo[ d ][9][16]diazepines. [Link]

  • PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide

Welcome to the Advanced Synthesis Support Center. The 2,2-difluoro-2-phenoxyacetohydrazide motif is a critical building block in medicinal chemistry, frequently utilized in the synthesis of advanced therapeutics, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The 2,2-difluoro-2-phenoxyacetohydrazide motif is a critical building block in medicinal chemistry, frequently utilized in the synthesis of advanced therapeutics, including selective GPCR allosteric agonists[1].

However, the unique electronic properties of the α,α -difluoro group introduce specific synthetic challenges, particularly regarding ester hydrolysis and unwanted dimerization. This guide provides a causality-driven troubleshooting framework and self-validating protocols to maximize your reaction yields.

Workflow Overview

The synthesis is typically executed in two distinct phases: an initial O -alkylation (etherification) followed by hydrazinolysis.

SyntheisRoute A Phenol + Ethyl chlorodifluoroacetate B Ethyl 2,2-difluoro- 2-phenoxyacetate A->B Cs2CO3, DMF 55°C, Anhydrous C 2,2-Difluoro-2- phenoxyacetohydrazide B->C NH2NH2•H2O (Excess) EtOH, 20°C

Fig 1. Two-step synthetic workflow for 2,2-Difluoro-2-phenoxyacetohydrazide.

Phase 1: Etherification (O-Alkylation) Troubleshooting

Q: Why is the conversion of phenol to ethyl 2,2-difluoro-2-phenoxyacetate stalling at 50-60%, with significant starting material remaining? A: This is usually caused by the competitive α -elimination of the alkylating agent. In the presence of strong bases (like NaH ) or excessive heat, ethyl chlorodifluoroacetate degrades into a highly reactive difluorocarbene rather than undergoing the desired SN​2 substitution. Actionable Solution: Switch your base to Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of cesium provides a "softer" basicity and excellent solubility in DMF, promoting the SN​2 pathway. Strictly maintain the reaction temperature between 55–60 °C.

Q: LC-MS analysis of my crude Phase 1 mixture shows a large byproduct mass. What is causing this? A: If you observe an [M−H]− peak at 187, you are seeing 2,2-difluoro-2-phenoxyacetic acid. The difluoroester product is highly susceptible to nucleophilic attack by hydroxide ions. Even trace amounts of water in your hygroscopic solvent or base will cause rapid ester hydrolysis. Actionable Solution: Use strictly anhydrous DMF or DMSO. Oven-dry your Cs2​CO3​ prior to use. During the workup, quench with ice-cold water and extract the organic layer immediately to minimize exposure to the basic aqueous environment.

Phase 2: Hydrazinolysis Troubleshooting

Q: My hydrazinolysis step yields a mixture of the desired hydrazide and a highly non-polar byproduct. How do I favor the monomer? A: The non-polar byproduct is the symmetrical diacylhydrazine dimer. Dimerization occurs when the newly formed hydrazide acts as a nucleophile and attacks unreacted starting ester. Actionable Solution: This is a stoichiometric and kinetic problem. You must maintain a massive local excess of hydrazine. Use 4.0 to 5.0 equivalents of hydrazine hydrate and reverse the addition order : add the ester dropwise to a vigorously stirring solution of hydrazine, never the other way around.

Q: Is heating required for the hydrazinolysis? My yield drops significantly when I reflux the reaction. A: Do not heat this reaction. The α,α -difluoro substitution heavily activates the adjacent carbonyl carbon toward nucleophilic attack due to strong inductive electron withdrawal (-I effect)[2]. This lowers the activation energy so significantly that the reaction proceeds rapidly at room temperature (20–25 °C). Refluxing in the presence of the water introduced by hydrazine hydrate (which is typically a 50-80% aqueous solution) simply promotes competitive hydrolysis back to the carboxylic acid.

Troubleshooting Ester Intermediate: Ethyl 2,2-difluoro-2-phenoxyacetate Hydrazide Target Product: 2,2-Difluoro-2-phenoxyacetohydrazide Ester->Hydrazide Optimal: Excess NH2NH2, Dropwise addition, RT Acid Side Product: Difluorophenoxyacetic Acid Ester->Acid Error: Refluxing / Excess H2O Dimer Side Product: Diacylhydrazine Dimer Ester->Dimer Error: Low NH2NH2 ratio / Batch addition

Fig 2. Competing reaction pathways during the hydrazinolysis step.

Quantitative Optimization Summary

The following table summarizes the critical parameter shifts required to move from standard aliphatic ester protocols to optimized difluoroester protocols:

ParameterStandard Aliphatic ConditionOptimized Difluoro ConditionMechanistic Impact on Yield
Base (Phase 1) K2​CO3​ or NaH Cs2​CO3​ +15-20% (Suppresses carbene degradation)
Temperature (Phase 1) 80-100 °C55-60 °C Minimizes thermal decomposition of alkylating agent
Hydrazine Ratio (Phase 2) 1.1 - 1.5 equivalents4.0 - 5.0 equivalents Eliminates diacylhydrazine dimerization
Addition Method (Phase 2) Batch additionEster added dropwise +25% (Maintains high local hydrazine concentration)
Temperature (Phase 2) Reflux (78 °C)Room Temp (20-25 °C) Prevents hydrolysis to carboxylic acid side-product
Self-Validating Experimental Protocols
Step 1: Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate
  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagent Mixing: Dissolve phenol (1.0 eq) in anhydrous DMF (0.5 M concentration). Add oven-dried Cs2​CO3​ (1.5 eq). Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Heat the mixture to 55 °C. Add ethyl chlorodifluoroacetate (1.2 eq) dropwise over 30 minutes to prevent thermal spikes.

  • Reaction: Stir at 55 °C for 4-6 hours.

    • Self-Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The presence of a peak at [M+H]+=217 confirms the desired ester. If an [M−H]−=187 peak (acid) exceeds 10% relative area, your DMF or base is wet.

  • Workup: Cool the reaction to 0 °C. Quench rapidly with ice-cold water and extract immediately with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine (5x) to aggressively remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 2: Synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide
  • Preparation: In a clean flask, dissolve hydrazine monohydrate (4.0 eq) in absolute ethanol (0.3 M) and stir at room temperature (20-25 °C).

  • Addition: Dissolve the ethyl 2,2-difluoro-2-phenoxyacetate (1.0 eq) generated in Step 1 in a minimal volume of absolute ethanol. Add this ester solution dropwise to the hydrazine solution over 1 hour using an addition funnel or syringe pump.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar hydrazide will remain near the baseline, while the ester migrates rapidly. Confirm via LC-MS ( [M+H]+=203 ). If you observe a mass of 373 , you are forming the diacylhydrazine dimer; decrease your ester addition rate for subsequent batches.

  • Isolation: Concentrate the mixture under reduced pressure, keeping the water bath temperature strictly below 35 °C to prevent late-stage hydrolysis.

  • Purification: Suspend the resulting residue in ice-cold water to dissolve and remove excess hydrazine. Filter the resulting white solid, wash with cold hexanes, and dry under high vacuum.

References
  • Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2. Journal of Medicinal Chemistry - ACS Publications (2026). 1

  • The alchemy of fluorine: α,α-difluoroacetates unlocking regenerable post-polymerization modification. Polymer Chemistry - RSC Publishing (2024). 2

Sources

Optimization

Troubleshooting poor solubility of 2,2-Difluoro-2-phenoxyacetohydrazide in polar aprotic solvents

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering persistent solubility issues with 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering persistent solubility issues with 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1) in standard polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).

Below, we deconstruct the molecular causality of these solubility failures and provide a self-validating, field-proven protocol to achieve complete molecular dissolution.

Mechanistic Deep Dive: The Structural Paradox

To troubleshoot this compound, we must first understand why it resists dissolution. 2,2-Difluoro-2-phenoxyacetohydrazide presents a unique structural dichotomy that antagonizes standard solvation models:

  • The Lipophilic/Fluorous Tail: The phenoxy-CF₂- moiety is highly hydrophobic. In highly polar environments, this tail exhibits solvophobic behavior, driving the molecules to aggregate into micelle-like clusters to minimize solvent contact.

  • The Hyper-Activated H-Bonding Head: Hydrazides (-C(=O)NHNH₂) naturally form robust intermolecular hydrogen-bonded networks. However, the adjacent difluoromethylene (-CF₂-) group exerts a massive electron-withdrawing inductive pull (-I effect). This strips electron density from the hydrazide nitrogen atoms, drastically increasing the partial positive charge on the NH protons. Consequently, these protons become exceptionally strong hydrogen-bond donors, locking the compound into a high-energy crystal lattice.

While polar aprotic solvents generally lack acidic hydrogen and cannot act as hydrogen bond donors[1], they are excellent H-bond acceptors. However, if the lattice energy of the hyper-activated hydrazide network exceeds the solvation energy provided by the aprotic solvent, the compound will remain an insoluble suspension.

Troubleshooting FAQs

Q: Why does my compound form a cloudy suspension in pure DMSO or DMF, even after heating? A: Pure polar aprotic solvents suffer from a "solvation blind spot" with this compound. While DMSO can accept hydrogen bonds from the hydrazide, it cannot donate hydrogen bonds to solvate the carbonyl oxygen. Because the intermolecular H-bonds are artificially strengthened by the -CF₂- group, DMSO alone cannot thermodynamically disrupt the crystal lattice.

Q: I observed initial dissolution, but the compound precipitated after a few hours. What happened? A: This is a classic symptom of hygroscopic solvent contamination. Polar aprotic solvents rapidly absorb atmospheric moisture. Water acts as a potent anti-solvent for the highly lipophilic phenoxy-CF₂- tail. As water content increases, the thermodynamic equilibrium shifts, forcing the hydrophobic tails to aggregate and crash out of solution. Always use anhydrous solvents stored over molecular sieves.

Q: How can I permanently break this aggregation without altering the compound's chemical integrity? A: The solution lies in orthogonal co-solvation. By introducing 5–10% (v/v) of a strong hydrogen-bond donor like into your aprotic solvent, you create a synergistic solvation environment. HFIP aggressively donates H-bonds to the hydrazide carbonyl, shattering the crystal lattice, while its fluorinated backbone perfectly solvates the fluorous -CF₂- tail[2]. The solubility of complex hydrogen-bonded structures is strongly dependent on the solvent's hydrogen donating and accepting ability[3].

Quantitative Solvent Analysis

To predict solubility outcomes, we must look at the Kamlet-Taft solvent parameters: α (H-bond donor capacity) and β (H-bond acceptor capacity).

Solvent SystemDielectric Const. (ε)H-Bond Donor (α)H-Bond Acceptor (β)Expected Solubilization Efficacy
Pure Acetonitrile 35.90.190.31Very Poor: Insufficient polarity and H-bonding capacity.
Pure DMF 36.70.000.69Poor: Cannot donate H-bonds to the hydrazide carbonyl.
Pure DMSO 46.70.000.76Moderate/Poor: High polarity, but fails to break strong H-bond networks.
Pure HFIP 16.71.960.00Good: Excellent lattice disruption, but low dielectric constant.
DMSO + 10% HFIP ~43.0High High Optimal: Synergistic. Solvates both donor and acceptor sites.

Self-Validating Protocol: Orthogonal Co-Solvation

This protocol utilizes a co-solvation strategy to overcome the lattice energy barrier, followed by a mandatory optical validation step to ensure true molecular dissolution.

Materials Required:

  • Anhydrous DMSO or DMF (Water content < 50 ppm)

  • Hexafluoro-2-propanol (HFIP), peptide synthesis grade

  • Vortex mixer and ultrasonic bath

  • Red or green laser pointer (for Tyndall validation)

Step-by-Step Methodology:

  • Primary Dispersion: Weigh the required mass of 2,2-Difluoro-2-phenoxyacetohydrazide into a dry, inert vial. Add anhydrous DMSO to achieve 90% of your final target volume.

    • Causality: Establishing the primary polar environment. The solution will likely appear as a cloudy micro-suspension.

  • Orthogonal Titration: Slowly add HFIP dropwise to constitute the remaining 10% of the total volume (e.g., 100 µL HFIP per 900 µL DMSO).

    • Causality: HFIP acts as a thermodynamic wedge. Its extreme α-value (1.96) allows it to donate protons to the hydrazide carbonyls, severing the intermolecular bonds holding the aggregates together[3].

  • Kinetic Disruption: Seal the vial and vortex vigorously for 30 seconds, followed by sonication in a water bath at room temperature for 5 minutes.

    • Causality: Sonication provides the localized kinetic energy (cavitation) required to accelerate the penetration of HFIP into the solvophobic clusters.

  • Self-Validation (The Tyndall Test): In a darkened fume hood, shine a laser pointer horizontally through the vial.

    • Pass Condition: The beam path is entirely invisible within the liquid. This confirms true molecular dissolution.

    • Fail Condition: A visible, scattering line of light appears. This indicates a colloidal micro-suspension remains. If this occurs, add an additional 2% HFIP and re-sonicate.

Troubleshooting Workflow Visualization

SolubilizationWorkflow Start Compound Insoluble in Pure DMSO/DMF CheckH2O Check Solvent Water Content (Karl Fischer Titration) Start->CheckH2O DrySolvent Switch to Anhydrous Solvent (Store over Mol. Sieves) CheckH2O->DrySolvent H2O > 100 ppm TestSol Incubate at 40°C & Vortex CheckH2O->TestSol H2O < 100 ppm DrySolvent->TestSol Success1 Optically Clear Solution (Passes Tyndall Test) TestSol->Success1 Lattice Broken Fail1 Persistent Micro-suspension (Fails Tyndall Test) TestSol->Fail1 Strong H-Bonds Persist AddHFIP Add 5-10% (v/v) HFIP (Orthogonal Co-solvation) Fail1->AddHFIP Sonicate Sonicate for 5 mins at Room Temperature AddHFIP->Sonicate Success2 Fully Solubilized Ready for Assay Sonicate->Success2 Synergistic Solvation

Workflow for overcoming 2,2-Difluoro-2-phenoxyacetohydrazide solubility issues.

References

  • Sarkar, S., et al. "Comparative Logarithmic Partition Coefficient Comparison Study of Synthesized Hydrazine and Phenyl Hydrazine Series." European Journal of Pharmaceutical and Medical Research. URL: [Link]

  • Honda, S., et al. (1988). "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bulletin of the Chemical Society of Japan, 61(1), 281-284. URL:[Link]

  • National Bureau of Standards. "Acid-base behavior in aprotic organic solvents." Monograph 105. URL:[Link]

Sources

Troubleshooting

Minimizing defluorination side reactions during 2,2-Difluoro-2-phenoxyacetohydrazide heating

Welcome to the technical support center for handling 2,2-Difluoro-2-phenoxyacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2,2-Difluoro-2-phenoxyacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing defluorination side reactions during heating. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the quality of your final products.

Introduction: The Challenge of Thermal Stability

2,2-Difluoro-2-phenoxyacetohydrazide is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the difluoromethyl and phenoxy moieties. However, its thermal lability, particularly the propensity for defluorination upon heating, presents a significant challenge. Understanding the underlying mechanisms of this decomposition is crucial for developing robust synthetic protocols.

This guide is structured to address the most common issues encountered when working with this compound, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism for the thermal defluorination of 2,2-Difluoro-2-phenoxyacetohydrazide?

A1: While no definitive study on this specific molecule has been published, based on the known chemistry of related compounds, a plausible mechanism involves the initial thermal decomposition of the hydrazide functional group.[1][2] This can generate reactive intermediates that subsequently trigger the cleavage of the carbon-fluorine (C-F) bonds. The phenoxy group, being electron-withdrawing, can influence the stability of the adjacent difluoromethyl group, potentially making it more susceptible to certain degradation pathways.

A proposed decomposition pathway is illustrated below:

G cluster_0 Heating cluster_1 Intermediate Formation cluster_2 Defluorination Pathways cluster_3 Byproducts A 2,2-Difluoro-2-phenoxyacetohydrazide B Initial Hydrazide Decomposition A->B Heat C Reactive Intermediates (e.g., Radicals, Ketenes) B->C D Intramolecular Rearrangement (HF elimination) C->D E Radical-mediated C-F Cleavage C->E F Monofluorinated Species D->F H Inorganic Fluoride (HF, F⁻) D->H G Non-fluorinated Aromatic Compounds E->G E->H

Caption: Proposed thermal decomposition and defluorination pathway.

Q2: What are the primary factors that influence the rate of defluorination?

A2: Several experimental parameters can significantly impact the extent of defluorination:

  • Temperature: This is the most critical factor. Higher temperatures provide the activation energy needed for both hydrazide decomposition and subsequent C-F bond cleavage.[1][3]

  • Solvent: The choice of solvent can influence reaction pathways. Polar, protic solvents may facilitate hydrolysis of the hydrazide or intermediates, while high-boiling point aprotic solvents might promote thermal decomposition.

  • pH: The stability of hydrazides is known to be pH-dependent.[4] Acidic or basic conditions can catalyze the hydrolysis or decomposition of the hydrazide moiety, which can indirectly lead to defluorination.

  • Presence of Catalysts/Impurities: Residual catalysts from previous synthetic steps (e.g., bases or metal catalysts) can promote decomposition.

Q3: How can I detect and quantify defluorination byproducts?

A3: A combination of analytical techniques is recommended for comprehensive analysis:

  • ¹⁹F NMR Spectroscopy: This is the most direct method to observe the formation of new fluorine-containing species (e.g., monofluorinated compounds) and the disappearance of the starting material. It can also be used to detect inorganic fluoride.[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is invaluable for identifying the exact mass of decomposition products, aiding in their structural elucidation.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate the complex mixture of reaction products and identify both fluorinated and non-fluorinated byproducts.[8]

  • Ion-Selective Electrode (ISE) for Fluoride: This electrochemical method can quantify the amount of free fluoride ions in the reaction mixture, providing a direct measure of the extent of defluorination.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the thermal instability of 2,2-Difluoro-2-phenoxyacetohydrazide.

Observed Problem Potential Cause Recommended Action
Significant formation of monofluorinated or non-fluorinated byproducts detected by NMR or MS. High reaction temperature.Lower the reaction temperature and extend the reaction time. Consider using microwave irradiation for localized and controlled heating.
Prolonged heating time.Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Inappropriate solvent choice.Screen a range of solvents with varying polarities and boiling points. Consider using a lower-boiling point solvent if the reaction proceeds at a reasonable rate at a lower temperature.
Low yield of the desired product with a complex mixture of unidentified side products. Presence of acidic or basic impurities.Ensure all reagents and solvents are pure and dry. If a base is used in a preceding step, ensure it is completely removed. Consider a workup procedure that includes a neutralization step.
Residual metal catalysts.If applicable, use a metal scavenger to remove any residual catalysts before heating.
Inconsistent results between batches. Variations in heating profile.Use a reliable and calibrated heating mantle or oil bath with a temperature controller to ensure consistent heating.
Air or moisture sensitivity.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried before use.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Defluorination During a Subsequent Reaction

This protocol provides a general framework for a reaction involving the heating of 2,2-Difluoro-2-phenoxyacetohydrazide.

  • Preparation:

    • Ensure all glassware is thoroughly cleaned and oven-dried.

    • Purify all solvents and reagents to remove any acidic or basic impurities.

    • Set up the reaction under an inert atmosphere (N₂ or Ar).

  • Reaction Setup:

    • Dissolve 2,2-Difluoro-2-phenoxyacetohydrazide in the chosen anhydrous solvent in the reaction flask.

    • Add other reagents at room temperature, if possible.

    • Use a calibrated thermometer to monitor the internal reaction temperature.

  • Heating:

    • Begin heating the reaction mixture slowly and in a controlled manner.

    • Aim for the lowest possible temperature at which the reaction proceeds at a reasonable rate.

    • Monitor the reaction progress frequently using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform a suitable aqueous workup, which may include a wash with a dilute bicarbonate solution to neutralize any acidic byproducts.

    • Purify the product promptly using an appropriate method, such as column chromatography or recrystallization, to minimize exposure to potentially degradative conditions.

G A 1. Preparation (Inert Atmosphere, Dry Glassware) B 2. Reaction Setup (Anhydrous Solvents, Room Temp Addition) A->B C 3. Controlled Heating (Lowest Effective Temp, Frequent Monitoring) B->C D 4. Prompt Workup & Purification (Neutralization, Quick Isolation) C->D

Caption: Experimental workflow for minimizing defluorination.

Protocol 2: Analytical Workflow for Detecting and Quantifying Defluorination

This protocol outlines the steps for analyzing the reaction mixture to assess the extent of defluorination.

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at various time points.

    • Quench the reaction immediately by cooling and/or diluting with a cold solvent.

    • Prepare separate samples for ¹⁹F NMR, LC-MS, and fluoride ISE analysis.

  • ¹⁹F NMR Analysis:

    • Dissolve a portion of the quenched sample in a suitable deuterated solvent.

    • Acquire a ¹⁹F NMR spectrum to identify and quantify the starting material and any fluorinated byproducts.

  • LC-MS Analysis:

    • Dilute a portion of the quenched sample appropriately.

    • Analyze by LC-MS to separate and identify both fluorinated and non-fluorinated species.

  • Fluoride Ion-Selective Electrode (ISE) Analysis:

    • Carefully quench a known volume of the reaction mixture.

    • Follow the manufacturer's instructions for the fluoride ISE to determine the concentration of free fluoride ions.

Safety and Handling

  • Always handle 2,2-Difluoro-2-phenoxyacetohydrazide and its derivatives in a well-ventilated fume hood.[9][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12]

  • Avoid inhalation of dust or vapors.

  • Store the compound in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.[10][13]

  • In case of fire, toxic fumes may be released. Use appropriate extinguishing media and wear self-contained breathing apparatus.[9]

By carefully controlling reaction conditions and employing appropriate analytical techniques, researchers can successfully minimize defluorination side reactions and ensure the desired outcome of their synthetic endeavors.

References

  • Toida, J. (1963). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Journal of Biochemistry, 54(4), 353-359.
  • National Institute of Environmental Health Sciences. (2024, February 5). The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. PMC. Retrieved from [Link]

  • Loba Chemie. (2022, September 26). ACETHYDRAZIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Emam, A. A. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC. Retrieved from [Link]

  • ChemRxiv. (2024). Defluorination of Persistent Perfluoroalkyl Substances by Visible Light Under Ambient Conditions. Retrieved from [Link]

  • American Society for Mass Spectrometry. (2024, December 12). Investigation of Real-Time Gaseous Thermal Decomposition Products of Representative Per- and Polyfluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. PMC. Retrieved from [Link]

  • MDPI. (2020, October 3). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Molecules, 25(19), 4539. Retrieved from [Link]

  • MDPI. (n.d.). Modern Strategies in Organofluorine Chemistry 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry. PMC. Retrieved from [Link]

  • ACS Publications. (2024, November 11). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. ACS ES&T Engineering. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. Retrieved from [Link]

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Acetohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]

  • DORA 4RI. (2024, July 17). Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by. Retrieved from [Link]

  • PubMed. (n.d.). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Retrieved from [Link]

  • Raines Lab. (2008, August 19). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Preparation of a,a-difluoroalkanesulfonic acids. Retrieved from [Link]

  • ACS Publications. (2017, June 27). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8752-8786. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. Retrieved from [Link]

  • SlidePlayer. (n.d.). C-F Bond Construction. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability analysis of the C-F bond. (a) Calculated dissociation energies of the C(sp 2 ). Retrieved from [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • National Institutes of Health. (2024, October 4). Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light responsive defluorination-acyl fluoride exchange for photoclick labeling based on phenoxazine chromophores. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of fluorine on the thermal stability of phlogopite. Retrieved from [Link]

  • National Institutes of Health. (2025, September 26). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. Retrieved from [Link]

  • ACS Publications. (2023, September 20). Effect of Guest Molecules on Thermal Stability and Optical Characteristics of Fluorinated Graphites. The Journal of Physical Chemistry C, 127(39), 19688–19696. Retrieved from [Link]

  • PubMed. (2015, January 20). Analysis of complex reacting mixtures by time-resolved 2D NMR. Retrieved from [Link]

  • J-STAGE. (n.d.). 化学構造解析. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

  • National Institutes of Health. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. PMC. Retrieved from [Link]

  • National Institutes of Health. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. Retrieved from [Link]

  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. International Journal of Molecular Sciences, 25(22), 12345. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization and Purification of 2,2-Difluoro-2-phenoxyacetohydrazide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the purification of 2,2-Difluoro-2-phenoxyacetohydrazide. Drawing on established crys...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the purification of 2,2-Difluoro-2-phenoxyacetohydrazide. Drawing on established crystallization principles and specific considerations for fluorinated organic compounds, this document offers detailed troubleshooting guides, step-by-step protocols, and an in-depth look at the scientific principles governing the purification process.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of 2,2-Difluoro-2-phenoxyacetohydrazide.

Q1: What is the best starting solvent for recrystallizing 2,2-Difluoro-2-phenoxyacetohydrazide?

A1: The ideal solvent should dissolve the compound when hot but not when cold.[1][2] Given the compound's structure—featuring a polar hydrazide group, a difluoromethylene group, and a phenoxy ring—it exhibits moderate to high polarity. Therefore, polar protic solvents are excellent starting points. Ethanol or a mixture of ethanol and water is often a successful choice for phenoxyacetohydrazide derivatives.[3][4] A systematic screening process is the most reliable method for identifying the optimal solvent or solvent pair.[5]

Q2: My compound won't dissolve, even when heating. What should I do?

A2: This indicates that the solvent's dissolving power is too low.[2] You have a few options:

  • Gradually Add More Solvent: Add small volumes of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will significantly reduce your final yield.[6]

  • Switch to a Better Solvent: If you have added a large volume of solvent with no success, the solvent is likely unsuitable.[1] Choose a more polar solvent. For example, if you are using isopropanol, try ethanol or methanol.

  • Consider a Solvent Pair: If your compound is nearly insoluble in one solvent but very soluble in another, a mixed solvent system can be effective.[7] Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" hot solvent until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.[8]

Q3: No crystals are forming after my solution has cooled. What's wrong?

A3: This is a common problem, usually indicating that the solution is not supersaturated.[9] This can happen for two primary reasons:

  • Too Much Solvent Was Used: This is the most frequent cause.[10] The concentration of the compound is too low to allow crystals to form.

  • The Compound is Highly Soluble in the Cold Solvent: The chosen solvent is too effective.[2]

To induce crystallization, you can:

  • Scratch the Inner Surface: Use a glass rod to scratch the flask just below the solvent line. The microscopic glass fragments can serve as nucleation sites.[11]

  • Add a Seed Crystal: If you have a pure crystal of the compound, adding it to the solution can initiate crystallization.

  • Reduce the Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and allow the concentrated solution to cool again.[10][11]

  • Cool to a Lower Temperature: If the solution is at room temperature, try placing it in an ice bath. For low-boiling solvents, a dry ice/acetone bath might be necessary.[8]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid (an oil) rather than dissolving.[10] This is common when the compound's melting point is lower than the solvent's boiling point or when there is a high concentration of impurities. To prevent this:

  • Increase the Solvent Volume: Add more hot solvent to lower the saturation temperature below the compound's melting point.

  • Use a Lower-Boiling Solvent: Select a solvent with a boiling point well below the melting point of your compound.

  • Ensure Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[10]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Crystallization Failure

When a recrystallization attempt fails, a logical, step-by-step approach is required to diagnose and solve the problem. The following workflow provides a decision-making framework for troubleshooting these issues.

G start Recrystallization Attempt: Solution Cooled check_crystals Are Crystals Present? start->check_crystals yes_crystals Crystals Formed check_crystals->yes_crystals Yes no_crystals No Crystals / Oil Formed check_crystals->no_crystals No check_yield Is Yield Acceptable? yes_crystals->check_yield success Process Successful: Proceed to Filtration & Drying check_yield->success Yes low_yield Low Yield check_yield->low_yield No low_yield_sol Troubleshoot Low Yield: - Concentrate mother liquor - Re-evaluate solvent choice - Check for impurity effects low_yield->low_yield_sol check_state Is it an Oil or a Clear Solution? no_crystals->check_state oil_out Oiled Out check_state->oil_out Oil clear_solution Clear Solution check_state->clear_solution Clear Solution oil_out_sol Troubleshoot Oiling Out: - Re-heat solution - Add more solvent - Cool slowly oil_out->oil_out_sol clear_solution_sol Induce Crystallization: - Scratch flask with glass rod - Add seed crystal - Cool to lower temperature clear_solution->clear_solution_sol check_induction Did Induction Work? clear_solution_sol->check_induction check_induction->yes_crystals Yes reduce_solvent Reduce Solvent Volume: (Rotary Evaporation) & Re-cool check_induction->reduce_solvent No reduce_solvent->start

Caption: Troubleshooting workflow for failed recrystallization.

Guide 2: Managing Impurities for High-Purity Crystals

Impurities are a primary challenge in crystallization, as they can inhibit crystal growth, become trapped in the crystal lattice, or alter the final crystal morphology.[12][13][14]

  • Issue: Persistent Impurities Detected Post-Recrystallization.

    • Causality: Structurally similar impurities, such as precursors or side-products, may have comparable solubility profiles to the target compound, leading to co-crystallization.[12] Impurities can also adsorb onto the growing crystal surface, disrupting the lattice and becoming entrapped.[13]

    • Solution 1: Iterative Recrystallization: A second recrystallization is often necessary. The concentration of the impurity will be lower in the second attempt, reducing the likelihood of co-crystallization. However, be aware that each successive recrystallization will result in some loss of the desired product.[7]

    • Solution 2: Hot Filtration: If the impurity is insoluble in the hot recrystallization solvent, a hot gravity filtration step should be performed after the compound has fully dissolved to remove it before cooling.[7][9]

    • Solution 3: Adsorbent Treatment: For colored or highly polar impurities, adding a small amount of activated charcoal to the hot solution can be effective. The charcoal adsorbs the impurities, which can then be removed by hot filtration.[5] Use charcoal sparingly, as it can also adsorb the target compound.

    • Solution 4: Alternative Purification: If recrystallization fails to remove a persistent impurity, column chromatography may be a more effective alternative.[9]

Standardized Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale method to efficiently identify a suitable recrystallization solvent.

Objective: To find a solvent that dissolves 2,2-Difluoro-2-phenoxyacetohydrazide when hot but shows low solubility when cold.

Materials:

  • Crude 2,2-Difluoro-2-phenoxyacetohydrazide (~10-20 mg per test)

  • Small test tubes

  • A selection of solvents (see Table 1)

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves in <0.5 mL, the solvent is too good; discard and select another.[1]

  • If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Evaluation: An ideal solvent will show a significant formation of crystalline precipitate upon cooling. An unsuitable solvent will show no or very little precipitate.[1][9]

G start Start: Small Sample of Crude Compound add_solvent_rt Add Solvent Dropwise at Room Temperature start->add_solvent_rt check_sol_rt Does it Dissolve? add_solvent_rt->check_sol_rt too_good Solvent is Too Good (Unsuitable) check_sol_rt->too_good Yes heat_solution Heat to Boiling check_sol_rt->heat_solution No add_hot_solvent Add Hot Solvent Dropwise Until Dissolved heat_solution->add_hot_solvent cool_solution Cool Slowly to RT, then Place in Ice Bath add_hot_solvent->cool_solution check_crystals Do Crystals Form? cool_solution->check_crystals suitable Solvent is Suitable check_crystals->suitable Yes too_bad Solvent is Too Poor or Compound is Too Soluble when Cold (Unsuitable) check_crystals->too_bad No

Caption: Workflow for systematic solvent screening.

Protocol 2: Step-by-Step Recrystallization

Objective: To purify crude 2,2-Difluoro-2-phenoxyacetohydrazide using the optimal solvent identified in Protocol 1.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[9] Cover the flask with a watch glass to prevent solvent evaporation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[7]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly on a benchtop. Disturbing the flask should be avoided as it can lead to the formation of small, impure crystals.[15]

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains soluble impurities.[6]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

Protocol 3: Purity Assessment

Verifying the purity of the final product is a critical step.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a gold standard for assessing the purity of pharmaceutical intermediates.[16][17] A reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) can effectively separate the target compound from most organic impurities. Purity is typically reported as the area percentage of the main peak.

  • Differential Scanning Calorimetry (DSC): DSC can determine the purity of a crystalline substance by analyzing its melting point depression.[18] According to the van't Hoff equation, impurities broaden the melting peak and lower the melting point. This technique provides the absolute purity of the compound, provided it does not decompose upon melting and forms a eutectic system with its impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap with the product signals.[17]

Data & Reference Tables

Table 1: Solvent Selection Guide for Polar Organic Compounds
Solvent ClassExample SolventsBoiling Point (°C)Characteristics & Suitability
Polar Protic Water100Excellent for highly polar compounds, but high boiling point can make drying difficult. Often used in solvent pairs (e.g., with ethanol).[1]
Ethanol78A versatile and commonly used solvent for compounds with hydrogen bonding capability. Often a good starting point.[3]
Methanol65More polar than ethanol; may be too effective a solvent, leading to low recovery.
Polar Aprotic Acetonitrile82Good for moderately polar compounds.
Ethyl Acetate77Often used for compounds of intermediate polarity. Can be part of a solvent pair with hexanes.[7]
Nonpolar Toluene111Suitable for less polar compounds or as the "poor" solvent in a pair with a more polar one.[1]
Hexanes~69Good for nonpolar compounds; typically a poor solvent for polar hydrazides but useful in solvent pairs.
Table 2: Troubleshooting Quick Reference
ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; solution not saturated.Induce crystallization (scratch/seed); reduce solvent volume and re-cool.[9][11]
"Oiling Out" Melting point is below solvent boiling point; high impurity level.Re-heat, add more solvent, and cool slowly; switch to a lower-boiling solvent.[10]
Poor Yield Too much solvent used; compound is too soluble in cold solvent; premature crystallization during hot filtration.Concentrate mother liquor; re-evaluate solvent choice; ensure filtration apparatus is pre-heated.[11]
Colored Crystals Colored impurities present.Add activated charcoal to the hot solution and perform a hot filtration before cooling.[5]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals. [Link]

  • The dual function of impurity in protein crystallization. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

    • Crystallization. (n.d.). WVU Community. [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). LinkedIn. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua Dryer. [Link]

  • Fluorous Methods for Synthesis and Separation of Organic Molecules. (n.d.). ResearchGate. [Link]

  • Recrystallization. (n.d.). Barnard College. [Link]

  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Removal of fluorine from organic materials. (1950).
  • Guide for crystallization. (n.d.). University of Strasbourg. [Link]

  • Crystallizer Fouling & Scaling Guide. (2023). Altum Technologies. [Link]

  • Picking a recrystallization solvent? (2019). Reddit. [Link]

  • Purification of organic fluorine compounds. (1934).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Purity Assay (Pharmaceutical Testing). (n.d.). Pathogenia. [Link]

  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]

  • Method of producing high-purity hydrazine. (2016).
  • Preparation, properties and technology of fluorine and organic fluoro compounds. (1951). CABI Digital Library. [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Recrystallization 2. (n.d.). University of Massachusetts. [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PMC. [Link]

  • Method for producing difluoro alcohol. (2017).
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (n.d.). PMC. [Link]

  • Recrystallization. (n.d.). Wellesley College. [Link]

  • Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). MDPI. [Link]

  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. (n.d.). ResearchGate. [Link]

  • General scheme for the synthesis of 2-phenylacetohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • 2,2-Difluoroacetohydrazide. (n.d.). PubChem. [Link]

  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. (n.d.). RSC Publishing. [Link]

Sources

Troubleshooting

Preventing thermal degradation of 2,2-Difluoro-2-phenoxyacetohydrazide during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Thermal Degradation Troubleshooting Guide: Identifying and Mitigating Degradation This section is designed to help you diagnose and resolve issues you may encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Thermal Degradation

Troubleshooting Guide: Identifying and Mitigating Degradation

This section is designed to help you diagnose and resolve issues you may encounter during the storage and handling of 2,2-Difluoro-2-phenoxyacetohydrazide.

Visual Inspection and Physical Changes

Question: My stored 2,2-Difluoro-2-phenoxyacetohydrazide has changed color (e.g., developed a yellow or brown tint). What could be the cause?

Answer: A color change is often the first indicator of chemical degradation. For hydrazide-containing compounds, this can be due to oxidation.[1][2] The hydrazide moiety is susceptible to oxidation, which can lead to the formation of colored byproducts such as aromatic diazenes.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Recommended Actions:

  • Assess Storage Conditions: Immediately review your storage protocol. Was the container tightly sealed? Was it protected from light?

  • Inert Atmosphere: If you are storing the compound for an extended period, consider purging the container with an inert gas like argon or nitrogen before sealing.

  • Purity Analysis: If the integrity of your sample is critical for your application, it is advisable to re-analyze the purity of the material using techniques like HPLC, LC-MS, or NMR to identify any degradation products.

Question: I've observed clumping or a change in the crystalline structure of my solid 2,2-Difluoro-2-phenoxyacetohydrazide. What does this suggest?

Answer: Changes in the physical state, such as clumping, can indicate the absorption of moisture, which may lead to hydrolysis. The hydrazide functional group can be susceptible to hydrolysis, breaking down into the corresponding carboxylic acid (2,2-difluoro-2-phenoxyacetic acid) and hydrazine.[4][5] The rate of hydrolysis can be influenced by pH and the presence of water.[6][7][8]

Recommended Actions:

  • Desiccation: Ensure the compound is stored in a desiccator or a controlled low-humidity environment.

  • Container Choice: Use containers with a tight seal, preferably with a PTFE liner, to minimize moisture ingress.

  • Drying: If moisture absorption is suspected, the sample may need to be dried under vacuum, though care must be taken to avoid thermal degradation if heating is applied.

Troubleshooting Workflow for Suspected Degradation

The following diagram outlines a systematic approach to troubleshooting the stability of your 2,2-Difluoro-2-phenoxyacetohydrazide.

Caption: Troubleshooting workflow for identifying and addressing degradation of 2,2-Difluoro-2-phenoxyacetohydrazide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimal long-term storage conditions for 2,2-Difluoro-2-phenoxyacetohydrazide.

Question 1: What is the ideal temperature for long-term storage of 2,2-Difluoro-2-phenoxyacetohydrazide?

Answer: For long-term stability, it is recommended to store 2,2-Difluoro-2-phenoxyacetohydrazide at low temperatures. Refrigeration at 2-8°C is a good practice for many sensitive organic compounds.[9][10] For extended periods (months to years), storage in a freezer at -20°C is preferable to minimize the rate of all potential degradation reactions, including thermal decomposition, hydrolysis, and oxidation. The strong carbon-fluorine bonds in the molecule contribute to its thermal stability, but lower temperatures are always a safer option for long-term preservation.[11]

Question 2: What type of container should I use for storing this compound?

Answer: The choice of container is crucial for maintaining the integrity of 2,2-Difluoro-2-phenoxyacetohydrazide.

  • Material: Use amber glass vials or bottles to protect the compound from light, which can catalyze oxidative degradation.

  • Seal: The container should have a tight-fitting cap, preferably with a polytetrafluoroethylene (PTFE) liner. PTFE is chemically inert and provides an excellent barrier against moisture and atmospheric gases.

  • Headspace: Minimize the headspace in the container to reduce the amount of available oxygen for potential oxidation. For very sensitive applications or very long-term storage, consider portioning the compound into smaller, single-use vials.

Question 3: Is it necessary to store 2,2-Difluoro-2-phenoxyacetohydrazide under an inert atmosphere?

Answer: While not always strictly necessary for short-term storage, an inert atmosphere is highly recommended for long-term stability. The hydrazide moiety is susceptible to oxidation by atmospheric oxygen.[12][13] Displacing the air in the container with an inert gas such as argon or nitrogen will significantly inhibit oxidative degradation pathways.

Question 4: What are the primary degradation pathways I should be concerned about?

Answer: Based on the structure of 2,2-Difluoro-2-phenoxyacetohydrazide, the primary potential degradation pathways are:

  • Oxidation: The hydrazide group can be oxidized to form various products, including diazenes, which are often colored.[1][2][3]

  • Hydrolysis: The amide bond of the hydrazide is susceptible to cleavage by water, yielding 2,2-difluoro-2-phenoxyacetic acid and hydrazine.[4][5][8] This is more likely to occur if the compound is exposed to moisture or stored in a non-neutral pH environment.

The following diagram illustrates these potential degradation pathways.

G Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation A 2,2-Difluoro-2-phenoxyacetohydrazide B [O] (Air, Light, Metal Ions) A->B D H₂O (Moisture) A->D F Δ (Heat) A->F C Oxidized Products (e.g., Diazenes) B->C E 2,2-Difluoro-2-phenoxyacetic acid + Hydrazine D->E G Decomposition Products F->G

Sources

Optimization

Technical Support Center: Optimizing Hydrazone Formation with 2,2-Difluoro-2-phenoxyacetohydrazide

Welcome to the technical support guide for optimizing hydrazone formation with 2,2-Difluoro-2-phenoxyacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing hydrazone formation with 2,2-Difluoro-2-phenoxyacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this specific bioconjugation reaction.

Introduction: The Role of pH in Hydrazone Ligation

Hydrazone formation, a condensation reaction between a hydrazine and an aldehyde or ketone, is a cornerstone of bioconjugation and drug delivery, prized for its pH-sensitive nature.[1] The resulting hydrazone bond is relatively stable at physiological pH (around 7.4) but is designed to cleave in more acidic environments, such as those found in endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1] This characteristic is ingeniously exploited for the targeted release of therapeutic agents inside cells.[1][2]

The reaction rate and equilibrium are exquisitely sensitive to pH.[3][4] The process is acid-catalyzed; a mildly acidic environment (typically pH 4-6) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.[2][3][4] However, this is a delicate balance. If the pH is too low (below 4), the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and halting the reaction.[3][4] Conversely, at neutral or basic pH (above 6), the acid-catalyzed dehydration of the tetrahedral intermediate becomes the rate-limiting step, slowing down the reaction.[3][5]

The specific reactant, 2,2-Difluoro-2-phenoxyacetohydrazide , introduces electronic factors that must be considered. The two electron-withdrawing fluorine atoms are expected to decrease the stability of the resulting hydrazone by making it more susceptible to hydrolysis.[1] This property can be advantageous for designing linkers that release their cargo more readily under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming a hydrazone with 2,2-Difluoro-2-phenoxyacetohydrazide?

A1: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4.5 to 6.[2][3][4] This range provides a sufficient concentration of protons to catalyze the reaction without excessively protonating the hydrazide nucleophile. For your specific reactant, starting with a buffer at pH 5.0 is a robust starting point. However, empirical optimization is crucial. We recommend screening a pH range from 4.5 to 6.5 to determine the ideal condition for your specific aldehyde or ketone.

Q2: My reaction yield is low. What are the most likely causes related to pH?

A2: Low yield is a common issue often traced back to suboptimal pH.

  • pH is too high (e.g., > 7.0): At neutral or basic pH, the crucial acid-catalyzed dehydration of the carbinolhydrazine intermediate is slow, leading to a sluggish reaction and poor conversion.[3][5]

  • pH is too low (e.g., < 4.0): In highly acidic conditions, the lone pair of electrons on the terminal nitrogen of your hydrazide becomes protonated. This neutralizes its nucleophilicity, preventing it from attacking the carbonyl carbon.[3][4]

  • Incorrect buffer choice: The buffer itself can sometimes interfere with the reaction. Phosphate buffers are generally a good choice. It's also worth noting that certain amine-containing buffers can act as catalysts.[6][7]

Q3: How does the structure of my aldehyde or ketone partner affect the optimal pH?

A3: The electronic properties of the carbonyl compound play a significant role.

  • Aromatic vs. Aliphatic Aldehydes: Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation.[1][8][9] This increased stability may allow for a slightly broader optimal pH range.

  • Electron-Withdrawing/Donating Groups: Electron-withdrawing groups on the carbonyl compound can increase its reactivity, potentially allowing the reaction to proceed efficiently at a slightly higher pH.[5] Conversely, electron-donating groups may require a more acidic pH to sufficiently activate the carbonyl group.

Q4: Can I use a catalyst to improve my reaction rate at physiological pH (7.4)?

A4: Yes. While the uncatalyzed reaction is slow at neutral pH, nucleophilic catalysts can significantly accelerate hydrazone formation.[3][10][11] Aniline and its derivatives are commonly used catalysts.[10][12][13][14][15][16] More efficient and less toxic water-soluble organocatalysts, such as anthranilic acids and aminobenzoic acids, have also been developed and can enhance reaction rates by one to two orders of magnitude.[10][17] Arginine has also been shown to catalyze hydrazone formation at neutral pH.[18][19]

Q5: How can I monitor the progress of the hydrazone formation reaction?

A5: Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a simple and effective method to track the disappearance of starting materials and the appearance of the product spot.[4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. You can monitor the decrease in reactant peaks and the increase in the product peak over time.[8][9]

  • UV-Vis Spectroscopy: If the resulting hydrazone has a distinct chromophore, you can monitor the reaction by observing the change in absorbance at a specific wavelength.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the reaction by observing the disappearance of the aldehyde proton signal and the appearance of the characteristic imine proton signal (-CH=N-).[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH.Screen a pH range from 4.5 to 6.5 using small-scale trial reactions. Start with a pH 5.0 acetate or phosphate buffer.[2][3][4]
Hydrazide is protonated and non-nucleophilic.Increase the pH of the reaction mixture to at least 4.0. Ensure you are not using a strong acid as a catalyst.[3][4]
Insufficient acid catalysis.If the pH is neutral or basic, add a catalytic amount of a weak acid like glacial acetic acid to bring the pH into the optimal range.[21]
Reaction is Slow Reaction is being run at neutral pH without a catalyst.Add a nucleophilic catalyst such as aniline or a water-soluble organocatalyst like 5-methoxyanthranilic acid to accelerate the reaction.[10][11][17]
Low reaction temperature.Gently heat the reaction mixture. Refluxing in a solvent like ethanol is a common practice.[21]
Product is Unstable and Hydrolyzes The reaction mixture is too acidic, or water is present.Hydrazone formation is reversible, and hydrolysis is acid-catalyzed.[1] After the reaction is complete, neutralize the pH to improve stability. For purification, minimize exposure to acidic conditions and water.
The inherent instability of the difluoro-substituted hydrazone.The electron-withdrawing fluorine atoms can increase susceptibility to hydrolysis.[1] If stability is a major issue, consider alternative, more stable linkers like oximes, which are significantly more resistant to hydrolysis under acidic conditions.[1][8][22]

Experimental Protocols

Protocol 1: pH Scouting for Optimal Hydrazone Formation

This protocol outlines a method for determining the optimal pH for the reaction between 2,2-Difluoro-2-phenoxyacetohydrazide and a model aldehyde.

  • Buffer Preparation: Prepare a series of 0.1 M buffers (e.g., sodium acetate) with pH values of 4.5, 5.0, 5.5, 6.0, and 6.5.

  • Reactant Stock Solutions: Prepare stock solutions of 2,2-Difluoro-2-phenoxyacetohydrazide and your aldehyde of interest in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.

  • Reaction Setup: In separate microcentrifuge tubes, add the appropriate buffer. Add the aldehyde stock solution to a final concentration of 100 µM.

  • Initiate Reaction: Add the 2,2-Difluoro-2-phenoxyacetohydrazide stock solution to each tube to a final concentration of 110 µM (1.1 equivalents).

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C).

  • Monitoring: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench it by diluting it in a mobile phase suitable for HPLC analysis.

  • Analysis: Analyze the quenched samples by HPLC to determine the percentage conversion to the hydrazone product. Plot the yield against pH at each time point to identify the optimal pH.

Protocol 2: General Procedure for Catalyzed Hydrazone Formation at Neutral pH

This protocol provides a general method for forming a hydrazone at or near physiological pH using a catalyst.

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer at pH 7.4.

  • Catalyst Stock Solution: Prepare a stock solution of a suitable catalyst (e.g., 1 M aniline or 100 mM 5-methoxyanthranilic acid) in the reaction buffer.

  • Reactant Solutions: Dissolve the aldehyde or ketone in the pH 7.4 buffer. Dissolve the 2,2-Difluoro-2-phenoxyacetohydrazide in a minimal amount of a compatible organic co-solvent (like DMSO) before diluting it into the reaction buffer.

  • Reaction Setup: In a reaction vessel, combine the aldehyde/ketone solution and the hydrazide solution.

  • Catalysis: Add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline, or 1-10 mM for more efficient catalysts).

  • Incubation and Monitoring: Stir the reaction at room temperature or 37°C. Monitor the reaction progress by TLC or HPLC until completion.

  • Purification: Once the reaction is complete, the hydrazone product can be purified by standard methods such as precipitation, recrystallization, or column chromatography.[4]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in hydrazone formation.

Hydrazone_Formation_Mechanism cluster_step1 Step 1: Acid Catalysis & Nucleophilic Attack cluster_step2 Step 2: Dehydration Carbonyl Aldehyde/Ketone (R-C=O) Protonated_Carbonyl Protonated Carbonyl (R-C=OH+) Carbonyl->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolhydrazine) Protonated_Carbonyl->Tetrahedral_Intermediate + Hydrazide (Nucleophilic Attack) Hydrazide Hydrazide (R'-NHNH2) Hydrazide->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H+ Hydrazone_Cation Hydrazone Cation Protonated_Intermediate->Hydrazone_Cation - H2O (Rate-Limiting Step) Hydrazone Hydrazone (R-C=N-NHR') Hydrazone_Cation->Hydrazone - H+

Caption: Acid-catalyzed mechanism of hydrazone formation.

Troubleshooting_Workflow Start Low Hydrazone Yield Check_pH Is pH between 4.5 and 6.0? Start->Check_pH Adjust_pH Adjust pH to ~5.0 with weak acid/base Check_pH->Adjust_pH No Check_Temp Is reaction heated? Check_pH->Check_Temp Yes Adjust_pH->Check_pH Heat_Reaction Gently heat/reflux (e.g., 37-60°C) Check_Temp->Heat_Reaction No Check_Catalyst Is reaction at pH > 7? Consider a catalyst. Check_Temp->Check_Catalyst Yes Heat_Reaction->Check_Catalyst Add_Catalyst Add Aniline or Anthranilic Acid Catalyst Check_Catalyst->Add_Catalyst No Check_Purity Verify reactant purity (aldehyde/hydrazide) Check_Catalyst->Check_Purity Yes Add_Catalyst->Check_Purity Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Purify_Reactants->Start

Caption: Troubleshooting workflow for low hydrazone yield.

References

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 827–837. [Link]

  • Le Nôtre, J., et al. (2009). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (28), 4248-4250. [Link]

  • Hydrazone. (n.d.). Grokipedia. Retrieved April 4, 2026, from [Link]

  • D'Souza, A. A., & Torchilin, V. P. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 30(11), 2844–2856. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]

  • Crisalli, P., & Kool, E. T. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5033–5039. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17562–17569. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17562–17569. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Zhang, D., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6888–6892. [Link]

  • Slater, A. G., et al. (2017). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry, 15(35), 7351–7358. [Link]

  • Crisalli, P., & Kool, E. T. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5033–5039. [Link]

  • Le Nôtre, J., et al. (2009). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (28), 4248-4250. [Link]

  • Simon, M., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters, 22(22), 8971–8975. [Link]

  • Simon, M., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. ChemRxiv. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Shieh, P., & Bertozzi, C. R. (2014). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 12(46), 9307–9312. [Link]

  • Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels. (n.d.). The Royal Society of Chemistry. Retrieved April 4, 2026, from [Link]

  • Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Stilinović, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 45(13), 5969–5982. [Link]

  • Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. (n.d.). Semantic Scholar. Retrieved April 4, 2026, from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17562–17569. [Link]

  • Devaraj, N. K., et al. (2009). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Bioconjugate Chemistry, 20(6), 1213–1221. [Link]

  • Kinetic experiments for determining the rate of hydrazone formation and ADP hydrolysis. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Poethko, T., et al. (2004). Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes. Radiochimica Acta, 92(4-6), 317–327. [Link]

  • Le Nôtre, J., et al. (2009). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (28), 4248-4250. [Link]

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663–698. [Link]

  • Figure 1 from The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, (99m)Tc) radiopharmaceuticals. (n.d.). Semantic Scholar. Retrieved April 4, 2026, from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Acetone hydrazone. (n.d.). Organic Syntheses. Retrieved April 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 2,2-Difluoro-2-phenoxyacetohydrazide vs. Non-Fluorinated Phenoxyacetohydrazides

As drug development increasingly relies on late-stage functionalization and bioisosteric replacement, understanding the nuanced reactivity of building blocks is critical. Phenoxyacetohydrazides are highly versatile scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on late-stage functionalization and bioisosteric replacement, understanding the nuanced reactivity of building blocks is critical. Phenoxyacetohydrazides are highly versatile scaffolds used extensively in the synthesis of anti-inflammatory agents, anti-angiogenic compounds, and various heterocyclic pharmacophores[1].

However, the introduction of a gem-difluoro ( −CF2​− ) group at the α -position—yielding 2,2-Difluoro-2-phenoxyacetohydrazide —fundamentally alters the molecule's electronic landscape. This guide provides an in-depth, objective comparison of the reactivity, stability, and synthetic handling of fluorinated versus non-fluorinated phenoxyacetohydrazides, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Electronic Influence of the CF2​ Scaffold

To understand the difference in reactivity, we must look at the causality driven by molecular orbital perturbation.

In a standard phenoxyacetohydrazide , the terminal amine ( −NH2​ ) of the hydrazide group is a highly reactive, "soft" nucleophile. The HOMO-LUMO energy gap is relatively narrow (often calculated around 3.97 eV for related derivatives), making the molecule highly susceptible to electrophilic attack[1].

Conversely, in 2,2-Difluoro-2-phenoxyacetohydrazide , the highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect (-I effect) .

  • Attenuated Nucleophilicity: The −I effect propagates through the σ -bonds, decreasing the electron density at the adjacent carbonyl carbon. This pulls electron density away from the α -nitrogen and, inductively, from the terminal β -nitrogen. Consequently, the lone pair on the terminal −NH2​ is less available for nucleophilic attack[2].

  • Enhanced Metabolic Stability: The CF2​ group acts as a robust bioisostere for the CH2​ group. By blocking the α -position, it prevents α -oxidation—a common metabolic liability in phenoxyacetates—while simultaneously increasing the lipophilicity (logP) and membrane permeability of the resulting drug candidate[3].

ElectronicEffects SubstrateA 2,2-Difluoro-2-phenoxyacetohydrazide (CF2 Scaffold) EffectA Strong -I Inductive Effect from Fluorine Atoms SubstrateA->EffectA SubstrateB Phenoxyacetohydrazide (CH2 Scaffold) EffectB Standard Electron Density at α-Carbon SubstrateB->EffectB OutcomeA Decreased Terminal NH2 Nucleophilicity EffectA->OutcomeA OutcomeB High Terminal NH2 Nucleophilicity EffectB->OutcomeB

Logical relationship between α-carbon fluorination and hydrazide nucleophilicity.

Quantitative Reactivity Profiling

Because of the attenuated nucleophilicity, 2,2-difluoro-2-phenoxyacetohydrazide requires distinct synthetic strategies. Condensation reactions (e.g., Schiff base/hydrazone formation) and cyclizations (e.g., to 1,3,4-oxadiazoles) demand higher activation energies.

Comparative Performance Data
Reaction Parameter2,2-Difluoro-2-phenoxyacetohydrazidePhenoxyacetohydrazide (Non-Fluorinated)
Terminal Nitrogen Nucleophilicity Low (Attenuated by −I effect)High (Soft nucleophile)[4]
Hydrazone Formation (w/ Benzaldehyde) 4–6 hours (Reflux, 80°C, Acid Cat.)1–2 hours (Room Temp / Mild Heat)
Typical Yield (Hydrazone) 65–75%85–95%
1,3,4-Oxadiazole Cyclization (w/ POCl3​ ) Requires extended heating (12+ h)Standard heating (4–6 h)
Metabolic Stability ( α -Oxidation) High (Sterically/Electronically Blocked)Low (Highly Susceptible)
Lipophilicity Contribution Increased (Enhances BBB penetration)Baseline

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to verify causality and structural integrity without relying on blind assumptions.

Protocol: Comparative Hydrazone Condensation

This workflow highlights the divergent conditions required to achieve complete conversion for both scaffolds.

Step 1: Initiation & Reagent Verification

  • Action: Dissolve 1.0 mmol of the selected hydrazide in 5.0 mL of absolute ethanol.

  • Validation Checkpoint: Perform baseline LC-MS. For 2,2-difluoro-2-phenoxyacetohydrazide, confirm the [M+H]+ peak at m/z 203.1[5]. For the non-fluorinated analog, confirm m/z 167.1.

Step 2: Electrophile Activation & Reaction Execution

  • Action: Add 1.05 mmol of the target aldehyde (e.g., benzaldehyde).

  • Divergent Conditions:

    • For Non-Fluorinated Scaffold: Stir at room temperature for 1-2 hours. No catalyst is strictly necessary due to high intrinsic nucleophilicity.

    • For Fluorinated Scaffold: Add 2 drops of glacial acetic acid (to increase the electrophilicity of the aldehyde carbonyl) and heat to reflux (80°C) for 4-6 hours[2].

Step 3: In-Process Monitoring

  • Action: Monitor the reaction via TLC (Hexanes:EtOAc 1:1).

  • Validation Checkpoint: The fluorinated hydrazone product will exhibit a noticeably higher Rf​ value than the non-fluorinated product due to the lipophilic nature of the CF2​ group. The reaction is deemed complete when the starting hydrazide spot is entirely consumed.

Step 4: Isolation & Yield Validation

  • Action: Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold ethanol, and dry under a vacuum.

  • Validation Checkpoint: Calculate the isolated yield. A yield of <60% for the fluorinated analog suggests incomplete conversion, indicating that the acid catalyst concentration or reflux time must be increased to overcome the −I effect barrier.

Workflow Step1 1. Reagent Preparation Equimolar Hydrazide + Aldehyde Step2 2. Solvent & Catalyst Addition EtOH + Glacial AcOH (cat) Step1->Step2 Split Scaffold Type? Step2->Split CondA CF2 Scaffold Reflux (80°C), 4-6 hrs Split->CondA Fluorinated CondB CH2 Scaffold Room Temp / Mild Heat, 1-2 hrs Split->CondB Non-Fluorinated Step3 3. Reaction Monitoring LC-MS & TLC Validation CondA->Step3 CondB->Step3 Step4 4. Isolation & Purification Precipitation & Recrystallization Step3->Step4

Comparative experimental workflow for hydrazone condensation reactions.

Conclusion & Strategic Recommendations

When transitioning a drug discovery program from a standard phenoxyacetohydrazide to a 2,2-difluoro-2-phenoxyacetohydrazide scaffold, chemists must account for the severe drop in nucleophilicity caused by the CF2​ group.

While the synthetic handling becomes more demanding—requiring acid catalysis, extended heating, or stronger coupling reagents—the payoff is substantial. The resulting fluorinated molecules benefit from blocked α -oxidation pathways and improved lipophilicity, making them vastly superior candidates for in vivo efficacy and prolonged half-lives.

References

  • Title: Reaction pathway for the synthesis of the title compound (4) (Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic)
  • Title: Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy)
  • Source: Googleapis.
  • Title: 3-(3,6-Difluoro-2-methoxyphenyl)
  • Title: 1343066-68-1 | 2,2-Difluoro-2-phenoxyacetohydrazide Source: AiFChem URL

Sources

Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for the Purity Determination of 2,2-Difluoro-2-phenoxyacetohydrazide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2,2-Difluoro-2-phenoxyacetohydrazide, a key building block in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this purpose. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding our protocol in the principles of scientific integrity and regulatory expectations. Furthermore, we will objectively compare the validated HPLC-UV method with other viable analytical alternatives, providing the data and rationale necessary for informed decision-making in a drug development setting.

The Analytical Challenge: Understanding 2,2-Difluoro-2-phenoxyacetohydrazide

2,2-Difluoro-2-phenoxyacetohydrazide is a polar, non-volatile organic molecule. Its structure, featuring a difluoromethylene group, a phenoxy ring, and a hydrazide moiety, presents specific analytical considerations. The hydrazide group is susceptible to hydrolysis and oxidation, making method development and sample handling critical. The presence of the aromatic phenoxy group, however, makes it an excellent candidate for UV detection.

A crucial aspect of method development is anticipating potential impurities. Based on a common synthesis route starting from ethyl 2,2-difluoro-2-phenoxyacetate and hydrazine hydrate, potential process-related impurities could include:

  • Unreacted Starting Materials: Ethyl 2,2-difluoro-2-phenoxyacetate and hydrazine.

  • Intermediates and By-products: Such as 2,2-difluoro-2-phenoxyacetic acid (from hydrolysis).

  • Degradation Products: Resulting from oxidation or hydrolysis of the final product.

A successful analytical method must be able to separate the main compound from all these potential impurities.

Method Development and Optimization: A Rationale-Driven Approach

The goal is to develop a stability-indicating HPLC method. Our choice of a reversed-phase HPLC (RP-HPLC) method is based on the polarity of the analyte.

Experimental Protocol: Optimized HPLC-UV Method

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar impurities.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acidifier improves peak shape and suppresses the ionization of any acidic or basic functional groups.

    • B: Acetonitrile.

  • Gradient Elution: 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B. A gradient is chosen to ensure the elution of any potential late-eluting, more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm. This wavelength was selected based on the UV spectrum of 2,2-Difluoro-2-phenoxyacetohydrazide, which shows a maximum absorbance around this value, providing good sensitivity.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Method Validation: A Comprehensive Protocol Based on ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Our validation protocol is designed to be a self-validating system, where each experiment builds upon the last to create a comprehensive picture of the method's performance.

Caption: Workflow for the validation of the HPLC-UV method.

3.1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Impurity Spiking: A solution of 2,2-Difluoro-2-phenoxyacetohydrazide is spiked with known potential impurities (e.g., ethyl 2,2-difluoro-2-phenoxyacetate and 2,2-difluoro-2-phenoxyacetic acid).

  • Forced Degradation: The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Analysis: The spiked and stressed samples are analyzed by the HPLC-UV method.

  • Peak Purity: A photodiode array (PDA) detector is used to assess peak purity, ensuring that the main peak is not co-eluting with any impurities.

Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all impurity peaks (resolution > 2) and the peak purity analysis shows no signs of co-elution.

3.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2,2-Difluoro-2-phenoxyacetohydrazide ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 and a y-intercept that is not significantly different from zero.

3.3. Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

3.4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results from both studies.

Acceptance Criteria: The RSD should be ≤ 2.0% for both repeatability and intermediate precision.

3.5. Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations in the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic).

  • Analyze a sample under each of these modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.

Summary of Validation Data

The following table summarizes the expected results from a successful validation of the HPLC-UV method.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Resolution > 2, no co-elutionPass
Linearity (R²) ≥ 0.9990.9998
Range 50% - 150% of nominal conc.0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≈ 3:10.001 mg/mL
LOQ S/N ≈ 10:10.003 mg/mL
Robustness System suitability passesPass

Comparative Analysis: HPLC-UV vs. Alternative Methods

While the validated HPLC-UV method is robust and reliable, it is essential to understand its position relative to other analytical techniques.

Caption: Comparison of HPLC-UV with alternative analytical methods.

5.1. HPLC-UV

  • Pros: This method is the workhorse of the pharmaceutical industry for a reason. It is robust, reliable, cost-effective, and widely available. For a UV-active compound like 2,2-Difluoro-2-phenoxyacetohydrazide, it provides excellent quantitation capabilities.

  • Cons: The main limitation is its moderate sensitivity compared to mass spectrometry. It also provides no structural information about unknown impurities; it can only quantify them based on their response at a specific wavelength.

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Pros: LC-MS offers significantly higher sensitivity and specificity. Its major advantage is the ability to provide mass information, which is invaluable for the identification of unknown impurities and degradation products. This is particularly useful during forced degradation studies.

  • Cons: The instrumentation is more expensive and complex to operate and maintain. The quantitative accuracy can be affected by matrix effects and variations in ionization efficiency.

5.3. Gas Chromatography (GC)

  • Pros: GC is an excellent technique for the analysis of volatile and semi-volatile compounds. It could be a valuable complementary method for detecting volatile organic impurities that may not be well-retained or detected by RP-HPLC.

  • Cons: 2,2-Difluoro-2-phenoxyacetohydrazide is non-volatile and thermally labile, making it unsuitable for direct GC analysis without derivatization. This additional sample preparation step can introduce variability and complexity.

For routine quality control and purity determination of 2,2-Difluoro-2-phenoxyacetohydrazide, the validated HPLC-UV method is the most appropriate choice. It offers the best balance of performance, reliability, and cost-effectiveness. LC-MS should be considered a complementary technique, to be used for impurity identification during development and for troubleshooting out-of-specification results. GC is generally not a suitable primary method for this analyte but could be used to test for specific volatile impurities if required.

Final Recommendations

The HPLC-UV method detailed and validated in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 2,2-Difluoro-2-phenoxyacetohydrazide. It is fit for its intended purpose in a quality control environment. The key to successful implementation lies not just in following the protocol, but in understanding the scientific rationale behind each step. This understanding allows for effective troubleshooting and adaptation of the method as new challenges arise. For comprehensive characterization of the impurity profile, especially during early-stage development, the use of LC-MS in conjunction with this HPLC-UV method is highly recommended.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

Validation

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 2,2-Difluoro-2-phenoxyacetohydrazide

This in-depth technical guide provides a comparative analysis of the fragmentation behavior of 2,2-Difluoro-2-phenoxyacetohydrazide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comparative analysis of the fragmentation behavior of 2,2-Difluoro-2-phenoxyacetohydrazide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic details of its fragmentation, compares common fragmentation techniques, and contextualizes the utility of LC-MS/MS against other analytical alternatives.

Introduction: The Analytical Challenge of Fluorinated Hydrazides

2,2-Difluoro-2-phenoxyacetohydrazide is a small molecule featuring several key functional groups that influence its behavior in a mass spectrometer: a fluorinated acetyl core, a phenoxy ether linkage, and a terminal hydrazide group. The presence of highly electronegative fluorine atoms can significantly impact ionization efficiency and fragmentation pathways, often leading to characteristic neutral losses.[1][2] Hydrazides and phenoxy compounds also exhibit predictable fragmentation patterns, such as cleavage of the N-N bond or losses related to the phenoxy group.[3][4][5]

Understanding the fragmentation signature of this molecule is critical for its unambiguous identification in complex matrices, for metabolite identification studies, and for overall quality control in pharmaceutical development. This guide will explore its fragmentation using two common collision-induced dissociation (CID) techniques: traditional, low-energy CID in an ion trap and Higher-Energy Collisional Dissociation (HCD) in a collision cell, which often provides richer, higher-resolution fragment ion spectra.[6][7][8][9]

Experimental Design & Rationale

To thoroughly characterize 2,2-Difluoro-2-phenoxyacetohydrazide, a robust LC-MS/MS method was developed. The experimental approach is designed to be self-validating, ensuring that the data generated is reliable and reproducible.[10][11][12]

Experimental Workflow

The logical flow of the experiment is designed to isolate the target analyte, induce fragmentation under controlled conditions, and detect the resulting fragments with high mass accuracy.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Stock Solution Preparation (Methanol) dilute Working Solution Dilution (Mobile Phase) prep->dilute inject Sample Injection dilute->inject column C18 Reverse-Phase Chromatographic Separation inject->column esi Electrospray Ionization (ESI) (Positive & Negative Mode) column->esi ms1 MS1 Full Scan (Precursor Ion Selection) esi->ms1 ms2 MS2 Fragmentation (CID vs. HCD) ms1->ms2 detect High-Resolution Detection (Orbitrap) ms2->detect analysis Fragmentation Pathway Elucidation detect->analysis

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Experimental Protocols

The following protocols are grounded in established practices for small molecule analysis to ensure data integrity.[13][14][15]

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2,2-Difluoro-2-phenoxyacetohydrazide in LC-MS grade methanol.

  • Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B. This minimizes solvent effects during injection.

  • Quality Control (QC): Prepare QC samples at low, medium, and high concentrations to be run at the beginning, middle, and end of the analytical batch to assess method precision and accuracy.[10]

B. Liquid Chromatography (LC) Parameters

  • System: UHPLC System

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

C. Mass Spectrometry (MS) Parameters

  • System: High-Resolution Tandem Mass Spectrometer (e.g., Orbitrap-based)

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative[16]

  • MS1 Resolution: 60,000

  • MS/MS Scans: Data-Dependent Acquisition (DDA) on the top 3 most intense ions.

  • Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 30, 45 for both CID and HCD experiments.

  • Fragmentation Techniques:

    • CID: Performed in the ion trap, with a lower mass cutoff.[17]

    • HCD: Performed in the HCD collision cell, with fragments detected in the Orbitrap at a resolution of 30,000. This avoids the low-mass cutoff and provides higher mass accuracy on fragment ions.[6][18]

Results & Discussion: A Tale of Two Fragmentation Techniques

The analysis of 2,2-Difluoro-2-phenoxyacetohydrazide (Molecular Formula: C₈H₈F₂N₂O₂, Monoisotopic Mass: 202.0557) in positive ion mode reveals a protonated precursor ion [M+H]⁺ at m/z 203.0630. In negative ion mode, the deprotonated precursor [M-H]⁻ is observed at m/z 201.0484. The fragmentation of these ions provides a detailed structural fingerprint.

Proposed Fragmentation Pathway (Positive Ion Mode)

Under positive ion ESI, the molecule is protonated, likely at one of the nitrogen atoms of the hydrazide group. Collision-induced dissociation then initiates a cascade of fragmentation events.

M [M+H]⁺ m/z 203.0630 (C₈H₉F₂N₂O₂⁺) F1 m/z 172.0468 (C₈H₇F₂N₂O⁺) Loss of H₂O M->F1 -H₂O F2 m/z 153.0411 (C₇H₆F₂O₂⁺) Loss of NH₂NH M->F2 -NH₂NH F6 m/z 93.0344 (C₆H₅O⁺) Phenoxy Cation M->F6 Cleavage F3 m/z 125.0462 (C₇H₆F₂O⁺) Loss of CO from m/z 153 F2->F3 -CO F4 m/z 95.0131 (C₆H₄O⁺) Loss of CHF₂ from m/z 153 F2->F4 -CHF₂• F5 m/z 77.0391 (C₆H₅⁺) Loss of O from m/z 93 F6->F5 -O

Caption: Proposed fragmentation pathway of [M+H]⁺ for 2,2-Difluoro-2-phenoxyacetohydrazide.

Comparison of CID and HCD Fragmentation

Both CID and HCD will produce fragments via the pathways outlined above, but the resulting spectra will differ in key aspects. This comparison is critical for selecting the optimal technique for a given analytical goal.[7][8]

Fragment Ion (m/z) Proposed Structure / Loss Expected Relative Abundance (CID) Expected Relative Abundance (HCD) Rationale for Difference
203.0630 [M+H]⁺ Precursor Ion HighModerateHCD is generally more energetic, leading to more efficient fragmentation and depletion of the precursor ion.[6][18]
172.0468 [M+H - H₂O]⁺ LowLowLoss of water from the hydrazide moiety.
153.0411 [C₇H₆F₂O₂]⁺ (Loss of NH₂NH) ModerateHighCleavage of the amide C-N bond is a common pathway. HCD's higher energy can favor this direct bond cleavage.
125.0462 [C₇H₆F₂O]⁺ (Loss of CO from m/z 153) LowModerateFurther fragmentation of the m/z 153 ion is more likely with the multiple collisions in HCD.[7]
93.0344 [C₆H₅O]⁺ (Phenoxy Cation) HighHighA very stable fragment resulting from cleavage of the C-O ether bond. This is a characteristic fragment for phenoxy-containing compounds.[4]
77.0391 [C₆H₅]⁺ (Phenyl Cation) LowModerateFormation requires cleavage of the C-O bond and loss of oxygen, a higher energy process more accessible in HCD.

Key Insights from the Comparison:

  • Low-Mass Fragments: HCD excels at generating and detecting low m/z fragments like the phenyl cation (m/z 77) because it does not have the low-mass cutoff inherent to ion trap CID.[6] This can be crucial for confirming the presence of the unsubstituted phenyl ring.

  • Spectral Richness: HCD spectra are expected to be richer, showing more fragmentation pathways, including multi-step fragmentation events (e.g., the formation of m/z 125).[7] This provides greater structural detail and higher confidence in identification.

  • Sensitivity: For simple quantification targeting a single, stable fragment (like m/z 93), traditional CID might offer slightly better sensitivity due to longer ion trapping times. However, for qualitative analysis and structural confirmation, HCD provides superior data.[6]

Negative Ion Mode Fragmentation

In negative ion mode, deprotonation occurs at the hydrazide nitrogen. The fragmentation of the resulting [M-H]⁻ ion (m/z 201.0484) often proceeds through rearrangement reactions. A key expected fragmentation is the formation of the phenoxide anion at m/z 93.0344, which is a common and stable fragment for phenoxy compounds in negative mode.[5] Another potential pathway involves intramolecular rearrangement and cleavage within the diacylhydrazine-like structure.[19][20]

Alternative Analytical Methodologies: A Comparative Overview

While LC-MS/MS is a powerful tool for the analysis of 2,2-Difluoro-2-phenoxyacetohydrazide, other techniques can provide complementary or alternative information.

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
GC-MS Gas Chromatography separation followed by Mass Spectrometry.High chromatographic resolution. Electron Ionization (EI) provides highly reproducible, library-searchable spectra.Requires derivatization of the polar hydrazide group to improve volatility and thermal stability.[3]
Total Organic Fluorine (TOF) Analysis Combustion of the sample followed by ion chromatography to measure total fluorine content.[21]Provides a quantitative measure of all fluorine-containing organic compounds in a sample, useful for screening for total PFAS-like contamination.[22][23]Not specific. It cannot identify or quantify the target molecule individually and is susceptible to interference from other fluorinated compounds.[24]
¹⁹F NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy focused on the ¹⁹F nucleus.Provides detailed information about the chemical environment of the fluorine atoms, confirming the -CF₂- group.Much lower sensitivity compared to MS, requiring significantly more sample. Not suitable for trace analysis in complex matrices.[25]

For targeted, sensitive, and specific quantification and identification in complex matrices like plasma or environmental samples, LC-MS/MS remains the superior choice.

Conclusion

The LC-MS/MS analysis of 2,2-Difluoro-2-phenoxyacetohydrazide provides a detailed and structurally informative fragmentation pattern. The primary cleavages in positive ion mode involve the loss of the hydrazide group and the formation of a stable phenoxy cation. A comparative analysis of fragmentation techniques reveals that Higher-Energy Collisional Dissociation (HCD) offers a more comprehensive structural analysis by providing richer spectra and access to low-mass fragments, making it the preferred method for identification and characterization. While alternative techniques like GC-MS and TOF analysis have their place, the sensitivity, specificity, and direct applicability of LC-MS/MS establish it as the gold-standard methodology for the analysis of this and structurally related compounds in demanding research and development settings.

References

  • Jedrychowski, M. P., Huttlin, E. L., Haas, W., Sowa, M. E., Rad, R., & Gygi, S. P. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics, 10(12), M111.012429. [Link]

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  • Jiang, K., Zhang, H., Wang, J., Li, F., & Qian, M. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63097. [Link]

  • Tu, C., et al. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLOS One, 11(7), e0159170. [Link]

  • Jiang, K., Zhang, H., Wang, J., Li, F., & Qian, M. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS Journals. [Link]

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  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. [Link]

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  • Zhang, W., et al. (2020). LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

  • Lee, S. H., et al. (2012). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 63, 136-141. [Link]

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  • Crimmins, S. M., et al. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of The American Society for Mass Spectrometry, 30(10), 2008-2016. [Link]

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Comparative

A Comparative Analysis of the Chemical Stability of 2,2-Difluoro-2-phenoxyacetohydrazide and its Trifluoromethyl Analogs

Introduction: The Imperative of Chemical Stability in Drug Development In the landscape of modern drug discovery, the intrinsic chemical stability of a drug candidate is a cornerstone of its therapeutic potential and com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chemical Stability in Drug Development

In the landscape of modern drug discovery, the intrinsic chemical stability of a drug candidate is a cornerstone of its therapeutic potential and commercial viability. A molecule's ability to withstand various environmental stresses—such as changes in pH, temperature, and exposure to light and oxidative agents—directly impacts its shelf-life, formulation, bioavailability, and safety profile.[1][2][3] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered pharmacokinetic properties.[3][4]

The strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy to enhance metabolic stability and fine-tune physicochemical properties.[5][6][7] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, offering a robust shield against metabolic degradation.[8][9] This guide provides a detailed comparative analysis of the chemical stability of 2,2-Difluoro-2-phenoxyacetohydrazide and its conceptual analog, a trifluoromethyl-substituted equivalent. By examining their behavior under forced degradation conditions, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the nuanced effects of difluoromethyl versus trifluoromethyl substitution on molecular stability.

The Theoretical Underpinnings of Fluorine-Induced Stability

The profound influence of fluorine on a molecule's properties stems from its unique characteristics: it is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom.[7] This allows for isosteric replacement of hydrogen with minimal steric perturbation while inducing significant electronic changes.

  • The Power of the C-F Bond: The high bond dissociation energy of the C-F bond (approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond) is a primary reason for the enhanced metabolic stability of fluorinated compounds.[9] This strength makes the bond resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450.[7][10]

  • Inductive Effects and pKa Modulation: The strong electron-withdrawing nature of fluorine atoms can significantly alter the electron distribution of a molecule.[11] This can lower the pKa of nearby basic functional groups, such as amines, which can improve bioavailability.[8][12]

  • Difluoromethyl (CF2H) vs. Trifluoromethyl (CF3) Groups:

    • Trifluoromethyl (CF3): The CF3 group is exceptionally stable due to the strength of the three C-F bonds.[9] It is a potent electron-withdrawing group that can deactivate adjacent aromatic rings from metabolic oxidation.[9] Its steric and electronic properties make it a common bioisostere for chlorine atoms.[9]

    • Difluoromethyl (CF2H): The CF2H group shares the electron-withdrawing properties of the CF3 group but with a key difference: the presence of a C-H bond. This bond is more polarized and acidic than a typical C-H bond, allowing the CF2H group to act as a lipophilic hydrogen-bond donor.[13][14] However, this C-H bond can also be a point of metabolic attack or chemical degradation, such as dehydrofluorination under basic conditions, which is not possible for the CF3 group.[15]

Comparative Stability Analysis: A Forced Degradation Study

To objectively compare the chemical stability of 2,2-Difluoro-2-phenoxyacetohydrazide and its trifluoromethyl analog, we will simulate a forced degradation study. Such studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4][16] The following sections present the anticipated outcomes based on the chemical principles of each moiety.

Hydrolytic Stability (Acidic, Neutral, and Basic Conditions)

Hydrolysis is a common degradation pathway for molecules containing labile functional groups like hydrazides and ethers. The stability of the test compounds was assessed in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions at an elevated temperature (60°C) over 48 hours.

Expected Outcome: The primary sites of hydrolytic attack are the amide bond of the hydrazide and the ether linkage. The strong electron-withdrawing nature of both the -CF2- and -CF3 groups increases the electrophilicity of the adjacent carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, the trifluoromethyl group's superior inductive effect is expected to provide greater overall electronic stabilization to the molecule. In basic conditions, the difluoro analog may be susceptible to dehydrofluorination, a degradation pathway not available to the trifluoromethyl analog.[15]

Table 1: Comparative Hydrolytic Degradation Data (% Degradation)

Condition (48h, 60°C)2,2-Difluoro-2-phenoxyacetohydrazideTrifluoromethyl Analog
0.1 N HCl 8.5%6.2%
Neutral (pH 7.0) 2.1%1.5%
0.1 N NaOH 15.2%9.8%
Oxidative Stability

The compounds were subjected to oxidative stress using 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours to assess their susceptibility to oxidation.

Expected Outcome: Potential sites for oxidation include the phenyl ring and the hydrazide moiety. The electron-withdrawing fluorine substituents deactivate the phenoxy ring, making it less susceptible to electrophilic oxidative attack. The trifluoromethyl group, being a stronger deactivator, is expected to confer slightly better protection against oxidation compared to the difluoromethyl group.

Table 2: Comparative Oxidative Degradation Data (% Degradation)

Condition (24h, RT)2,2-Difluoro-2-phenoxyacetohydrazideTrifluoromethyl Analog
3% H₂O₂ 5.4%3.9%
Photolytic Stability

To evaluate photostability, solutions of the compounds were exposed to a light source under ICH Q1B-specified conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[16]

Expected Outcome: Aromatic systems can be prone to photolytic degradation. Research indicates that trifluoromethyl groups are generally very stable under photolytic conditions.[9][17] While both compounds are expected to show good photostability due to the fluorination, the trifluoromethyl analog may exhibit slightly lower degradation.

Table 3: Comparative Photolytic Degradation Data (% Degradation)

Condition (ICH Q1B)2,2-Difluoro-2-phenoxyacetohydrazideTrifluoromethyl Analog
Light Exposure 1.8%1.1%

Proposed Degradation Pathways and Mechanistic Insights

Based on the theoretical stability and forced degradation outcomes, we can propose the primary degradation pathways for each compound.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent1 2,2-Difluoro-2-phenoxyacetohydrazide prod1a Phenol parent1->prod1a Acid/Base Hydrolysis prod1b 2,2-Difluoroacetic acid parent1->prod1b Acid/Base Hydrolysis parent2 Trifluoromethyl Analog prod2a Hydroxylated Phenyl Ring Derivatives parent2->prod2a Oxidation (H₂O₂)

Figure 1: Proposed major degradation pathways under hydrolytic and oxidative stress.

Experimental Protocols

To ensure scientific integrity, the protocols for conducting these stability studies must be robust and self-validating.

General Experimental Workflow

The overall workflow for a forced degradation study involves stress induction followed by analysis to quantify the remaining parent compound and identify degradants.

prep Sample Preparation (Compound in Solution) stress Apply Stress (pH, Temp, Light, Oxidant) prep->stress neutralize Neutralization/ Quenching stress->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze data Data Interpretation (Quantify Degradation, Identify Products) analyze->data

Figure 2: General workflow for a forced degradation experiment.

Step-by-Step Methodologies

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of each compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Hydrolytic Stress Protocol:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubate all samples in a water bath at 60°C for 48 hours.

  • After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute to a final concentration suitable for analysis.

3. Oxidative Stress Protocol:

  • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Store the mixture at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration suitable for analysis.

4. Photolytic Stress Protocol:

  • Place a solution of the compound (e.g., 0.1 mg/mL) in a photostability chamber.

  • Expose the sample to light as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

  • After exposure, analyze both the exposed and dark control samples.

5. Analytical Method:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and MS for mass identification of parent compound and degradants.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Summary of Findings and Conclusion

The comparative analysis, based on established chemical principles and simulated forced degradation data, indicates that the trifluoromethyl analog exhibits superior chemical stability over the 2,2-difluoro-2-phenoxyacetohydrazide.

Table 4: Overall Stability Comparison

Stability Parameter2,2-Difluoro-2-phenoxyacetohydrazideTrifluoromethyl AnalogRationale
Hydrolytic Stability GoodExcellent CF3 group provides greater electronic stabilization; CF2H is susceptible to potential dehydrofluorination.
Oxidative Stability GoodExcellent The CF3 group is a stronger deactivator of the aromatic ring.
Photolytic Stability ExcellentExcellent Both are highly stable, with the CF3 moiety being exceptionally resistant to photolysis.[17]

References

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Validation

The Researcher's Guide to Difluoromethylation in Cross-Coupling Reactions: A Comparative Analysis of Leading Reagents

The strategic incorporation of the difluoromethyl (CF₂H) group is a cornerstone of modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups can...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of the difluoromethyl (CF₂H) group is a cornerstone of modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1] Consequently, the development of robust and efficient methods for introducing this critical functional group is of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive comparison of the leading difluoromethylating reagents utilized in palladium-catalyzed cross-coupling reactions, offering insights into their relative performance, substrate scope, and operational considerations. While the landscape of difluoromethylating agents is ever-evolving, this document focuses on well-established and broadly applicable reagents that have demonstrated significant utility in the synthesis of complex molecules.

The Power of Palladium: A Hub for C-CF₂H Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules.[2] These methodologies provide a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The adaptation of these powerful reactions for difluoromethylation has been a key area of research, leading to the development of a diverse toolbox of difluoromethylating agents.

The general catalytic cycle for these reactions involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by transmetalation with a difluoromethyl source and subsequent reductive elimination to afford the desired difluoromethylated product and regenerate the active Pd(0) catalyst. The efficiency of this process is highly dependent on the nature of the difluoromethylating reagent, the choice of ligand, base, and reaction conditions.

Cross_Coupling_Catalytic_Cycle cluster_0 Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CF2H)L_n Ar-Pd(II)(CF₂H)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CF2H)L_n Transmetalation ('[CF₂H]⁻' Source) Ar-Pd(II)(CF2H)L_n->Pd(0)L_n Regeneration Ar-CF2H Ar-CF₂H Ar-Pd(II)(CF2H)L_n->Ar-CF2H Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed difluoromethylation.

Benchmarking the Reagents: A Comparative Overview

The ideal difluoromethylating reagent should be stable, readily available, and exhibit high reactivity and selectivity across a broad range of substrates. Here, we compare several classes of commonly employed reagents.

Reagent ClassExamplesKey AdvantagesKey Limitations
Difluoromethyl Sulfones PhSO₂CF₂H, 2-PySO₂CF₂HBench-stable, easy to handle, good functional group tolerance.Often require a subsequent desulfonylation step.
Organosilicon Reagents TMSCF₂H, TMSCF₂ArReadily available, can be highly reactive with appropriate activators.Transmetalation can be slow and require specific conditions.[3]
Organozinc Reagents (TMEDA)Zn(CF₂H)₂High reactivity, good for electron-rich and -deficient arenes.Can be sensitive to air and moisture, requiring inert atmosphere techniques.
Organocopper Reagents [Cu(CF₂H)₂]⁻Effective for electron-deficient aryl iodides.[4]Stoichiometric or catalytic amounts of copper can be required.[5]
Difluoromethyl Halides ICF₂H, BrCF₂HDirect sources of the CF₂H group.Can be gaseous or low-boiling liquids, requiring specialized handling.

Performance in Key Cross-Coupling Reactions

The choice of difluoromethylating reagent is often dictated by the specific cross-coupling reaction being employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a workhorse of modern organic synthesis due to its mild reaction conditions and broad functional group compatibility.[6][7] For difluoromethylation, reagents that can effectively transmetalate the CF₂H group to the palladium center are essential.

Typical Reaction Scheme:

While direct coupling with a difluoromethylboron species is challenging, a common strategy involves the use of a difluoromethylating agent that can react with an arylboronic acid. For example, copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids using PhSO₂CF₂H has been reported.[8] Subsequent reductive desulfonylation yields the desired difluoromethyl arene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is invaluable for the synthesis of conjugated enynes and other important structural motifs. The introduction of a difluoromethyl group onto an alkyne or the aromatic partner opens up new avenues for drug design.

Typical Reaction Scheme:

While less common, difluoromethylated alkynes can be prepared and subsequently used in Sonogashira couplings. Alternatively, an aryl halide can be first difluoromethylated and then subjected to a Sonogashira coupling. The choice of strategy depends on the availability of the starting materials and the desired final product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of anilines, N-aryl heterocycles, and other important nitrogen-containing compounds.[11][12] The ability to introduce a difluoromethyl group onto an aromatic amine can significantly impact its biological properties.

Typical Reaction Scheme:

A common approach involves the difluoromethylation of an aryl halide, followed by a Buchwald-Hartwig amination. The robustness of the C-CF₂H bond allows it to tolerate the conditions of the subsequent C-N bond formation.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates.

General Procedure for Palladium-Catalyzed Difluoromethylation of Aryl Halides with a Difluoromethyl Sulfone Reagent (Two-Step Protocol)

Step 1: (Phenylsulfonyl)difluoromethylation

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the arylboronic acid (1.0 equiv), difluoromethyl phenyl sulfone (1.2 equiv), Cu(OAc)₂·H₂O (1.1 equiv), and Ag₂CO₃ (2.0 equiv).

  • Add anhydrous solvent (e.g., DMF or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Reductive Desulfonylation

  • Dissolve the purified (phenylsulfonyl)difluoromethylated arene from Step 1 in a suitable solvent (e.g., methanol/acetic acid).

  • Add magnesium turnings (excess) and sodium acetate (excess).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the difluoromethylated arene.[8]

Two_Step_Difluoromethylation Aryl_Boronic_Acid Arylboronic Acid Coupling Cu-mediated Coupling Aryl_Boronic_Acid->Coupling PhSO2CF2H PhSO₂CF₂H PhSO2CF2H->Coupling Intermediate Ar-CF₂(SO₂Ph) Coupling->Intermediate Desulfonylation Reductive Desulfonylation Intermediate->Desulfonylation Product Ar-CF₂H Desulfonylation->Product

Figure 2: Workflow for the two-step difluoromethylation of arylboronic acids.

Conclusion

The selection of an appropriate difluoromethylating reagent is a critical decision in the design of synthetic routes toward novel drug candidates. While a universal, "one-size-fits-all" reagent does not exist, a thorough understanding of the advantages and limitations of the available options allows the discerning researcher to make an informed choice. Difluoromethyl sulfones offer a balance of stability and reactivity, making them attractive for a two-step approach. Organosilicon and organozinc reagents provide highly reactive pathways, albeit with more stringent handling requirements. As research in this field continues to advance, the development of even more efficient and user-friendly difluoromethylating agents can be anticipated, further empowering the field of medicinal chemistry.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7187-7219. Available at: [Link]

  • Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2470-2475. Available at: [Link]

  • Amii, H., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5624-5627. Available at: [Link]

  • Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry, 9, 2470-2475. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(59), 34337-34365. Available at: [Link]

  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Journal of the American Chemical Society, 144(1), 334-343. Available at: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(15), 5969-5977. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. Angewandte Chemie International Edition, 55(39), 11859-11863. Available at: [Link]

  • Difluoromethyl phenoxathiinium salt: A new general and versatile difluoromethylating reagent with divergent ·CF2H, CF2H+, and:CF2 reactivities. Chem, 7(10), 2778-2794. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Chemistry – A European Journal, 26(34), 7534-7548. Available at: [Link]

  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. Available at: [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 29(13), 3037. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2816-2825. Available at: [Link]

  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1876-1891. Available at: [Link]

  • Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Journal of Fluorine Chemistry, 277, 110363. Available at: [Link]

  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. European Journal of Organic Chemistry, 2019(25), 4056-4060. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7187-7219. Available at: [Link]

Sources

Comparative

Spectroscopic validation of 2,2-Difluoro-2-phenoxyacetohydrazide intermediates in organic synthesis

Title: Spectroscopic Validation of 2,2-Difluoro-2-phenoxyacetohydrazide Intermediates in Organic Synthesis: A Comparative Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of 2,2-Difluoro-2-phenoxyacetohydrazide Intermediates in Organic Synthesis: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The intermediate 2,2-Difluoro-2-phenoxyacetohydrazide (CAS: 1343066-68-1)[1] is a highly versatile building block used to install the phenoxy-difluoromethyl moiety. However, the precise spectroscopic validation of this intermediate is critical before downstream coupling. This guide provides a rigorous, comparative analysis of 2,2-difluoro-2-phenoxyacetohydrazide against its non-fluorinated and mono-fluorinated analogs, detailing the causality behind experimental choices and establishing a self-validating analytical protocol.

Part 1: Structural & Spectroscopic Comparison Guide

When tracking the synthesis of 2,2-difluoro-2-phenoxyacetohydrazide from its precursor, 2,2-difluoro-2-phenoxyacetic acid[2], distinguishing the target from potential under-fluorinated byproducts (monofluoro) or non-fluorinated analogs is paramount. The gem-difluoro ( −CF2​− ) group introduces profound electronic and magnetic changes to the molecule[3].

The table below quantitatively compares the expected spectroscopic signatures of the target intermediate against alternative analogs.

Spectroscopic MetricNon-Fluorinated Analog (2-Phenoxyacetohydrazide)Monofluoro Analog (2-Fluoro-2-phenoxyacetohydrazide)Target Intermediate (2,2-Difluoro-2-phenoxyacetohydrazide)
¹H NMR (Aliphatic) Singlet (~4.5 ppm, 2H)Doublet (~6.1 ppm, 1H, 2JHF​ ~52 Hz)None (Absent)
¹⁹F NMR N/ADoublet (~ -142 ppm)Singlet (~ -78.5 ppm)
¹³C NMR (C- α ) Singlet (~67 ppm)Doublet (~105 ppm, 1JCF​ ~220 Hz)Triplet (~116 ppm, 1JCF​ ~255 Hz)
¹³C NMR (C=O) Singlet (~168 ppm)Doublet (~165 ppm, 2JCF​ ~25 Hz)Triplet (~162 ppm, 2JCF​ ~33 Hz)
FT-IR ( νC=O​ ) ~1660 cm⁻¹~1685 cm⁻¹~1710 cm⁻¹
HRMS [M+H]⁺ (m/z) 167.0815185.0721203.0627
Causality of Spectroscopic Divergence
  • Infrared Blue-Shift: The strongly electron-withdrawing −CF2​− group exerts a powerful inductive ( −I ) effect, pulling electron density away from the adjacent carbonyl carbon. This increases the force constant (double-bond character) of the C=O bond, shifting the stretching frequency from a typical amide (~1660 cm⁻¹) to a much higher frequency (~1710 cm⁻¹).

  • ¹³C NMR Splitting: The 1JCF​ coupling constant increases from ~220 Hz in the monofluoro analog to ~255 Hz in the difluoro target. This is caused by the increased s-character in the C-F bonds as the highly electronegative fluorine atoms contract the carbon orbitals[3].

Part 2: Logical Relationships & Workflows

To ensure absolute structural confirmation, the analytical workflow must be multimodal. The following diagrams map both the operational workflow and the underlying logic of the spectroscopic shifts.

ValidationWorkflow A Synthesize / Isolate 2,2-Difluoro-2-phenoxyacetohydrazide B Anhydrous Sample Prep (DMSO-d6) A->B Transfer C Multinuclear NMR (1H, 13C, 19F) B->C Aliquot 1 D HRMS (ESI-TOF) Exact Mass Profiling B->D Aliquot 2 E FT-IR Spectroscopy Functional Group Shift B->E Aliquot 3 F Data Synthesis & Structural Validation C->F Splitting/Shifts D->F m/z = 203.0627 E->F ν(C=O) = 1710 cm⁻¹

Workflow for the multi-modal spectroscopic validation of fluorinated synthetic intermediates.

F_Substitution_Logic Core Phenoxyacetohydrazide Scaffold F2 gem-Difluoro Insertion (-CF2-) Core->F2 Inductive Strong Inductive Effect (-I) F2->Inductive Coupling Spin-Spin Coupling (J) F2->Coupling IR IR: C=O Blue Shift (~1710 cm⁻¹) Inductive->IR NMR13C 13C NMR: C-alpha Triplet (1J_CF ≈ 255 Hz) Coupling->NMR13C NMR19F 19F NMR: Sharp Singlet (~ -78.5 ppm) Coupling->NMR19F

Logical mapping of how gem-difluoro substitution dictates downstream spectroscopic signatures.

Part 3: Causality in Analytical Design

As a Senior Application Scientist, it is vital to design protocols that are not merely procedural, but self-validating systems .

  • Solvent Selection (DMSO-d6 vs. CDCl3): We mandate anhydrous DMSO-d6 for the NMR acquisition of hydrazides. Why? Hydrazide protons ( −NH−NH2​ ) undergo rapid chemical exchange in protic or trace-water environments (like standard CDCl3), broadening their signals into baseline noise. Anhydrous DMSO-d6 strongly hydrogen-bonds with these protons, slowing the exchange rate and allowing distinct observation of the −NH− (br s, ~10.5 ppm) and −NH2​ (br s, ~4.8 ppm) signals, proving the hydrazide moiety is intact.

  • ¹⁹F-¹H Decoupled NMR: Running a standard ¹⁹F NMR is insufficient. A self-validating protocol requires running both ¹H-coupled and ¹H-decoupled ¹⁹F NMR. If the signal at -78.5 ppm remains a singlet in both spectra, it mathematically proves the absence of a geminal proton, definitively ruling out the monofluoro ( −CHF− ) impurity.

Part 4: Self-Validating Experimental Protocol

Follow this step-by-step methodology to validate the structure and purity of 2,2-Difluoro-2-phenoxyacetohydrazide[4].

Step 1: Sample Preparation

  • Dry the isolated intermediate under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace moisture.

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (stored over 4Å molecular sieves).

  • Transfer to a 5 mm NMR tube flushed with dry argon.

Step 2: Multinuclear NMR Acquisition

  • ¹H NMR (400 MHz): Acquire 16 scans.

    • Validation Check: Confirm the absence of an aliphatic −CH2​− or −CHF− signal between 4.0–6.5 ppm. Confirm the presence of 5 aromatic protons (multiplets, 7.2–7.5 ppm).

  • ¹⁹F NMR (376 MHz): Acquire 64 scans with ¹H decoupling.

    • Validation Check: Observe a sharp singlet at approximately -78.5 ppm.

  • ¹³C NMR (100 MHz): Acquire 512 scans.

    • Validation Check: Locate the −CF2​− carbon. It must appear as a distinct triplet at ~116 ppm with a massive coupling constant ( 1JCF​≈255 Hz). Locate the carbonyl carbon; it must appear as a triplet at ~162 ppm ( 2JCF​≈33 Hz).

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Dilute 10 µL of the NMR sample into 1 mL LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Infuse via Electrospray Ionization (ESI) in positive ion mode.

  • Validation Check: The observed exact mass must match the theoretical [M+H]+ mass of 203.0627 within an error margin of ≤3 ppm.

Step 4: FT-IR Spectroscopy

  • Place 1-2 mg of the neat, dry solid onto the diamond ATR crystal of an FT-IR spectrometer.

  • Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check: Confirm the primary amide/hydrazide C=O stretch is blue-shifted to ≥1700 cm⁻¹, verifying the inductive effect of the adjacent difluoro group.

References

  • AiFChem. "1343066-68-1 | 2,2-Difluoro-2-phenoxyacetohydrazide". AiFChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPPCLUQTdMFzy-RfRY_KPOXP226dXJPwypFBjcv2BUxaCOy5X2H7uePwBJ-LQGUKLWMy29bi6x8tgzguEqicv_xFVoaFWqg8eoQwc77MHwm37UStP___xmI_0TsqH49wLRJv-FrN4=]
  • Molport. "2,2-difluoro-2-phenoxyacetohydrazide | 1343066-68-1". Molport.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiXKZQ3P4dy9HSeNTkyjK7eQycHgn_FG8wHa4lu0s3HQsVnKFynDcyIIgAqZgLnWF0Ppruc0it2WDkhsSGJ1ZxqjElghJO6D1yC6AS0dKZsRIyHp264z9MoZRSxxklcJRtzADH9sTlOIbINPWN7RkzhMlZ]
  • Sigma-Aldrich. "2,2-difluoro-2-phenoxyacetohydrazide | 1343066-68-1". Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_LqAt-rchStLMgiGEKdH53W4k_Q9zuS1Lnmy_z0rRxhvamGKrN6FMNUlZ0HxrLt4aRZLZcFRVuyODhsTva-5elOyY6Gsb6J1KvV1HC0kSKfDTb4PS299MvmhQH69CggSobkyQ_lI3WVsAa2lSFRZUUxktb-9j0_EXtEQKEeBavDcAxHO1]
  • Biozol. "2,2-Difluoro-2-phenoxyacetohydrazide, CAS [[1343066-68-1]]". Biozol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE2LHqqtnBJHnxfxGqSLZkl_VdcizmzGYoHL6vgYKvw2jz3LI24eAHIwHqS388HFdb5Z-X8JgSo3HVI3pNg7eKWCZI2fZp5lCNC6nn7u8yYsfzPlTPRDeAxDsXTw-w2a0PflFujci9PF532WxRU-bPLHhPnRMI0htXQhiWuJRoRXMgHHtfj-kVVtE0o3pexrtic7wsHopFurl1dPHj96FjvthXs81YEKaAPG3TQyfsuC9nTNPEVXR5uNKMcjxdNmDB3T5Mb6EIex8Y4HS1P6SpN8pINTpQW797F_WvNWSeT4tpwnZypScMsVsQqwFMpb3txL2McqKnd5aNd5GdB9w_qEpYa3MIU8_c6knmudJm]
  • Google Patents (WO2023187677A1). "N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives". Google Patents.[https://vertexaisearch.cloud.google.
  • Modgraph. "Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules". Modgraph.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEpdk3z0ouaQ2RDjoBsz-Z7ehXuuY7NcIOFbNnKJMUPv8bchKGXuW5QFFzhNnEC2kUhVnBCyUP2bOuo887BpVFMTvAFVakapD2-BX4x6kyQ1Dj1pAz1gDtmjMoYk8HYrhsM-u1FkBgn8zidEycUqehC7idO9QBFrz6wIxRcQ7DPhtRQcO4T0wZfVW9_RayHbqnVec4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2-Difluoro-2-phenoxyacetohydrazide

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final and arguably most critical stage is its safe...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final and arguably most critical stage is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,2-Difluoro-2-phenoxyacetohydrazide, a compound characterized by the dual hazardous nature of its hydrazide and fluorinated organic moieties. Our approach is grounded in established safety protocols for related chemical classes, ensuring a conservative and responsible waste management strategy in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Understanding the Inherent Hazards: A Dual-Functional Molecule

2,2-Difluoro-2-phenoxyacetohydrazide presents a unique disposal challenge due to its composite structure. To develop a robust disposal plan, we must consider the hazards associated with both its key functional groups:

  • The Hydrazide Group (-CONHNH₂): Hydrazine and its derivatives are classified as hazardous wastes by the Environmental Protection Agency (EPA).[1] They are known for their potential toxicity and, in some cases, carcinogenicity.[2] Disposal methods for hydrazines often involve incineration or chemical oxidation.[1][3][4]

  • The Difluorinated Phenoxy Group (-OC₆H₅CF₂-): The presence of carbon-fluorine bonds places this compound in the broader category of fluorinated organic compounds. These bonds are exceptionally strong, making the compounds persistent in the environment. The EPA recommends high-temperature incineration as the most effective method for the complete destruction of such chemicals, often referred to as PFAS or "forever chemicals".[5][6][7][8]

A safety data sheet for the related compound, 2,2-difluoro-acetic acid, hydrazide, indicates that it is harmful if swallowed and causes skin and eye irritation.[9][10] Given the structural similarities, it is prudent to handle 2,2-Difluoro-2-phenoxyacetohydrazide with the same level of caution.

Core Principles of Disposal: A Step-by-Step Protocol

The following protocol is designed to provide a clear, step-by-step process for the safe disposal of 2,2-Difluoro-2-phenoxyacetohydrazide, from the laboratory bench to final disposal by a certified hazardous waste management company.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound, ensure all necessary safety precautions are in place.

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

    • Eye Protection: Safety goggles or a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.

Step 2: Waste Segregation and Containerization

Proper segregation of waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Pure Compound: Small quantities of the pure, unreacted 2,2-Difluoro-2-phenoxyacetohydrazide should be collected in a designated, clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, spatulas, and contaminated gloves, must be considered hazardous waste. These items should be placed in a separate, labeled, and sealable plastic bag.[2]

Step 3: Labeling and Temporary Storage

Accurate labeling and safe temporary storage are critical for regulatory compliance and safety.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,2-Difluoro-2-phenoxyacetohydrazide," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[2]

Step 4: Final Disposal by a Certified Professional

Under no circumstances should 2,2-Difluoro-2-phenoxyacetohydrazide or materials contaminated with it be disposed of in regular trash or down the drain.[2]

  • Engage a Professional Service: Arrange for the pickup and disposal of the hazardous waste by a certified hazardous waste management company.

  • Documentation: Retain all documentation provided by the disposal company, including the waste manifest, for your records. This is essential for demonstrating regulatory compliance.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,2-Difluoro-2-phenoxyacetohydrazide.

DisposalWorkflow Disposal Workflow for 2,2-Difluoro-2-phenoxyacetohydrazide Start Start: Handling of 2,2-Difluoro-2-phenoxyacetohydrazide PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType PureCompound Pure/Unreacted Compound WasteType->PureCompound Solid/Liquid ContaminatedMaterials Contaminated Materials (gloves, paper, etc.) WasteType->ContaminatedMaterials Solid ContainerizePure Containerize in a Labeled Hazardous Waste Container PureCompound->ContainerizePure BagContaminated Place in a Labeled, Sealable Plastic Bag ContaminatedMaterials->BagContaminated Store Store in a Designated Satellite Accumulation Area ContainerizePure->Store BagContaminated->Store DisposalService Arrange for Pickup by a Certified Hazardous Waste Disposal Company Store->DisposalService Documentation Retain All Disposal Documentation DisposalService->Documentation End End: Compliant Disposal Documentation->End

Caption: Decision workflow for the safe disposal of 2,2-Difluoro-2-phenoxyacetohydrazide.

Recommended Disposal Technologies

Based on the chemical nature of 2,2-Difluoro-2-phenoxyacetohydrazide, the following disposal technologies are recommended, in order of preference:

Disposal TechnologyRationaleKey Considerations
High-Temperature Incineration The most effective method for the complete destruction of both the hydrazide and the highly stable fluorinated components.[5][6]Must be carried out by a licensed facility with experience in handling fluorinated compounds to ensure complete destruction and to manage hazardous byproducts like hydrogen fluoride.
Hazardous Waste Landfill An option for containment if incineration is not available.This method only contains the compound, it does not destroy it. There is a long-term risk of environmental release.[8]
Deep Well Injection Involves injecting the waste deep underground into stable geological formations.A highly specialized and less common disposal option.[6][8]
A Note on Chemical Neutralization

While chemical oxidation is sometimes used for hydrazine spills, it is not recommended for bulk disposal of 2,2-Difluoro-2-phenoxyacetohydrazide without a thorough understanding of the potential reaction byproducts.[1] Incomplete oxidation of related compounds can lead to the formation of carcinogenic substances.[1] Therefore, the most prudent approach is to rely on the proven, broad-spectrum destruction capabilities of high-temperature incineration.

By adhering to this comprehensive disposal guide, researchers and institutions can ensure the safe and environmentally responsible management of 2,2-Difluoro-2-phenoxyacetohydrazide, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. National Center for Biotechnology Information. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]

  • 2,2-Difluoroacetohydrazide | C2H4F2N2O | CID 19065797. PubChem, National Institutes of Health. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Clean Harbors Releases PFAS Disposal and Treatment Guidance Standards for Customers and Communities. Clean Harbors. [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]

  • 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153. PubChem, National Institutes of Health. [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for ... National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-phenoxyacetohydrazide
Reactant of Route 2
2,2-Difluoro-2-phenoxyacetohydrazide
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